molecular formula C34H32N6O12 B3429796 Pigment Yellow 155 CAS No. 77465-46-4

Pigment Yellow 155

Cat. No.: B3429796
CAS No.: 77465-46-4
M. Wt: 716.6 g/mol
InChI Key: BZKXDIAAIOXKAH-UHFFFAOYSA-N
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Description

Pigment Yellow 155 is a useful research compound. Its molecular formula is C34H32N6O12 and its molecular weight is 716.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 716.20782048 g/mol and the complexity rating of the compound is 1310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PVC (rigid); PET; PMMA; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKXDIAAIOXKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276077, DTXSID20867657
Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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CAS No.

68516-73-4, 247909-27-9, 77465-46-4
Record name Pigment Yellow 155
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 155
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Foundational & Exploratory

Pigment Yellow 155 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to Pigment Yellow 155 (C.I. 200310), a high-performance organic pigment.

Chemical Structure and Identification

This compound is chemically classified as a disazo pigment.[1] Its molecular structure consists of a central phenylene diamine core linked to two acetoacetyl groups, which are in turn coupled with two substituted phenylazo groups. This complex structure is responsible for its characteristic bright, greenish-yellow hue and excellent stability.

IUPAC Name: Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis(terephthalate)[2]

Synonyms: C.I. This compound, PY 155, Fast Yellow 4GP, Sandorin Yellow 4G, Yellow 4GD[2][3]

Chemical Formula: C₃₄H₃₂N₆O₁₂[4]

Molecular Weight: 716.65 g/mol [1]

CAS Number: 68516-73-4[1]

EC Number: 271-176-6[4]

Physicochemical Properties

This compound is a brilliant yellow powder known for its excellent resistance properties and good performance in various systems.[5] It is a biologically active chemical and is noted for its good heat resistance and light resistance.[6] The pigment is an opaque, greenish-yellow with excellent bleed resistance, lightfastness, good rheology, and weathering properties, making it suitable for coating applications.[6] It is considered a high-performance organic pigment used in a wide range of industrial applications.[6]

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
AppearanceGreenish Yellow Powder[7]
Density (g/cm³)1.2 - 1.80[4][8]
Specific Surface Area (m²/g)30 - 50[4][9]
Oil Absorption ( g/100g )35 - 70[7][10]
pH Value5.0 - 8.0[7][8]
Moisture Content (%)≤ 1.5[5][10]
Water Soluble Matter (%)≤ 2.5[5]
Heat Stability (°C)Up to 300[3][4]

Fastness and Resistance Properties

This compound exhibits high resistance to various environmental and chemical factors, contributing to its durability in demanding applications.

Table 2: Fastness and Resistance Properties of this compound (Rated on a scale of 1-5 or 1-8, where the higher number indicates better fastness)

PropertyRatingReferences
Light Fastness (Full Shade)7 - 8[8][11]
Light Fastness (Tint Tone)7[11]
Weather Resistance5[8]
Acid Resistance5[5][9]
Alkali Resistance4 - 5[4][9]
Water Resistance5[10]
Soap Resistance4 - 5[5][9]
Alcohol Resistance5[5][9]
Ester Resistance5[5][9]
Benzene Resistance4 - 5[9]
Ketone Resistance4 - 5[9]
Xylene Resistance4 - 5[11]
MEK Resistance4[11]
Bleeding Resistance4 - 5[5][9]
Migration Resistance5[5]

Experimental Protocols

A general manufacturing method for this compound involves a multi-step diazotization and coupling reaction.[1][12]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2 & 3: Coupling Component Preparation cluster_coupling_reaction Step 4: Coupling Reaction A Dimethyl 2-aminoterephthalate B Addition of HCl and Acetic Acid A->B C Cooling to 0°C B->C D Addition of NaNO₂ Solution C->D E Filtration D->E F Diazonium Liquid E->F K Coupling of Diazonium Liquid and Coupling Solution F->K G Butanamide,N,N'-1,4-phenylenebis(3-oxo-) H Dissolution G->H I Acid Precipitation H->I J Coupling Solution I->J J->K L This compound K->L

References

C.I. Pigment Yellow 155: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68516-73-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of C.I. Pigment Yellow 155 (CAS No. 68516-73-4), a high-performance bisacetoacetarylide organic pigment. It covers its chemical and physical properties, synthesis, crystallographic data, and toxicological profile, with a focus on presenting quantitative data in a structured format. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

C.I. This compound is a brilliant, greenish-yellow pigment known for its excellent fastness properties. It belongs to the disazo class of organic pigments.[1]

Table 1: General and Physical Properties of C.I. This compound

PropertyValueReference(s)
C.I. NameThis compound[2]
C.I. Number200310[2]
Chemical ClassBisacetoacetarylide[3]
Molecular FormulaC₃₄H₃₂N₆O₁₂[2]
Molecular Weight716.65 g/mol [2]
AppearanceYellow Powder[4]
Density1.3 - 1.5 g/cm³[4]
Specific Surface Area50 m²/g[5]
Oil Absorption35 - 50 ml/100g[3]
pH Value5.0 - 7.0[3]

Table 2: Fastness and Resistance Properties of C.I. This compound

PropertyRating/ValueReference(s)
Heat Resistance180 - 300 °C[3][5]
Light Fastness (Full Shade)7-8 (on a scale of 1-8)[3]
Weather ResistanceGood[1]
Acid Resistance5 (on a scale of 1-5)[3]
Alkali Resistance5 (on a scale of 1-5)[3]
Water Resistance5 (on a scale of 1-5)[3]
Solvent ResistanceGood[5]
Migration Resistance5 (on a scale of 1-5)[3]

Synthesis

The synthesis of C.I. This compound is a multi-step process involving diazotization and an azo coupling reaction. The primary raw materials are Dimethyl 2-aminoterephthalate and N,N'-1,4-phenylenebis(3-oxobutanamide) (acetoacetyl-p-phenylenediamine).

Synthesis Pathway

The overall synthetic pathway can be represented as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Dimethyl 2-aminoterephthalate Dimethyl 2-aminoterephthalate Diazonium Salt Diazonium Salt Dimethyl 2-aminoterephthalate->Diazonium Salt  NaNO₂, HCl, 0-5°C This compound This compound Diazonium Salt->this compound Coupling Reaction Acetoacetyl-p-phenylenediamine Acetoacetyl-p-phenylenediamine Acetoacetyl-p-phenylenediamine->this compound

Caption: Synthesis of C.I. This compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on information from patent literature. Note that specific conditions and reagents may vary.

Step 1: Preparation of the Diazo Component Solution

  • In a suitable reaction vessel, charge water, hydrochloric acid, and acetic acid.

  • Slowly add Dimethyl 2-aminoterephthalate to the acid solution with stirring.

  • Cool the resulting slurry to 0-5°C using an ice bath.

  • Prepare a solution of sodium nitrite (B80452) in water.

  • Slowly add the sodium nitrite solution to the cooled slurry of Dimethyl 2-aminoterephthalate while maintaining the temperature between 0-5°C to form the diazonium salt solution. The reaction is typically monitored for completion using a starch-iodide test for excess nitrous acid.

Step 2: Preparation of the Coupling Component Solution

  • In a separate vessel, dissolve N,N'-1,4-phenylenebis(3-oxobutanamide) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).

  • Adjust the pH of the solution as necessary with acetic acid or another suitable acid to form a fine suspension or solution of the coupling component.

Step 3: Azo Coupling Reaction

  • The diazonium salt solution from Step 1 is slowly added to the coupling component solution from Step 2. Alternatively, both solutions can be simultaneously added to a vessel containing a buffer solution.

  • The temperature of the reaction mixture is maintained at a low temperature, typically below 20°C.

  • The pH of the reaction is carefully controlled, often in the range of 4.5-6.0, by the addition of a buffer or a dilute acid/base.

  • The coupling reaction proceeds to form the crude this compound as a precipitate.

Step 4: Post-Treatment and Isolation

  • The crude pigment slurry is often heated to a higher temperature (e.g., 90-95°C) for a period of time to promote crystal growth and improve pigment properties.

  • The pigment is then isolated by filtration.

  • The filter cake is washed thoroughly with water to remove residual salts and impurities.

  • The final product is dried in an oven to yield C.I. This compound as a fine powder.

Crystallography

The crystal structure of C.I. This compound has been determined by X-ray diffraction. The molecule exists in the bisketohydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonding.

Table 3: Crystallographic Data for C.I. This compound

ParameterValueReference(s)
Crystal SystemTriclinic[6]
Space GroupP-1[6]
a (Å)8.012(2)[6]
b (Å)9.123(2)[6]
c (Å)12.156(3)[6]
α (°)85.12(3)[6]
β (°)81.34(3)[6]
γ (°)73.18(3)[6]
Volume (ų)834.1(4)[6]
Z1[6]

The molecular structure features a nearly planar conformation, which contributes to its high performance as a pigment.

Spectroscopic Data

Detailed spectroscopic data for C.I. This compound is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester and amide groups (in the range of 1650-1750 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and N=N stretching of the azo group (around 1400-1450 cm⁻¹). An entry for the IR spectrum of this compound exists in the Infrared and Raman Users Group (IRUG) spectral database.[7]

  • UV-Visible Spectroscopy: In the solid state (as a dispersion), it exhibits a strong absorbance in the blue region of the visible spectrum, leading to its brilliant yellow appearance. The λmax is expected to be in the range of 400-450 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra would provide detailed information about the molecular structure. The ¹H-NMR spectrum would show signals corresponding to the aromatic protons, the N-H protons of the amide groups, and the methyl protons of the ester and acetoacetyl groups. Due to its low solubility, obtaining high-resolution NMR spectra in common solvents is challenging.

Toxicological Profile

The toxicological data for C.I. This compound is limited. However, extensive data is available for the class of diarylide yellow pigments, which are generally considered to have a low order of toxicity due to their very low solubility in water and biological media.

Table 4: Toxicological Data for Diarylide Yellow Pigments (as a class)

EndpointResultReference(s)
Acute Oral Toxicity (LD₅₀, rat)> 2000 mg/kg bw
Skin IrritationNon-irritating
Eye IrritationMinimally irritating
Skin SensitizationNot a sensitizer
Mutagenicity (Ames Test)Generally non-mutagenic
CarcinogenicityNo evidence of carcinogenicity

It is important to note that while diarylide pigments themselves are considered non-toxic, some older pigments in this class based on 3,3'-dichlorobenzidine (B165656) can release this carcinogen at temperatures above 200°C. C.I. This compound is not based on 3,3'-dichlorobenzidine.[2]

Ecotoxicity

Due to their extremely low water solubility, diarylide pigments are not expected to be bioavailable to aquatic organisms and are therefore considered to have a low potential for environmental toxicity. They are not readily biodegradable but also have a low potential for bioaccumulation.

Applications and Performance Testing

C.I. This compound is a high-performance pigment used in demanding applications where excellent lightfastness, heat stability, and resistance to migration are required. Its primary applications are in the coloration of plastics, printing inks, and coatings.[1]

Performance Testing Workflow

The following diagram illustrates a typical workflow for evaluating the performance of C.I. This compound in a plastic application.

G cluster_0 Evaluation Metrics Pigment Preparation Pigment Preparation Compounding Compounding Pigment Preparation->Compounding Dispersion Injection Molding Injection Molding Compounding->Injection Molding Homogenized Melt Performance Evaluation Performance Evaluation Injection Molding->Performance Evaluation Test Plaques Colorimetry Colorimetry Performance Evaluation->Colorimetry Heat Stability Test Heat Stability Test Performance Evaluation->Heat Stability Test Lightfastness Test Lightfastness Test Performance Evaluation->Lightfastness Test Migration Test Migration Test Performance Evaluation->Migration Test

Caption: Performance Testing Workflow in Plastics.

Experimental Protocol for Performance Testing in Plastic (Example: HDPE)

  • Compounding:

    • Dry the High-Density Polyethylene (HDPE) resin to the recommended moisture content.

    • Pre-mix the C.I. This compound powder with the HDPE resin at a specified concentration (e.g., 0.1% for full shade, or a combination with TiO₂ for tints).

    • Melt-compound the mixture using a twin-screw extruder at a specified temperature profile (e.g., 180-220°C).

  • Specimen Preparation:

    • Injection mold the compounded pellets into standard test plaques (e.g., 2mm or 3mm thickness) under controlled conditions of temperature and pressure.

  • Performance Evaluation:

    • Colorimetric Analysis: Measure the color coordinates (L, a, b, C, h°) of the plaques using a spectrophotometer.

    • Heat Stability: Expose the colored plaques to a series of increasing temperatures in an oven for a fixed duration (e.g., 5 minutes at each temperature step from 200°C to 300°C). Evaluate the color change (ΔE*) at each step.

    • Lightfastness: Expose the plaques to a xenon arc lamp according to a standard test method (e.g., ISO 4892-2). Evaluate the color change at specified intervals.

    • Migration Resistance: Place a colored plaque in contact with an uncolored PVC plaque under a defined pressure and temperature for a set time (e.g., 24 hours at 80°C). Assess the extent of color transfer to the PVC plaque.

Conclusion

C.I. This compound is a high-performance bisacetoacetarylide pigment with a well-defined chemical structure and excellent fastness properties. Its low toxicity profile, typical of this class of pigments, makes it a suitable colorant for a wide range of applications. This guide provides a consolidated source of technical information to aid researchers and scientists in understanding and potentially utilizing this compound. Further research to obtain and publish detailed spectroscopic and specific toxicological data for this particular CAS number would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 155 (C.I. 200310) is a high-performance disazo pigment prized for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability. These properties make it a valuable colorant in a multitude of applications, including plastics, coatings, and printing inks. This technical guide provides a comprehensive overview of the core synthesis and manufacturing methods for this compound, with a focus on the chemical principles, experimental protocols, and key reaction parameters. The information is tailored for researchers, scientists, and professionals in drug development who may utilize such pigments as markers or in specialized formulations.

Core Synthesis Pathway

The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process:

  • Diazotization: The primary aromatic amine, Dimethyl 2-aminoterephthalate, is converted into a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is reacted with a coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), to form the final disazo pigment.

The overall reaction scheme is depicted below:

Pigment_Yellow_155_Synthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Dimethyl 2-aminoterephthalate Dimethyl 2-aminoterephthalate Diazonium Salt Diazonium Salt Dimethyl 2-aminoterephthalate->Diazonium Salt NaNO2, HCl 0-5 °C Pigment_Yellow_155 This compound Diazonium Salt->Pigment_Yellow_155 Coupling Reaction NaNO2, HCl NaNO2, HCl 0-5 °C 0-5 °C Coupling_Component N,N'-1,4-phenylenebis (3-oxobutanamide) Coupling_Component->Pigment_Yellow_155 pH control <10 °C Workflow Start Starting Materials: - Dimethyl 2-aminoterephthalate - p-Phenylenediamine - Ethyl Acetoacetate/Diketene - NaNO2, HCl Coupling_Component_Synth Synthesis of N,N'-1,4-phenylenebis (3-oxobutanamide) Start->Coupling_Component_Synth Diazotization Diazotization of Dimethyl 2-aminoterephthalate Start->Diazotization Azo_Coupling Azo Coupling Reaction Coupling_Component_Synth->Azo_Coupling Diazotization->Azo_Coupling Crude_Pigment Crude Pigment Slurry Azo_Coupling->Crude_Pigment Post_Treatment Post-Treatment: - Heating - Solvent Treatment Crude_Pigment->Post_Treatment Finishing Finishing: - Filtration - Washing - Drying - Pulverizing Post_Treatment->Finishing Final_Product Final Product: This compound Finishing->Final_Product

An In-depth Technical Guide to the Spectral Characteristics of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and physicochemical properties of Pigment Yellow 155 (C.I. 200310), a high-performance bisacetoacetarylide disazo pigment. Due to its notable stability and coloristic properties, this pigment is a subject of interest in various industrial and research applications. This document compiles available data on its characteristics, outlines relevant experimental protocols, and provides visualizations to aid in understanding its synthesis and analysis.

Core Physicochemical and Spectral Properties

This compound is characterized as a greenish-yellow pigment with excellent lightfastness and resistance to various environmental factors.[1] While specific, publicly available spectral data such as UV-Vis absorption and fluorescence emission spectra are limited, its classification as a disazomethine dye suggests it possesses solid-state fluorescence.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
C.I. Name This compound[1]
C.I. Number 200310[1]
CAS Number 68516-73-4[1]
Molecular Formula C₃₄H₃₂N₆O₁₂[1]
Molecular Weight 716.65 g/mol [1]
Appearance Greenish-yellow powder[1][3]
Heat Resistance Up to 260°C in HDPE[3]

Table 2: Fastness and Resistance Properties

PropertyRating/ValueSource(s)
Light Fastness 7-8 (on a scale of 1-8)[1]
Migration Resistance (in flexible PVC) Low[1]
Solvent Resistance Good[3]
Acid/Alkali Resistance Good[3]
Spectral Characteristics Overview

Direct and detailed spectral data for this compound is not widely published in scientific literature. However, based on its chemical class (bisacetoacetarylide disazo pigment) and available information, the following can be inferred:

  • UV-Vis Absorption: A single data point from a patent indicates absorbance of a this compound dispersion in xylene at 395 nm. Generally, diarylide yellow pigments exhibit a broad absorption band in the 400-500 nm region.

Experimental Protocols

This section details the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The following protocol is based on a method described in a patent for the preparation of this compound.

Materials:

  • Dimethyl 2-aminoterephthalate

  • 1,4-bis(acetoacetylamino)benzene

  • Hydrochloric acid

  • Sodium nitrite (B80452)

  • Sodium hydroxide

  • Acetic acid

  • Surfactant (e.g., an alkylphenol ethoxylate)

  • Deionized water

Procedure:

  • Diazotization:

    • Disperse Dimethyl 2-aminoterephthalate in deionized water.

    • Add hydrochloric acid and stir to form a slurry.

    • Cool the slurry to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in deionized water to the slurry while maintaining the temperature below 5°C to form the diazonium salt solution.

    • Stir the mixture for an additional 60 minutes at 0-5°C.

    • Filter the solution to remove any unreacted starting material.

  • Coupling Component Solution:

    • In a separate vessel, dissolve 1,4-bis(acetoacetylamino)benzene in a dilute aqueous solution of sodium hydroxide.

    • Add a surfactant to the solution and stir until fully dissolved.

    • Cool the solution to 10-15°C.

  • Coupling Reaction:

    • Slowly add the filtered diazonium salt solution to the coupling component solution over a period of 90 minutes.

    • Maintain the pH of the reaction mixture between 4.0 and 5.0 by the controlled addition of a dilute acetic acid solution.

    • Continue stirring the reaction mixture for 2 hours after the addition is complete.

  • Isolation and Purification:

    • Heat the resulting pigment slurry to 90-95°C and maintain this temperature for 1 hour.

    • Filter the hot slurry and wash the filter cake with hot deionized water until the filtrate is colorless and has a neutral pH.

    • Dry the pigment in an oven at 80°C.

UV-Vis Absorption Spectroscopy (General Protocol)

This is a general procedure for obtaining the UV-Vis absorption spectrum of a pigment.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation (Solution):

    • Prepare a dilute dispersion of this compound in a suitable solvent (e.g., xylene, N,N-dimethylformamide). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the wavelength of maximum absorbance (λ_max).

    • Use the pure solvent as a reference (blank).

  • Measurement:

    • Record the absorption spectrum over a wavelength range of at least 300 nm to 700 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Solid-State Fluorescence Spectroscopy (General Protocol)

This is a general procedure for measuring the fluorescence of a solid pigment sample.

Instrumentation:

  • Fluorometer equipped with a solid sample holder or an integrating sphere.

Procedure:

  • Sample Preparation:

    • Prepare a sample of the dry this compound powder. The sample can be pressed into a pellet or placed in a suitable solid-state sample holder.

  • Measurement:

    • Determine the absorption spectrum or use an excitation wavelength near the λ_max in the absorption spectrum.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength(s) of maximum fluorescence emission (λ_em).

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling_solution Coupling Component Solution cluster_coupling_reaction Coupling Reaction cluster_isolation Isolation and Purification A Dimethyl 2-aminoterephthalate in Water + HCl B Cool to 0-5°C A->B C Add NaNO2 Solution B->C D Stir and Filter C->D H Combine Solutions D->H E 1,4-bis(acetoacetylamino)benzene in NaOH Solution F Add Surfactant E->F G Cool to 10-15°C F->G G->H I Control pH with Acetic Acid H->I J Stir for 2 hours I->J K Heat Slurry to 90-95°C J->K L Filter and Wash K->L M Dry Pigment L->M N N M->N This compound

Caption: Synthesis workflow for this compound.

Involvement in Signaling Pathways

This compound is an industrially produced organic pigment primarily used for its colorant properties in plastics, inks, and coatings. Based on extensive searches of scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are in materials science and not in the field of pharmacology or as a bioactive compound in drug development. Therefore, a diagram of a signaling pathway involving this pigment cannot be provided.

Conclusion

This compound is a valuable colorant with robust physical and chemical properties. While detailed public data on its specific spectral characteristics, such as full UV-Vis absorption and fluorescence emission spectra, are scarce, its general properties as a bisacetoacetarylide disazo pigment provide a basis for understanding its behavior. The provided experimental protocols offer a starting point for the synthesis and analysis of this pigment in a research setting. Further investigation is required to fully characterize its photophysical properties, which could open up new applications for this versatile material.

References

Pigment Yellow 155: A Technical Guide to Solubility and Solvent Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 155 (C.I. No. 200310) is a high-performance disazo condensation pigment prized for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2][3] Its utility in a wide range of applications, including plastics, coatings, and printing inks, is critically dependent on its solubility and resistance to various chemical agents.[1][2][4][5] This technical guide provides a comprehensive overview of the solubility and solvent resistance profile of this compound, presenting available data in a structured format, detailing relevant experimental protocols, and illustrating key methodologies. While precise quantitative solubility data is not widely published, this document consolidates qualitative assessments of its solvent and chemical fastness to provide a robust framework for its application in research and development.

Chemical and Physical Properties

PropertyValueReference
Chemical ClassDisazo Condensation[2][3]
C.I. NameThis compound[2][3]
C.I. Number200310[2][3]
CAS Number68516-73-4[2][3]
Molecular FormulaC₃₄H₃₂N₆O₁₂[2][3][6]
Molecular Weight716.65 g/mol [2][3]
AppearanceYellow Powder[2][5][7]
Density1.2 - 1.5 g/cm³[2][8][9]
Specific Surface Area~50 m²/g[1][4][8][10]
Oil Absorption35-80 g/100g [7][8][9]

Solubility Profile

Qualitative Assessment of Solvent Resistance

The resistance of this compound to various organic solvents is typically evaluated on a scale of 1 to 5, where 5 signifies excellent resistance (no bleeding or discoloration) and 1 indicates poor resistance.

Solvent/ReagentResistance (Scale 1-5)Reference
Water5[2][3]
Ethanol5[8]
Ethyl Acetate5[8]
Methyl Ethyl Ketone (MEK)5[8]
Benzene4-5
Ester5
Oil5[2][3]

Chemical Resistance

This compound exhibits good to excellent resistance to both acids and alkalis, making it suitable for applications where chemical exposure is a concern.

Chemical AgentResistance (Scale 1-5)Reference
Acid Resistance5[2][3][7][8]
Alkali Resistance5[2][3][7][8]
Soap Resistance5
Migration Resistance5[8]

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and chemical resistance of pigments like this compound.

Determination of Solvent Bleeding (Qualitative)

This protocol is based on the principles outlined in ASTM D279, which covers the determination of bleeding characteristics of dry pigments by direct solvent extraction.

Objective: To qualitatively assess the tendency of the pigment to bleed or dissolve in a specific solvent.

Materials:

  • This compound sample

  • Test solvent (e.g., Toluene, Ethanol, Ethyl Acetate)

  • Test tubes with stoppers

  • Filter paper (e.g., Whatman No. 1 or equivalent)

  • Funnel

  • Beaker

Procedure:

  • Weigh 0.5 g of this compound and place it into a clean, dry test tube.

  • Add 10 mL of the test solvent to the test tube.

  • Stopper the test tube and shake it vigorously for 1 minute.

  • Allow the test tube to stand for 30 minutes at room temperature.

  • Shake the test tube again for 1 minute.

  • Filter the mixture through the filter paper into a clean beaker.

  • Observe the filtrate for any coloration against a white background.

  • The degree of bleeding is assessed visually. A colorless filtrate indicates excellent resistance, while a deeply colored filtrate suggests poor resistance.

G cluster_prep Sample Preparation cluster_mixing Mixing & Incubation cluster_analysis Analysis weigh Weigh 0.5g Pigment add_solvent Add 10mL Solvent weigh->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 stand Stand (30 min) shake1->stand shake2 Shake Vigorously (1 min) stand->shake2 filter Filter Mixture shake2->filter observe Observe Filtrate Color filter->observe assess Assess Bleeding observe->assess

Fig. 1: Workflow for Qualitative Solvent Bleeding Test.
Determination of Chemical Resistance

This protocol provides a general framework for assessing the resistance of a pigment to acidic and alkaline solutions.

Objective: To evaluate the color stability of the pigment upon exposure to acidic and alkaline environments.

Materials:

  • This compound sample

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Beakers

  • Stirring rods

  • Filter paper

  • Drying oven

Procedure:

  • Prepare two beakers, one with 50 mL of 5% HCl and the other with 50 mL of 5% NaOH.

  • Disperse 1 g of this compound into each beaker with stirring.

  • Continue stirring the dispersions for 1 hour at room temperature.

  • Filter the contents of each beaker separately.

  • Wash the collected pigment on the filter paper with distilled water until the filtrate is neutral (pH 7).

  • Dry the washed pigment samples in an oven at 60°C.

  • Compare the color of the treated pigment samples with an untreated control sample. Any significant change in hue, chroma, or lightness indicates a lack of resistance.

G cluster_setup Test Setup cluster_exposure Exposure cluster_processing Processing & Analysis start Start prep_acid Prepare 5% HCl start->prep_acid prep_alkali Prepare 5% NaOH start->prep_alkali disperse_acid Disperse Pigment in HCl prep_acid->disperse_acid disperse_alkali Disperse Pigment in NaOH prep_alkali->disperse_alkali stir_acid Stir for 1 hour disperse_acid->stir_acid stir_alkali Stir for 1 hour disperse_alkali->stir_alkali filter_acid Filter stir_acid->filter_acid filter_alkali Filter stir_alkali->filter_alkali wash_acid Wash to Neutral pH filter_acid->wash_acid wash_alkali Wash to Neutral pH filter_alkali->wash_alkali dry_acid Dry Pigment wash_acid->dry_acid dry_alkali Dry Pigment wash_alkali->dry_alkali compare Compare Color to Control dry_acid->compare dry_alkali->compare

Fig. 2: Workflow for Chemical Resistance Testing.

Summary and Conclusion

This compound is a robust organic pigment with excellent resistance to a wide array of solvents and chemicals. While quantitative solubility data remains elusive in the public domain, the qualitative assessments consistently demonstrate its high performance in terms of non-bleeding and color stability. The provided experimental protocols offer standardized approaches for evaluating these critical properties, enabling researchers and formulation scientists to effectively assess the suitability of this compound for their specific applications. Its strong resistance profile confirms its utility in demanding environments where chemical inertness and color durability are paramount.

References

Unveiling the Thermal Resilience of Pigment Yellow 155: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This in-depth technical guide explores the thermal stability and heat resistance of Pigment Yellow 155 (C.I. 200310), a high-performance disazo pigment prized for its vibrant greenish-yellow hue and excellent durability. Understanding its behavior at elevated temperatures is critical for its successful application in demanding environments such as plastics, coatings, and inks, where processing and end-use conditions can be extreme. This document provides a comprehensive overview of its thermal properties, supported by available quantitative data and insights into standardized testing methodologies.

Executive Summary

This compound is characterized by its robust thermal stability, making it a suitable colorant for a wide array of polymers processed at high temperatures. Technical data sheets from various manufacturers consistently report heat resistance in the range of 260°C to 280°C, particularly in polyolefins like HDPE.[1][2][3] Its performance is attributed to its stable molecular structure. While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data are not widely published in public literature, the application-specific data provides a strong indication of its thermal endurance. The standard method for evaluating this heat resistance in plastics involves compounding the pigment into the polymer and assessing the color change after exposure to a specific temperature for a defined duration.

Chemical and Physical Properties

A foundational understanding of this compound's identity is crucial before delving into its thermal performance.

  • Chemical Name : 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-,tetramethyl ester

  • Chemical Formula : C₃₄H₃₂N₆O₁₂[2][3][4]

  • Molecular Weight : 716.65 g/mol [4]

  • CAS Number : 68516-73-4[1][3]

cluster_py155 This compound (C.I. 200310) py155_structure

Caption: Chemical Structure of this compound.

Quantitative Thermal Stability Data

The heat resistance of this compound is most often quantified by its performance in specific polymer systems. The data below, compiled from various technical sources, summarizes its thermal stability. It is important to note that the processing conditions, pigment concentration, and presence of other additives like titanium dioxide can influence these values.

Table 1: General Heat Resistance of this compound

PropertyValueSource(s)
General Heat Resistance180°C[2]
General Heat Resistance280°C[1][2]
Melting Point264 - 268°C[5]

Table 2: Heat Stability of this compound in Various Polymers

PolymerConcentrationTemperature StabilityDwell TimeSource(s)
HDPE (High-Density Polyethylene)1/3 Standard Depth260°C5 minutes[5][6]
HDPE (High-Density Polyethylene)-280°C-[1]
PVC-soft (Plasticized Polyvinyl Chloride)-180°C-[5][6]
PP (Polypropylene)-280°C-[1]
PS (Polystyrene)-250°C-
ABS (Acrylonitrile Butadiene Styrene)-Recommended-[1]

Note: "Standard Depth" (SD) is a measure of color concentration. 1/3 SD is a common reference point for evaluating pigment strength and fastness properties.

Experimental Protocols for Heat Stability Testing

While manufacturers' specific internal testing protocols are proprietary, the heat stability of pigments in plastics is generally determined using standardized methods. The most relevant standards are from DIN (Deutsches Institut für Normung) and EN (European Norms).

A typical experimental workflow for determining the heat stability of a pigment in a plastic matrix is outlined below. This process is based on the principles described in standards such as DIN 53775 and EN 12877.

cluster_workflow Experimental Workflow for Pigment Heat Stability Testing prep 1. Material Preparation - this compound - Polymer granules (e.g., HDPE) - Titanium dioxide (for tints) - Stabilizers mix 2. Compounding - Dry blend pigment and polymer - Melt mix using a two-roll mill or extruder prep->mix Weighing & Blending sheet 3. Sample Preparation - Create a milled sheet of colored plastic - Press into standardized plaques mix->sheet Homogenization expose 4. Thermal Exposure - Place plaques in a precisely controlled oven - Expose at various temperatures (e.g., 220°C, 240°C, 260°C, 280°C) - Maintain a constant dwell time (e.g., 5 minutes) sheet->expose Testing eval 5. Evaluation - Compare exposed samples to an unheated control - Visually assess against a grayscale (e.g., ISO 105-A03) - Measure color difference (ΔE*ab) with a spectrophotometer expose->eval Analysis report 6. Reporting - The highest temperature at which the color change is within an acceptable limit (e.g., ΔE*ab ≤ 3) is reported as the heat stability. eval->report Result

Caption: Generalized workflow for heat stability testing of pigments in plastics.

Methodology Details:
  • Preparation of the Test Compound : The pigment is dry-blended with the polymer resin (e.g., HDPE) at a specified concentration. For tint evaluations, a white pigment like titanium dioxide is also added. The mixture is then homogenized through a melt-compounding process, such as two-roll milling or extrusion, to ensure uniform dispersion.

  • Sample Molding : The resulting colored plastic compound is then typically compression or injection molded into standardized plaques or chips.

  • Thermal Treatment : The molded samples are placed in a laboratory oven at a series of increasing temperatures for a fixed duration, commonly 5 minutes. A control sample is kept at room temperature.

  • Colorimetric Evaluation : After cooling, the color of the heat-treated samples is compared to the unheated control. This comparison is quantified using a spectrophotometer to measure the color difference, expressed as ΔEab (CIELAB color space). A ΔEab value of 3 is often used as the maximum acceptable color change.

  • Determination of Heat Stability : The heat stability is defined as the highest temperature at which the pigment can be held for the specified time without exhibiting a color change greater than the agreed-upon limit (e.g., ΔE*ab ≤ 3).

Factors Influencing Thermal Stability

The inherent thermal stability of this compound is a function of its molecular structure. However, in practical applications, several factors can influence its performance at high temperatures.

cluster_factors Influencing Factors center Thermal Stability of This compound poly Polymer Matrix (e.g., HDPE, PVC) poly->center conc Pigment Concentration conc->center time Dwell Time at Temperature time->center add Presence of Additives (e.g., TiO₂, stabilizers) add->center

Caption: Key factors affecting the in-application thermal stability of this compound.

  • Polymer Matrix : The type of polymer can significantly affect the pigment's stability. Interactions between the polymer and the pigment, as well as the polymer's own degradation temperature, play a role.

  • Pigment Concentration : The concentration of the pigment in the formulation can influence heat stability.

  • Dwell Time : The duration of exposure to high temperatures is critical. A pigment may be stable for a short period at a certain temperature but may degrade with prolonged exposure.

  • Other Additives : The presence of other components in the formulation, such as titanium dioxide (which can have photocatalytic activity), fillers, or stabilizers, can impact the overall thermal performance.

Conclusion

References

Core Structure of Bisacetoacetarylide Disazo Yellow Pigments: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the crystal structure of bisacetoacetarylide disazo yellow pigments, a commercially significant class of colorants also known as diarylide yellows. The information is tailored for researchers, scientists, and professionals in drug development and material science, focusing on the relationship between molecular structure, crystal packing, and the resulting physicochemical properties.

Molecular and Tautomeric Structure

Bisacetoacetarylide disazo pigments are synthesized through the azo coupling of a tetrazotized benzidine (B372746) derivative (most commonly 3,3′-dichlorobenzidine) with two equivalents of an acetoacetanilide (B1666496) coupling component.[1][2] While often depicted in their diazo form, extensive crystallographic and spectroscopic studies have unequivocally demonstrated that these molecules exist exclusively in the more stable bisketohydrazone tautomeric form in the solid state.[1][3][4][5] This structural arrangement is stabilized by intramolecular hydrogen bonding.

A key feature of this tautomeric form is the presence of two hydrazone groups (-C=N-NH-) and two keto groups (C=O). This configuration plays a crucial role in the pigment's planarity and intermolecular interactions.

Caption: General bisketohydrazone structure of diarylide yellow pigments.

Crystallographic Data Summary

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of these pigments. The vast majority of commercially important diarylide yellows are derived from 3,3'-dichlorobenzidine. Variations in the substituents on the terminal acetoacetarylide rings lead to different pigments with distinct crystal packing and properties.

The table below summarizes the crystallographic data for several key bisacetoacetarylide disazo yellow pigments.

Pigment Name C.I. Name Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z
Pigment Yellow 12P.Y. 12C₃₂H₂₆Cl₂N₆O₄TriclinicP-112.636(2)13.626(3)21.056(4)98.46(3)97.43(3)114.78(3)4
Pigment Yellow 13P.Y. 13C₃₆H₃₄Cl₂N₆O₄TriclinicP-18.163(3)10.435(3)11.232(4)71.01(2)83.62(3)85.12(3)1
Pigment Yellow 14P.Y. 14C₃₄H₃₀Cl₂N₆O₄TriclinicP-17.579(4)10.384(5)11.206(6)71.39(4)83.33(4)85.34(4)1
Pigment Yellow 63P.Y. 63C₃₂H₂₄Cl₄N₆O₄TriclinicP-17.502(2)10.386(2)10.953(2)71.32(2)85.11(2)84.75(2)1
Pigment Yellow 83P.Y. 83C₃₆H₃₂Cl₄N₆O₈MonoclinicP2₁/c5.106(9)20.627(3)17.009(15)9098.4(3)902

(Data sourced from references[1][4])

Key Structural Features and Intermolecular Interactions

  • Molecular Conformation: The molecules of Pigment Yellow 12 are noted to be non-planar.[1][6] In contrast, Pigment Yellows 13, 14, 63, and 83 are significantly more planar, with only slight torsional rotations.[4] This planarity, or lack thereof, influences the crystal packing and, consequently, the pigment's properties.

  • Hydrogen Bonding: A consistent feature across these pigments is the presence of strong intramolecular hydrogen bonds, which stabilize the bisketohydrazone form.[3][4][6] However, a notable and critical characteristic is the general absence of intermolecular hydrogen bonding.[1][4][6] The stability of the crystal lattice is therefore dominated by van der Waals forces.

  • Crystal Packing:

    • For P.Y. 13, 14, and 63, the molecules pack in inclined, interleaved stacks where the ketohydrazonoarylamide groups are arranged in an antiparallel fashion.[4]

    • P.Y. 83 exhibits a different packing arrangement involving simple inclined stacks, which is believed to contribute to its superior lightfastness and solvent resistance.[6] This distinct packing also explains its inability to form solid solutions with other diarylide pigments.

  • Symmetry: Many of these pigments, including P.Y. 13, 14, 63, and 83, possess a crystallographic center of inversion (Ci symmetry), meaning that only half of the molecule is crystallographically unique.[4][6]

Experimental Protocols

The determination of these crystal structures relies on a series of precise experimental procedures.

The synthesis of diarylide yellow pigments is typically conducted via aqueous procedures.[2][7] A tetrazotized benzidine derivative is reacted with an acetoacetanilide coupling component.[1] This initially yields the pigment in a weakly-crystalline or amorphous form, which requires subsequent heat treatment to achieve a more ordered crystalline state.[7][8]

For single-crystal X-ray analysis, a crucial and often challenging step is the growth of high-quality single crystals. Due to the extremely low solubility of these pigments, this is achieved under vigorous conditions.[2]

Typical Crystal Growth Protocol:

  • The pigment is dissolved in a high-boiling point solvent, such as 1,2,4-trichlorobenzene, in a sealed tube.[1][2]

  • The solution is heated to a high temperature (e.g., 200°C) to ensure complete dissolution.[1][2]

  • The solution is then allowed to cool very slowly over a period of several days.[1][2]

  • This slow cooling process facilitates the formation of single crystals suitable for diffraction experiments.

G start Pigment Powder dissolve Dissolve in 1,2,4-Trichlorobenzene start->dissolve heat Heat to 200°C in Sealed Tube dissolve->heat cool Slow Cooling (Several Days) heat->cool crystals Single Crystals Form cool->crystals end X-ray Diffraction Analysis crystals->end

Caption: Workflow for single crystal growth of diarylide pigments.

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

General X-ray Data Collection and Structure Refinement:

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray data are collected, typically using Cu-Kα or Mo-Kα radiation, by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. For novel structures, direct methods are often employed.[6]

  • Structure Refinement: The initial structural model is refined using least-squares methods. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6]

  • Powder Diffraction: For materials where single crystals cannot be grown, or for studying polymorphism, X-ray Powder Diffraction (XRPD) is a valuable tool.[7][9] The experimental powder pattern is compared to a pattern calculated from a known single-crystal structure to confirm the crystalline form.[7][8]

Conclusion

The crystal structures of bisacetoacetarylide disazo yellow pigments are well-defined, with the bisketohydrazone tautomer being the dominant form. The molecular conformation, particularly the degree of planarity, and the specific crystal packing arrangement, which is governed by van der Waals forces in the absence of intermolecular hydrogen bonds, are critical determinants of the pigment's technical performance, including color, thermal stability, and fastness properties. The detailed crystallographic data available for this class of pigments provides a solid foundation for understanding structure-property relationships and for the potential crystal engineering of new materials with enhanced performance characteristics.

References

A Technical Guide to the Physical Properties of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of Pigment Yellow 155 (PY 155), specifically focusing on its density and oil absorption characteristics. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering precise data and detailed experimental methodologies.

Quantitative Data Summary

The physical properties of this compound can vary between manufacturers and specific grades. The following table summarizes the range of reported values for density and oil absorption from various technical sources.

Physical PropertyReported ValuesUnits
Density 1.1 - 1.80g/cm³
1.2 - 1.5[1][2]g/cm³
1.4 - 1.5[3][4]g/cm³
1.37[5][6]g/cm³
1.80[7][8]g/cm³
Oil Absorption 35 - 80 g/100g or ml/100g
35 - 45[5] g/100g
40 - 50[7][8]% or g/100g
45 - 55[3][4][9]ml/100g
40 - 80[1][2] g/100g

Experimental Protocols

The determination of density and oil absorption for pigments like PY 155 follows standardized testing methods to ensure reproducibility and comparability of data.

1. Density Measurement

The density of this compound is typically determined using a pycnometer method, which is standardized by ISO 787-10.

  • Principle: This method determines the volume of a known mass of the pigment by displacing a liquid of known density in a pycnometer. The density of the pigment is then calculated from its mass and the determined volume.

  • Apparatus:

    • Pycnometer (a glass flask with a precise volume)

    • Analytical balance

    • Thermometer

    • Desiccator

    • Heating and drying oven

    • Liquid of known density (e.g., distilled water with a wetting agent, or a solvent that does not dissolve the pigment)

  • Procedure:

    • The pigment is dried to a constant mass in an oven at 105°C and then cooled in a desiccator.

    • The empty pycnometer is weighed.

    • A known mass of the dried pigment is introduced into the pycnometer.

    • The pycnometer is partially filled with the displacement liquid, and any entrapped air is removed (e.g., by placing it in a vacuum desiccator or by gentle heating).

    • The pycnometer is then filled to the mark with the liquid and thermostated to a constant temperature.

    • The pycnometer containing the pigment and liquid is weighed.

    • The pycnometer is emptied, cleaned, and filled with the displacement liquid only, thermostated to the same temperature, and weighed.

  • Calculation: The density (ρ) of the pigment in grams per cubic centimeter is calculated using the formula: ρ = (m₂ - m₁) * ρ₀ / ((m₄ - m₁) - (m₃ - m₂)) Where:

    • m₁ is the mass of the empty pycnometer.

    • m₂ is the mass of the pycnometer with the pigment.

    • m₃ is the mass of the pycnometer with the pigment and the displacement liquid.

    • m₄ is the mass of the pycnometer with the displacement liquid only.

    • ρ₀ is the density of the displacement liquid at the test temperature.

2. Oil Absorption Determination

The oil absorption of a pigment is a measure of the amount of oil required to wet a specific amount of pigment to form a coherent paste. The most common standard method is the spatula rub-out technique, as described in ASTM D281.[10][11]

  • Principle: Linseed oil is gradually added to a weighed quantity of the pigment, and the mixture is rubbed with a spatula on a smooth surface until a stiff, putty-like paste is formed that does not break or separate.[11]

  • Apparatus:

    • Analytical balance

    • Burette or dropping bottle for dispensing the oil

    • Smooth, non-absorbent surface (e.g., glass plate or marble slab)

    • Steel spatula with a stiff blade

  • Procedure:

    • A specific amount of the pigment (e.g., 1 to 20 grams, depending on the expected oil absorption) is weighed and placed on the rubbing surface.

    • Raw linseed oil is added drop by drop from the burette to the pigment.

    • After the addition of each few drops, the oil is thoroughly incorporated into the pigment by rubbing with the spatula.

    • The addition of oil is continued until a single, stiff paste is formed. The endpoint is reached when the paste can be collected in a single lump on the spatula and does not smear the rubbing surface.

  • Calculation: The oil absorption is calculated as the volume of oil (in ml) or mass of oil (in g) required per 100 grams of pigment.

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound.

G cluster_density Density Determination Workflow (ISO 787-10) A Dry Pigment to Constant Mass B Weigh Empty Pycnometer (m1) A->B C Add Pigment and Weigh (m2) B->C D Add Displacement Liquid, Remove Air C->D E Fill to Mark and Weigh (m3) D->E F Weigh Pycnometer with Liquid Only (m4) E->F G Calculate Density F->G

Caption: Workflow for Density Measurement of PY 155.

G cluster_oil_absorption Oil Absorption Determination Workflow (ASTM D281) H Weigh Pigment Sample I Place Pigment on Rubbing Surface H->I J Add Linseed Oil Dropwise I->J K Incorporate Oil with Spatula J->K L Continue Adding Oil Until Paste Forms K->L M Check for Endpoint (Coherent Paste) L->M M->J More Oil Needed N Record Volume of Oil Used M->N Endpoint Reached O Calculate Oil Absorption N->O

Caption: Workflow for Oil Absorption Test of PY 155.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Pigment Yellow 155 (C.I. 200310), a high-performance bisacetoacetarylide disazo pigment. The described protocols are essential for quality control, formulation development, and ensuring the physicochemical properties of the pigment for its various applications in plastics, inks, and coatings.[1][2][3]

Introduction to this compound

This compound is a greenish-yellow pigment known for its excellent lightfastness, thermal stability, and resistance to solvents and chemicals.[1][4] Its chemical structure, provided below, contributes to its robust performance characteristics. Understanding its physical and chemical properties is crucial for its effective utilization.

Chemical Structure:

CAS Number: 68516-73-4[4]

Analytical Techniques for Characterization

A multi-faceted approach is necessary to fully characterize this compound, encompassing techniques that probe its molecular structure, crystalline nature, particle size, thermal properties, and surface characteristics.

Spectroscopic Techniques

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, confirming its chemical identity and detecting any potential impurities or modifications. The technique is also valuable in studying polymorphism.[5]

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to assess the coloristic properties and the dispersion stability of this compound in a solvent. The absorption spectrum in the visible region is indicative of its yellow color, while the transmittance measurement of a pigment dispersion over time can quantify its settling behavior.[6]

X-Ray Diffraction (XRD)

XRD is a critical technique for determining the crystalline structure of this compound. It has been established that this compound crystallizes in the triclinic P1 space group.[5] XRD is also instrumental in identifying different polymorphic forms of the pigment, which can significantly impact its color and performance.[5]

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. This is crucial for applications where the pigment is subjected to high processing temperatures.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and to study polymorphic transformations, which are critical for understanding the pigment's behavior during processing.[5]

Microscopic Techniques

2.4.1. Transmission Electron Microscopy (TEM)

TEM is employed to visualize and measure the primary particle size and morphology (shape) of this compound. The particle size distribution and aspect ratio are key parameters that influence the pigment's optical properties, such as tinting strength and opacity, as well as its dispersibility.

Chromatographic Techniques

2.5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of this compound and for the separation and quantification of any related substances or impurities.

Physicochemical Properties

2.6.1. Methanol (B129727) Wettability

The methanol wettability test is a specific method to characterize the surface properties of the pigment powder. This property is particularly important for applications where the pigment is dispersed in a liquid medium, as it affects the ease of dispersion and the stability of the resulting formulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound that can be determined using the analytical techniques described.

Analytical TechniqueParameterTypical Values for this compound
UV-Vis Spectroscopy Wavelength of Maximum Absorption (λmax)~400-450 nm in solution
Transmittance (Dispersion Stability)Dependent on formulation, measured at 395 nm[6]
X-Ray Diffraction (XRD) Crystal SystemTriclinic
Space GroupP1[5]
Thermal Analysis (TGA/DSC) Decomposition Temperature> 300 °C
Heat StabilityStable up to 260-300 °C[3][7]
Transmission Electron Microscopy (TEM) Primary Particle Size50 - 300 nm[8]
Aspect Ratio1 - 10[8]
Physicochemical Tests Methanol Wettability (MW value)2 - 10% (for specific applications)[8]
Lightfastness (Scale 1-8)7 - 8[3][4]
Specific Surface Area~50 m²/g[9]

Experimental Protocols

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound for identification and structural verification.

Materials:

  • This compound powder

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Hydraulic press for KBr pellets

Sample Preparation (KBr Pellet Method):

  • Dry the this compound sample and KBr powder in an oven at 105°C for 2 hours to remove any moisture.

  • Weigh approximately 1-2 mg of the pigment and 200-300 mg of KBr.

  • Grind the pigment and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a die and press it under a hydraulic press at approximately 8-10 tons for a few minutes to form a transparent or semi-transparent pellet.

Instrument Parameters (Typical):

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance

Data Analysis:

  • Acquire the spectrum of the KBr pellet containing the sample.

  • Identify the characteristic absorption bands corresponding to the functional groups of the this compound molecule (e.g., C=O, N-H, C=C, azo group).

  • Compare the obtained spectrum with a reference spectrum for positive identification.

UV-Vis Spectroscopy Protocol for Dispersion Stability

Objective: To assess the dispersion stability of this compound in a solvent by measuring transmittance over time.

Materials:

  • This compound powder

  • Xylene (or other suitable solvent)

  • Stoppered test tubes or cuvettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh 30 mg of this compound and add it to 15 mL of xylene in a stoppered test tube.[6]

  • Disperse the pigment thoroughly using a vortex mixer or sonicator for a defined period (e.g., 5 minutes).

  • Allow the dispersion to stand undisturbed.

  • At specified time intervals (e.g., 0, 30, 60, 120 minutes), carefully take an aliquot from the top 1 cm of the dispersion.

  • Dilute the aliquot with a known volume of xylene (e.g., 1 mL of dispersion diluted with 3 mL of xylene).[6]

  • Measure the transmittance of the diluted sample at 395 nm using a UV-Vis spectrophotometer, with pure xylene as the blank.[6]

Data Analysis:

  • Plot the transmittance (%) as a function of time.

  • A slower decrease in transmittance over time indicates better dispersion stability.

X-Ray Diffraction (XRD) Protocol

Objective: To determine the crystalline phase and identify the polymorphic form of this compound.

Materials:

  • This compound powder

  • Sample holder

Sample Preparation:

  • Ensure the pigment powder is finely ground and homogeneous.

  • Pack the powder into the sample holder, ensuring a flat and level surface.

Instrument Parameters (Typical):

  • Diffractometer: X-ray powder diffractometer

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 5° to 50°

  • Step Size: 0.02°

  • Scan Speed: 2°/minute

Data Analysis:

  • Record the diffraction pattern (intensity vs. 2θ).

  • Compare the positions and relative intensities of the diffraction peaks with a reference pattern for this compound from a crystallographic database (e.g., ICDD).

  • The presence of different peak positions would indicate a different polymorphic form.

Thermal Analysis (TGA/DSC) Protocol

Objective: To evaluate the thermal stability and identify thermal transitions of this compound.

Materials:

  • This compound powder

  • TGA/DSC instrument

  • Aluminum or platinum pans

Procedure:

  • Weigh approximately 5-10 mg of the pigment powder into a TGA/DSC pan.

  • Place the pan in the instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

Data Analysis:

  • TGA: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition.

  • DSC: Plot the heat flow versus temperature. Identify endothermic or exothermic peaks corresponding to melting, crystallization, or polymorphic transitions.

Transmission Electron Microscopy (TEM) Protocol

Objective: To determine the primary particle size and morphology of this compound.

Materials:

  • This compound powder

  • A suitable solvent (e.g., ethanol (B145695) or diethyl ether)[8]

  • TEM grids (e.g., carbon-coated copper grids)

  • Ultrasonic bath

Sample Preparation:

  • Disperse a very small amount of the pigment powder in the solvent.

  • Sonicate the dispersion for a few minutes to break up agglomerates.

  • Place a drop of the dilute dispersion onto a TEM grid and allow the solvent to evaporate completely.

Instrument Parameters (Typical):

  • Microscope: Transmission Electron Microscope

  • Accelerating Voltage: 100-200 kV

  • Magnification: Sufficient to clearly visualize individual particles (e.g., 13,000x to 29,000x).[8]

Data Analysis:

  • Acquire images of a representative number of particles.

  • Use image analysis software to measure the major and minor axes of a statistically significant number of particles (e.g., >100).

  • Calculate the average particle size, particle size distribution, and aspect ratio.

HPLC Protocol for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities.

Materials:

  • This compound sample

  • HPLC grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Formic acid or other suitable modifier

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column

Sample Preparation:

  • Accurately weigh a small amount of the pigment sample.

  • Dissolve the sample in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of mobile phase solvents) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Representative):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. (Gradient profile to be optimized).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Wavelength of maximum absorbance (e.g., 420 nm).

  • Column Temperature: 30°C

Data Analysis:

  • Record the chromatogram.

  • The area of the main peak corresponds to this compound.

  • Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

Visualizations

Experimental Workflow for Pigment Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Characterization Data Sample This compound Powder Sample FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis XRD X-Ray Diffraction Sample->XRD Thermal Thermal Analysis (TGA/DSC) Sample->Thermal TEM Transmission Electron Microscopy (TEM) Sample->TEM HPLC HPLC Sample->HPLC Structure Molecular Structure (Functional Groups) FTIR->Structure Color Color & Dispersion Stability UVVis->Color Crystallinity Crystal Structure & Polymorphism XRD->Crystallinity Stability Thermal Stability Thermal->Stability Morphology Particle Size & Morphology TEM->Morphology Purity Purity & Impurities HPLC->Purity

Caption: Workflow for the comprehensive characterization of this compound.

Logical Relationships of Pigment Properties

G cluster_0 Fundamental Properties cluster_1 Performance Properties MolStructure Molecular Structure Color Color & Tinting Strength MolStructure->Color Stability Thermal & Light Stability MolStructure->Stability Resistance Solvent & Chemical Resistance MolStructure->Resistance CrystalStructure Crystal Structure CrystalStructure->Color CrystalStructure->Stability CrystalStructure->Resistance ParticleSize Particle Size & Morphology ParticleSize->Color Dispersibility Dispersibility ParticleSize->Dispersibility

Caption: Interrelation of fundamental properties and performance of this compound.

References

Pigment Yellow 155: Application Notes and Protocols for Plastics and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 155 (C.I. Name: P.Y. 155; CAS No: 68516-73-4) is a high-performance organic pigment belonging to the disazo chemical class.[1][2] It is characterized by its brilliant, greenish-yellow shade, high tinting strength, and excellent fastness properties.[3][4][5] These attributes make it a versatile colorant for a wide range of plastic and polymer applications, offering a durable and cost-effective alternative to pigments containing lead or other heavy metals.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in a research and development setting.

Physicochemical Properties

This compound is a disazo compound with the molecular formula C₃₄H₃₂N₆O₁₂.[6] It exhibits excellent resistance to solvents, acids, and alkalis.[3][4][5] Its good rheological properties and dispersibility contribute to its ease of incorporation into various polymer matrices.[3]

Applications in Plastics and Polymers

This compound is widely recommended for coloring a variety of polymers due to its favorable performance characteristics.[3][7][8]

Recommended Applications:

  • Polyolefins: Suitable for Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE), and Polypropylene (B1209903) (PP).[3][7][8] It is particularly well-suited for polypropylene fibers.[3][6]

  • PVC: Recommended for both rigid and plasticized PVC applications.[3][6][7]

  • Engineering Plastics: Can be used in various engineering polymers.[3][7]

  • Rubber: Widely used in the coloration of rubber articles.[1][3][7][8]

  • Other Polymers: Also finds application in Polystyrene (PS), Polyoxymethylene (POM), and Polymethyl Methacrylate (PMMA).[3][8]

Quantitative Performance Data

The performance of this compound in various polymer systems has been quantified across several key parameters. The following tables summarize this data for easy comparison.

Table 1: Heat Stability of this compound in Various Polymers

PolymerTemperature (°C)Duration (minutes)Observation
HDPE2605No significant color change.[4][5]
Soft PVC180-Stable performance.[4][5]
General Plastics230--
Coatings200--

Table 2: Lightfastness of this compound (Blue Wool Scale, 8=Excellent)

PolymerFull ShadeReduced Tint
PVC87-8
HDPE87-8
Coatings7-
General Plastics7-87-8

Table 3: Fastness Properties of this compound (Scale 1-5, 5=Excellent)

PropertyRating
Migration Resistance4-5
Acid Resistance5
Alkali Resistance5
Weather Resistance5

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in plastics are crucial for reproducible research. The following are standard protocols for key experiments.

Protocol 1: Determination of Heat Stability

Objective: To assess the thermal stability of this compound in a specific polymer.

Materials:

  • This compound

  • Polymer resin (e.g., HDPE, PVC)

  • Two-roll mill or extruder

  • Injection molding machine

  • Colorimeter or spectrophotometer

  • Oven

Procedure:

  • Compounding: Prepare a masterbatch by dispersing a known concentration of this compound (e.g., 1%) into the polymer resin using a two-roll mill or a twin-screw extruder.

  • Sample Preparation: Produce color plaques from the masterbatch using an injection molding machine at a standard processing temperature for the specific polymer.

  • Initial Color Measurement: Measure the initial color coordinates (Lab*) of a control plaque using a colorimeter.

  • Heat Exposure: Place additional plaques in a preheated oven at various temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C) for a fixed duration (e.g., 5 minutes).

  • Post-Exposure Color Measurement: After cooling to room temperature, measure the color coordinates of the heat-exposed plaques.

  • Data Analysis: Calculate the color difference (ΔE*) between the control and the heat-exposed samples. A significant color change indicates the limit of heat stability.

Protocol 2: Evaluation of Lightfastness

Objective: To determine the resistance of this compound to fading upon exposure to light.

Materials:

  • Colored polymer plaques (prepared as in Protocol 1)

  • Xenon arc weather-ometer

  • Blue Wool Scale standards (ISO 105-B08)

  • Grey Scale for assessing color change (ISO 105-A02)

Procedure:

  • Sample Mounting: Mount the colored polymer plaques and the Blue Wool Scale standards in the xenon arc weather-ometer.

  • Exposure: Expose the samples to simulated sunlight under controlled conditions of temperature and humidity as per relevant standards (e.g., ASTM G155, ISO 4892-2).

  • Periodic Evaluation: Periodically inspect the samples and compare the fading of the colored plaque to the fading of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading as the test specimen.

Protocol 3: Assessment of Migration Resistance

Objective: To evaluate the tendency of this compound to migrate from a colored plastic into a material in contact with it.

Materials:

  • Colored plasticized PVC sample containing this compound

  • White plasticized PVC sheet

  • Glass plates

  • Weight (e.g., 1 kg)

  • Oven

Procedure:

  • Sample Assembly: Place the colored PVC sample in direct contact with the white PVC sheet. Sandwich this assembly between two glass plates.

  • Application of Pressure and Heat: Place a weight on top of the glass plates to ensure firm contact and place the entire assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Evaluation: After the specified time, remove the assembly from the oven and allow it to cool. Separate the white PVC sheet from the colored sample.

  • Staining Assessment: Visually assess the white PVC sheet for any color transfer. The degree of staining is rated using the Grey Scale for assessing staining (ISO 105-A03), where 5 indicates no migration and 1 indicates severe migration.

Visualizations

Logical Relationships of this compound Properties

Pigment_Properties cluster_Properties Properties cluster_Applications Applications PY155 This compound Performance High Performance PY155->Performance exhibits Properties Key Properties Performance->Properties is defined by Applications Broad Applications Properties->Applications enables Heat_Stability Heat Stability Properties->Heat_Stability Lightfastness Lightfastness Properties->Lightfastness Migration_Resistance Migration Resistance Properties->Migration_Resistance Chemical_Resistance Chemical Resistance Properties->Chemical_Resistance Polyolefins Polyolefins (PP, PE) Applications->Polyolefins PVC PVC (Rigid & Flexible) Applications->PVC Engineering_Plastics Engineering Plastics Applications->Engineering_Plastics Rubber Rubber Applications->Rubber

Caption: Key properties and applications of this compound.

Experimental Workflow for Heat Stability Testing

Heat_Stability_Workflow start Start compounding 1. Compounding (Pigment + Polymer) start->compounding molding 2. Injection Molding (Create Plaques) compounding->molding initial_color 3. Initial Color Measurement (Lab) molding->initial_color heat_exposure 4. Heat Exposure (Oven at various temps) initial_color->heat_exposure post_color 5. Post-Exposure Color Measurement heat_exposure->post_color analysis 6. Data Analysis (Calculate ΔE) post_color->analysis end End analysis->end

Caption: Workflow for determining the heat stability of a pigment in a polymer.

References

Application Notes and Protocols: Pigment Yellow 155 in Printing Inks and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of Pigment Yellow 155 (C.I. No. 200310), a high-performance bisacetoacetarylide pigment, in the formulation of printing inks and industrial coatings.

Introduction

This compound is a greenish-shade yellow pigment known for its excellent lightfastness, heat stability, and resistance to solvents, acids, and alkalis.[1] Its robust properties make it a suitable colorant for a wide range of applications, including various types of printing inks and protective and decorative coatings. These notes are intended to guide researchers and formulators in leveraging the key attributes of this compound for the development of high-quality products.

Physicochemical and Fastness Properties of this compound

The performance of this compound in any formulation is dictated by its inherent physical and chemical properties. The following tables summarize the key quantitative data gathered from various technical datasheets.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical ClassBisacetoacetarylide
C.I. NameThis compound
C.I. Number200310
CAS Number68516-73-4
Molecular FormulaC₃₄H₃₂N₆O₁₂
Density (g/cm³)1.4 - 1.5
Oil Absorption ( g/100g )35 - 60
pH Value5.0 - 8.0

Table 2: Fastness and Resistance Properties of this compound (on a scale of 1-5 or 1-8, where the higher number indicates better performance)

PropertyRating
Lightfastness (Full Shade, BWS)7-8
Heat Resistance (°C)180 - 280
Weather Fastness4-5
Acid Resistance5
Alkali Resistance5
Water Resistance5
Ethanol Resistance4-5
Ester Resistance4-5
Xylene Resistance4-5
Migration Resistance4-5

Applications in Printing Inks

This compound is highly suitable for various printing ink systems due to its good rheology, high tinting strength, and excellent resistance properties.[1] It can be successfully incorporated into water-based, solvent-based, and UV-curable inks for applications such as flexography, gravure, and offset printing.

Experimental Protocol: Formulation of a Water-Based Flexographic Ink

This protocol provides a starting point for the formulation of a water-based flexographic ink using this compound. Adjustments may be necessary based on specific substrate and press requirements.

Materials:

  • This compound

  • Acrylic Resin Emulsion (e.g., Joncryl® series)

  • Dispersing Agent

  • Defoamer

  • Wetting Agent

  • Ammonia (B1221849) (28%) or other suitable amine for pH adjustment

  • Deionized Water

  • Co-solvent (e.g., Propylene Glycol)

Equipment:

  • High-speed disperser (e.g., Cowles dissolver)

  • Bead mill

  • Viscometer (e.g., Zahn cup or Brookfield viscometer)

  • pH meter

  • Grindometer

Procedure:

  • Premix Preparation: In a suitable vessel, combine the acrylic resin emulsion, deionized water, dispersing agent, and defoamer under slow agitation.

  • Pigment Addition: Gradually add this compound to the premix under continuous agitation with the high-speed disperser. Increase the speed as the viscosity increases to ensure proper wetting of the pigment.

  • Dispersion: Once all the pigment is added, continue to disperse at high speed for 20-30 minutes to break down agglomerates.

  • Milling: Transfer the dispersion to a bead mill and mill until the desired particle size and color strength are achieved. Monitor the fineness of grind using a grindometer.

  • Let-down: In a separate vessel, prepare the let-down phase by combining the remaining acrylic resin emulsion, co-solvent, and wetting agent.

  • Final Ink Formulation: Slowly add the pigment concentrate from the milling stage to the let-down phase under gentle agitation.

  • pH and Viscosity Adjustment: Adjust the pH of the final ink to 8.0-9.0 using ammonia or another suitable amine. Adjust the viscosity to the target range for the specific printing application using deionized water.

  • Quality Control: Measure the final viscosity, pH, color, and printability of the ink.

experimental_workflow_ink cluster_premix Premix Preparation cluster_dispersion Dispersion cluster_milling Milling cluster_letdown Let-down cluster_final Final Formulation & QC premix_components Acrylic Resin, Water, Dispersant, Defoamer premix_vessel Mixing Vessel premix_components->premix_vessel Combine disperser High-Speed Disperser premix_vessel->disperser pigment This compound pigment->disperser Gradual Addition bead_mill Bead Mill disperser->bead_mill grindometer Grindometer Check bead_mill->grindometer final_ink Final Ink bead_mill->final_ink Add Concentrate letdown_components Acrylic Resin, Co-solvent, Wetting Agent letdown_vessel Mixing Vessel letdown_components->letdown_vessel letdown_vessel->final_ink qc QC (pH, Viscosity, Color) final_ink->qc

Caption: Workflow for Water-Based Flexographic Ink Formulation.

Applications in Coatings

This compound is recommended for various industrial and decorative coatings due to its excellent durability, weather resistance, and heat stability.[1] It can be used in both water-based and solvent-based systems, including acrylics, alkyds, and polyesters.

Experimental Protocol: Formulation of a Solvent-Based Industrial Coating

This protocol outlines a general procedure for incorporating this compound into a solvent-based acrylic coating.

Materials:

  • This compound

  • Acrylic Resin (solvent-based)

  • Dispersing Agent

  • Solvent Blend (e.g., xylene, butyl acetate)

  • Wetting Agent

  • Flow and Leveling Agent

  • Defoamer

Equipment:

  • High-speed disperser

  • Sand mill or bead mill

  • Hegman gauge

  • Viscometer

  • Film applicator

  • Spectrophotometer

Procedure:

  • Mill Base Preparation:

    • Charge the acrylic resin and a portion of the solvent blend into a mixing vessel.

    • Under agitation, add the dispersing agent and wetting agent.

    • Gradually add this compound to the mixture.

    • Increase the speed of the high-speed disperser to thoroughly wet the pigment.

  • Dispersion:

    • Transfer the mill base to a sand mill or bead mill.

    • Grind the mixture until the desired fineness of grind is achieved, as measured by a Hegman gauge.

  • Let-down:

    • In a separate vessel, combine the remaining acrylic resin, solvent blend, flow and leveling agent, and defoamer.

    • Slowly add the dispersed pigment concentrate to the let-down vehicle under constant, gentle agitation.

  • Final Adjustment and Quality Control:

    • Adjust the viscosity of the final coating with the solvent blend to meet the application requirements.

    • Perform quality control tests, including viscosity, gloss, color (spectrophotometer), and film hardness after application and curing.

experimental_workflow_coating start Start: Mill Base Preparation resin_solvent Charge Acrylic Resin & Solvents start->resin_solvent additives Add Dispersing & Wetting Agents resin_solvent->additives pigment Gradually Add this compound additives->pigment disperse High-Speed Dispersion pigment->disperse mill Grind in Bead/Sand Mill disperse->mill hegman Check Fineness (Hegman Gauge) mill->hegman combine Combine Mill Base & Let-down mill->combine hegman->mill If not OK letdown Prepare Let-down Vehicle hegman->letdown If OK letdown->combine adjust Adjust Viscosity combine->adjust qc Final QC (Viscosity, Color, Gloss) adjust->qc end End: Final Coating qc->end

Caption: General Workflow for Solvent-Based Coating Formulation.

Key Performance Considerations and Logical Relationships

The successful application of this compound is dependent on understanding the interplay between its properties and the formulation components.

logical_relationships cluster_properties Inherent Properties cluster_formulation Formulation Factors cluster_performance Final Product Performance PY155 This compound Properties Lightfastness Excellent Lightfastness PY155->Lightfastness Heat_Stability Good Heat Stability PY155->Heat_Stability Chemical_Resistance High Chemical Resistance PY155->Chemical_Resistance Durability Durability / Weathering Lightfastness->Durability Heat_Stability->Durability Chemical_Resistance->Durability Dispersion Dispersion Quality Color_Stability Color Stability Dispersion->Color_Stability Application_Properties Application Properties (Rheology, Gloss) Dispersion->Application_Properties Binder Binder System Binder->Durability Binder->Application_Properties Additives Additives (Dispersants, etc.) Additives->Dispersion

Caption: Interrelationship of Pigment Properties and Formulation.

Conclusion

This compound is a versatile and high-performance pigment suitable for demanding applications in both printing inks and coatings. Its excellent fastness properties provide formulators with a reliable option for achieving durable and vibrant yellow shades. The provided protocols serve as a foundation for development, and further optimization may be required to meet specific end-use requirements. Careful consideration of dispersion techniques and compatibility with other formulation components is crucial for unlocking the full potential of this pigment.

References

Application Notes and Protocols: Pigment Yellow 155 as a Colorant for Polypropylene Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Pigment Yellow 155 as a colorant in the production of polypropylene (B1209903) (PP) fibers. This document is intended for professionals in research and development environments.

Introduction to this compound

This compound is a high-performance organic pigment belonging to the disazo chemical class, known for its brilliant greenish-yellow shade, excellent thermal stability, and good fastness properties.[1][2][3] Its robust characteristics make it a suitable candidate for coloring polypropylene, particularly in applications requiring durability and color retention, such as textiles and industrial fibers.[1][4][5]

Key Properties of this compound:
  • Chemical Nature: Disazo[3][6]

  • C.I. Name: this compound[2]

  • C.I. Number: 200310[2]

  • CAS Number: 68516-73-4[2]

  • Molecular Formula: C₃₄H₃₂N₆O₁₂[2][4]

Quantitative Performance Data

The following tables summarize the key performance characteristics of this compound relevant to its application in polypropylene.

Table 1: Thermal and Physical Properties

PropertyValueSource
Heat Resistance (°C)200 - 280[3][7][8]
Light Fastness (Blue Wool Scale, 1-8)7 - 8[3][7][9][10]
Migration Resistance (Grey Scale, 1-5)4 - 5[3][10]
Density (g/cm³)1.2 - 1.5[3][8]
Oil Absorption ( g/100g )35 - 55[3][9]

Table 2: Chemical Resistance (Scale 1-5, 5=Excellent)

Resistance ToRatingSource
Acid5[3][6]
Alkali5[3][6]
Water5[11]
Ethanol5[3]
Soap4 - 5[3]

Experimental Protocols

The coloration of polypropylene fibers with this compound is typically achieved through a two-stage melt coloring process: masterbatch preparation followed by melt spinning.

Protocol for Masterbatch Preparation

A masterbatch is a concentrated mixture of the pigment dispersed in a carrier polymer.[12][13] This method ensures uniform distribution of the colorant in the final fiber product.[14]

Objective: To prepare a polypropylene-based masterbatch containing a defined concentration of this compound.

Materials and Equipment:

  • Polypropylene (PP) homopolymer (Melt Flow Index: 12-25 g/10 min)

  • This compound powder

  • Dispersant (e.g., stearic acid or polyethylene (B3416737) glycol)[15]

  • High-speed mixer[16]

  • Twin-screw extruder[16][17]

  • Pelletizer[16]

  • Drying oven

Procedure:

  • Pre-mixing: In a high-speed mixer, combine the polypropylene resin, this compound, and a dispersant. A typical formulation could be 70% PP resin, 29% this compound, and 1% dispersant by weight.[17]

  • Melt Compounding: Feed the pre-mixed components into a twin-screw extruder. The extruder melts, mixes, and homogenizes the components.[16]

    • Extruder Temperature Profile: Set a temperature profile that gradually increases from the feed zone to the die, for instance:

      • Zone 1 (Feed): 180°C

      • Zone 2: 190°C

      • Zone 3: 200°C

      • Zone 4: 210°C

      • Die: 200°C

    • Screw Speed: Operate the extruder at a screw speed of 200-300 rpm to ensure thorough dispersion.

  • Pelletization: The molten, colored polymer strand exiting the extruder die is cooled in a water bath and then cut into pellets using a pelletizer.[16]

  • Drying: Dry the masterbatch pellets in an oven at 80°C for 2-4 hours to remove surface moisture.

Protocol for Melt Spinning of Polypropylene Fibers

Melt spinning is the process of converting the colored polymer into continuous filaments.[7][18]

Objective: To produce colored polypropylene fibers using the prepared this compound masterbatch.

Materials and Equipment:

  • Natural polypropylene (PP) homopolymer (Melt Flow Index: 12-25 g/10 min)

  • This compound masterbatch

  • Single-screw extruder with a spinning pack and spinneret[7]

  • Quenching system (forced air)[18]

  • Godet rolls (for drawing)[19]

  • Winder[19]

Procedure:

  • Blending: Dry blend the natural polypropylene pellets with the this compound masterbatch pellets to achieve the desired final pigment concentration in the fiber (e.g., a 1:24 masterbatch to natural PP ratio for a 1% final pigment concentration).

  • Extrusion: Introduce the blend into the hopper of the melt spinning extruder.[18]

    • Extruder Temperature Profile:

      • Zone 1: 190°C

      • Zone 2: 210°C

      • Zone 3: 230°C

      • Spinning Head/Die: 230°C[7]

  • Spinning: The molten polymer is forced through the fine holes of the spinneret to form continuous filaments.[18]

  • Quenching: The extruded filaments are cooled and solidified in a controlled manner using a cross-flow of cool air (e.g., at 14°C).[7]

  • Drawing: The solidified filaments are drawn between sets of godet rolls rotating at different speeds to orient the polymer chains and enhance the mechanical properties of the fibers. A draw ratio of 1.5 to 2.5 can be applied.[7]

  • Winding: The final drawn fibers are wound onto bobbins.

Analytical Testing Protocols for Colored Fibers

The following protocols are essential for evaluating the quality and performance of the produced this compound colored polypropylene fibers.

Colorfastness to Light (ISO 105-B02)

Objective: To determine the resistance of the colored fibers to the fading effect of an artificial light source representative of natural daylight.[8][15][20][21][22]

Apparatus:

  • Xenon arc lamp lightfastness tester[20]

  • Blue Wool standards (ISO 105-B08)[15]

  • Grey Scale for assessing change in color (ISO 105-A02)[15]

Procedure:

  • Mount the polypropylene fiber sample on a specimen holder.

  • Simultaneously expose the sample and a set of Blue Wool standards to the light from the xenon arc lamp under controlled conditions (e.g., temperature, humidity).[15]

  • Periodically inspect the sample and compare its fading to the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that exhibits a similar change in color to the test sample.[21]

Colorfastness to Rubbing (Crocking) (ISO 105-X12)

Objective: To assess the transfer of color from the polypropylene fibers to another surface by rubbing.[2][3][6][8][23][24][25]

Apparatus:

  • Crockmeter[3][23]

  • Standard white cotton rubbing cloth[3][23]

  • Grey Scale for assessing staining (ISO 105-A03)[23]

Procedure:

  • Dry Rubbing:

    • Fix the fiber sample to the base of the crockmeter.

    • Mount a dry rubbing cloth onto the rubbing finger.

    • Perform 10 cycles of rubbing with a specified downward force (9 N).[3][23]

    • Assess the degree of staining on the dry rubbing cloth using the Grey Scale for staining.[24]

  • Wet Rubbing:

    • Repeat the procedure with a rubbing cloth that has been wetted with distilled water to a specified pickup percentage.[3]

    • Dry the rubbing cloth in the air before assessment.

    • Assess the staining on the wet rubbing cloth using the Grey Scale.[3]

Colorfastness to Water (ISO 105-E01)

Objective: To determine the resistance of the color of the fibers to immersion in water.[4][10][11][12][26][27]

Apparatus:

  • Multifiber adjacent fabric (e.g., containing wool, cotton, polyester, etc.)[11]

  • Test device with glass or acrylic plates[27]

  • Oven maintained at 37 ± 2°C[11][27]

  • Grey Scale for assessing change in color and staining[11]

Procedure:

  • Create a composite specimen by placing the colored polypropylene fiber sample between a piece of multifiber fabric.[11]

  • Thoroughly wet the composite specimen in distilled water.[11]

  • Place the wet specimen between two plates and apply a specified pressure (12.5 kPa).[27]

  • Keep the device in an oven at 37°C for 4 hours.[11][27]

  • Separate the fiber sample and the multifiber fabric and dry them in air at a temperature not exceeding 60°C.[10]

  • Assess the change in color of the polypropylene fiber sample and the staining on the multifiber fabric using the appropriate Grey Scales.[11]

Visualizations

experimental_workflow cluster_masterbatch Masterbatch Preparation cluster_spinning Melt Spinning cluster_testing Analytical Testing MB1 Pre-mixing: PP Resin + this compound + Dispersant MB2 Melt Compounding: Twin-Screw Extruder MB1->MB2 MB3 Pelletization MB2->MB3 MB4 Drying MB3->MB4 S1 Blending: Natural PP + Masterbatch MB4->S1 Colored Pellets S2 Extrusion S1->S2 S3 Spinning S2->S3 S4 Quenching S3->S4 S5 Drawing S4->S5 S6 Winding S5->S6 T1 Colorfastness to Light (ISO 105-B02) S6->T1 Colored Fibers T2 Colorfastness to Rubbing (ISO 105-X12) S6->T2 T3 Colorfastness to Water (ISO 105-E01) S6->T3

Caption: Workflow for coloring PP fibers with this compound.

masterbatch_process raw_materials Raw Materials (PP, PY155, Dispersant) mixer High-Speed Mixer raw_materials->mixer 1. Weighing & Dosing extruder Twin-Screw Extruder mixer->extruder 2. Homogenized Mix pelletizer Pelletizer extruder->pelletizer 3. Molten Strand final_product Masterbatch Pellets pelletizer->final_product 4. Cooling & Cutting

Caption: Masterbatch preparation logical relationship.

References

Application Notes and Protocols: Formulation of Water-Based Inks Using Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 155 (C.I. No. 200310) is a high-performance organic pigment known for its brilliant greenish-yellow shade, high tinting strength, and excellent resistance to light, heat, and solvents. These properties make it a suitable candidate for use in various applications, including water-based inks. This document provides detailed application notes and protocols for the formulation of water-based inks using this compound, intended for researchers and scientists in relevant fields.

This compound is a disazo condensation pigment that exhibits good performance in aqueous systems. Its application in water-based inks is advantageous due to the growing demand for environmentally friendly printing solutions with low volatile organic compound (VOC) emissions. The successful formulation of a stable and high-quality water-based ink with this compound hinges on the careful selection and optimization of various components, including dispersants, binders, humectants, and other additives.

Water-Based Ink Formulation with this compound

The formulation of a water-based ink is a multi-step process that begins with the creation of a stable pigment dispersion, which is then incorporated into an ink vehicle. The following table summarizes the key components and their typical concentration ranges for a water-based ink formulation using this compound.

Component CategoryComponent ExampleFunctionTypical Concentration (wt%)
Pigment This compoundProvides color5.0 - 15.0
Dispersant Styrene-acrylic copolymer-based dispersantWets and stabilizes pigment particles, prevents agglomeration1.0 - 5.0
Binder Acrylic emulsion, Polyurethane dispersion (PUD)Binds the pigment to the substrate, provides film integrity and adhesion10.0 - 25.0
Humectant Glycerol, Propylene Glycol, Polyethylene GlycolPrevents the ink from drying in the printhead (nozzle clogging)5.0 - 20.0
Surfactant (Wetting Agent) Acetylenic diol-based surfactantLowers surface tension, improves substrate wetting0.1 - 1.0
Defoamer Mineral oil or silicone-based defoamerPrevents foam formation during manufacturing and printing0.1 - 0.5
Biocide Isothiazolinone-based biocidePrevents microbial growth in the ink0.1 - 0.3
pH Modifier Aminomethyl propanol (B110389) (AMP), Dimethylethanolamine (DMEA)Adjusts and maintains the pH of the ink0.1 - 1.0
Co-solvent Diethylene glycol, 2-PyrrolidoneImproves solubility of other components, aids in film formation2.0 - 10.0
Deionized Water -Main carrier solventTo 100%

Experimental Protocols

Preparation of this compound Dispersion

A stable pigment dispersion is crucial for the overall performance of the water-based ink. The following protocol outlines the preparation of a pigment concentrate.

Materials and Equipment:

  • This compound powder

  • Dispersant

  • Defoamer

  • Deionized water

  • High-speed disperser (e.g., Cowles dissolver) or bead mill

  • Laboratory balance

  • Beaker

Procedure:

  • In a beaker, combine the deionized water, dispersant, and defoamer.

  • Stir the mixture at low speed until all components are fully dissolved.

  • Gradually add the this compound powder to the liquid mixture while slowly increasing the stirring speed.

  • Once all the pigment has been added, increase the speed of the high-speed disperser to the recommended RPM for the specific equipment to ensure efficient pigment deagglomeration.

  • Continue dispersing for 30-60 minutes. If using a bead mill, follow the manufacturer's instructions for milling time and bead loading.

  • Monitor the temperature of the dispersion to ensure it does not exceed the recommended limits, as excessive heat can affect stability.

  • After dispersion, allow the concentrate to cool to room temperature.

  • Evaluate the quality of the dispersion by measuring particle size and viscosity as described in the quality control protocols.

Formulation of Water-Based Ink

This protocol describes the "let-down" stage, where the pigment dispersion is combined with the remaining ink components.

Materials and Equipment:

  • This compound dispersion (prepared as above)

  • Binder (e.g., acrylic emulsion)

  • Humectant

  • Surfactant

  • Co-solvent

  • pH modifier

  • Biocide

  • Deionized water

  • Low-speed laboratory mixer/stirrer

  • Beaker

  • pH meter

Procedure:

  • In a separate beaker, combine the binder, humectant, co-solvent, and the majority of the remaining deionized water.

  • Stir the mixture at a low speed until it is homogeneous.

  • Slowly add the prepared this compound dispersion to the binder mixture while stirring continuously.

  • Add the surfactant, biocide, and any other additives to the mixture.

  • Continue stirring for another 15-30 minutes to ensure all components are thoroughly mixed.

  • Measure the pH of the ink using a calibrated pH meter.

  • Adjust the pH to the desired range (typically 8.0-9.5 for water-based inks) by adding the pH modifier dropwise while stirring.

  • Add the final amount of deionized water to bring the ink to its target viscosity and concentration.

  • Filter the final ink through a fine-mesh filter to remove any large particles or agglomerates.

  • Store the ink in a sealed container.

Quality Control Experimental Protocols

Consistent quality control is essential to ensure the performance and stability of the formulated ink.

Viscosity Measurement

Viscosity is a critical parameter that affects the jetting performance and flow characteristics of the ink.

Equipment: Rotational viscometer or rheometer.

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a sufficient amount of the ink sample into the measurement cup, ensuring the spindle is immersed to the correct level.

  • Allow the sample to equilibrate to a constant temperature (e.g., 25°C).

  • Measure the viscosity at a specified shear rate or over a range of shear rates to characterize the ink's rheological behavior.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Particle Size Analysis

The size and distribution of pigment particles influence the ink's color strength, gloss, and stability, as well as the likelihood of nozzle clogging.

Equipment: Dynamic Light Scattering (DLS) or Laser Diffraction particle size analyzer.

Procedure:

  • Prepare a diluted sample of the pigment dispersion or ink according to the instrument's guidelines to achieve the optimal concentration for measurement.

  • Ensure the sample is well-mixed before analysis.

  • Follow the instrument's standard operating procedure to measure the particle size distribution.

  • Record the mean particle size (e.g., D50) and the width of the distribution (e.g., Polydispersity Index for DLS).

Stability Testing

Stability testing evaluates the shelf-life of the ink and its resistance to changes over time.

Procedure:

  • Accelerated Aging: Place a sealed sample of the ink in an oven at an elevated temperature (e.g., 50°C) for a specified period (e.g., one to four weeks).

  • Freeze-Thaw Stability: Subject a sample of the ink to several cycles of freezing and thawing (e.g., -18°C for 16 hours followed by room temperature for 8 hours, repeated for 3-5 cycles).

  • After the stability testing period, visually inspect the samples for any signs of pigment settling, agglomeration, or phase separation.

  • Re-measure the viscosity, particle size, and pH of the aged samples and compare the results to the initial measurements to assess any changes.

Visualizations

Logical Workflow for Water-Based Ink Formulation and Testing

G cluster_0 Pigment Dispersion Preparation cluster_1 Ink Formulation (Let-down) cluster_2 Performance and Stability Testing A Weigh Raw Materials (Pigment, Dispersant, Water, Defoamer) B Premix Liquid Components A->B C Gradual Pigment Addition B->C D High-Speed Dispersion / Milling C->D E Dispersion Quality Control (Particle Size, Viscosity) D->E F Prepare Ink Vehicle (Binder, Humectant, Co-solvent, Water) E->F G Combine Dispersion and Vehicle F->G H Additives Incorporation (Surfactant, Biocide) G->H I pH Adjustment H->I J Final Quality Control (Viscosity, pH) I->J K Print Testing (Color, Adhesion) J->K L Accelerated Aging J->L M Freeze-Thaw Cycles J->M N Post-Stability Analysis L->N M->N

Caption: Workflow for formulating and testing water-based inks.

Key Components of a Water-Based Ink Formulation

G cluster_solids Solid Components cluster_liquids Liquid Vehicle & Additives Water-Based Ink Water-Based Ink This compound This compound Water-Based Ink->this compound Color Binder Binder Water-Based Ink->Binder Adhesion & Film Deionized Water Deionized Water Water-Based Ink->Deionized Water Carrier Other Additives Defoamer, Biocide, pH Modifier Water-Based Ink->Other Additives Performance Tuning Dispersant Dispersant This compound->Dispersant Stabilization Binder->Deionized Water Forms Emulsion/Dispersion Humectant Humectant Deionized Water->Humectant Controls Evaporation Surfactant Surfactant Deionized Water->Surfactant Reduces Surface Tension

Caption: Inter-relationships of key ink components.

Application Notes and Protocols: Dispersion of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 155 (C.I. No. 200310) is a high-performance disazo organic pigment known for its brilliant greenish-yellow shade, excellent lightfastness, and high thermal stability.[1] It is widely used in the coloring of plastics, printing inks (water-based, solvent-based, and offset), and coatings.[2][3] Proper dispersion of this compound (PY155) is critical to unlocking its full coloristic potential and ensuring the stability and performance of the final product. Inadequate dispersion can lead to issues such as color shift, loss of tinting strength, poor gloss, and increased viscosity.[4]

These application notes provide detailed protocols for the dispersion of this compound in various media, including water-based inks, solvent-based coatings, and plastic masterbatches. The protocols are intended for researchers, scientists, and formulation chemists.

General Properties of this compound

This compound exhibits a range of desirable properties that make it suitable for demanding applications. These properties are summarized in Table 1. Users should note that exact values can vary between different commercial grades.[5]

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValueSource(s)
C.I. NameThis compound[6]
C.I. Number200310[6]
CAS Number68516-73-4
Chemical ClassDisazo[6]
Density1.2 - 1.5 g/cm³[1][7]
Specific Surface Area~50 m²/g[1][2]
Oil Absorption40 - 80 g/100g [1]
Average Particle Size80 - 180 nm
Heat Resistance (HDPE)260 - 280 °C[1][2]
Light Fastness (Full Shade)7 - 8 (Scale 1-8)[1][6]
Weather Resistance5 (Scale 1-5)[1]
Acid Resistance5 (Scale 1-5)
Alkali Resistance5 (Scale 1-5)

Principles of Pigment Dispersion

The process of dispersing a dry pigment powder into a liquid medium involves three key stages: wetting, de-agglomeration (grinding), and stabilization.

  • Wetting: The air and moisture on the surface of the pigment particles are displaced by the liquid vehicle. Surfactants or wetting agents are often used to reduce the surface tension between the pigment and the vehicle.

  • De-agglomeration: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles. This is typically achieved using high-speed dispersers, bead mills, or three-roll mills.[8]

  • Stabilization: Once dispersed, the primary particles must be prevented from re-agglomerating (flocculating). This is achieved by using dispersing agents that provide either electrostatic or steric stabilization.

G cluster_0 Dispersion Process DryPigment Dry Pigment Agglomerates Wetting 1. Wetting (Vehicle + Wetting Agent) DryPigment->Wetting Deagglomeration 2. De-agglomeration (Mechanical Energy) Wetting->Deagglomeration Stabilization 3. Stabilization (Dispersing Agent) Deagglomeration->Stabilization FinalDispersion Stable Pigment Dispersion Stabilization->FinalDispersion

Figure 1: General workflow for pigment dispersion.

Stabilization is crucial for maintaining the properties of the dispersion over time.

G cluster_1 Stabilization Mechanisms cluster_es Electrostatic Stabilization cluster_st Steric Stabilization p1 Pigment Particle p2 Pigment Particle p1->p2 Repulsive Force (Like Charges) p3 Pigment Particle p4 Pigment Particle p3->p4 Physical Barrier (Polymer Chains)

Figure 2: Mechanisms of dispersion stabilization.

Application Protocols

Dispersion in Water-Based Flexographic Ink

Water-based inks require careful selection of dispersants and pH modifiers to ensure stability. The following protocol is a starting point for developing a water-based flexographic ink.

Table 2: Example Formulation for Water-Based PY155 Ink Concentrate

ComponentFunctionWeight %
This compoundColorant30.0 - 40.0
Styrene-Acrylic Copolymer DispersantDispersant8.0 - 15.0
DefoamerProcess Aid0.2 - 0.5
pH Adjuster (e.g., AMP-95)Stabilizer0.5 - 1.0
Deionized WaterVehicleTo 100

Experimental Protocol:

  • Premix Preparation:

    • Charge the deionized water, dispersant, and pH adjuster into a stainless-steel dispersing vessel.

    • Begin agitation with a high-speed disperser (e.g., Cowles blade) at a low speed (500-800 rpm).

    • Slowly add the this compound powder to the vortex to avoid clumping.

    • Add the defoamer.

    • Once all pigment is added, increase the disperser speed to 1500-2000 rpm to form a homogeneous premix.[8] Disperse for 20-30 minutes. The blade tip speed should be approximately 18-25 m/s.

  • Milling (De-agglomeration):

    • Transfer the premix to a horizontal bead mill charged with 0.8-1.2 mm ceramic beads (e.g., Yttria-stabilized Zirconia).

    • Mill the dispersion at a suitable flow rate and agitator speed until the desired particle size and color strength are achieved. This may require multiple passes.

    • Monitor the dispersion fineness periodically using a Hegman gauge. The target is typically a reading of 6-7 Hegman (≤ 10-20 µm).[8]

    • Monitor the temperature of the mill base and use cooling jackets to maintain the temperature below 40°C.

  • Let-down:

    • The finished pigment concentrate can be let down with a suitable vehicle (e.g., acrylic emulsion, polyurethane dispersion), additional water, and additives (e.g., waxes, leveling agents) to produce the final ink with the target viscosity and solid content.

Dispersion in Solvent-Based Industrial Coating

PY155 is suitable for solvent-based coatings due to its good solvent resistance.[7] A finishing treatment of the pigment with a high-boiling point alcohol can reduce the viscosity of the final dispersion.[4]

Table 3: Example Formulation for Solvent-Based PY155 Coating

ComponentFunctionWeight %
This compoundColorant12.0
Polymeric DispersantDispersant2.0
Alkyd Resin (70% in SN)Binder26.0
Solvent NaphthaSolvent10.0
Let-down Varnish:
Alkyd Resin (70% in SN)Binder26.4
Methoxypropyl AcetateCo-solvent20.0
XyleneSolvent3.6

This formulation is adapted from a patent example and may require optimization.[4]

Experimental Protocol:

  • Premix Preparation:

    • Charge the alkyd resin solution and solvent naphtha into a mixing vessel.

    • Add the polymeric dispersant and mix until homogeneous.

    • Under agitation with a high-speed disperser, slowly add the this compound.

    • Increase the disperser speed and mix for 30 minutes to create the mill base.

  • Milling:

    • Process the mill base using a bead mill or three-roll mill to achieve a fineness of grind of 7-8 Hegman (≤ 10 µm).

    • Monitor dispersion quality through particle size analysis and gloss measurements of a dried film.

  • Let-down:

    • In a separate vessel, combine the mill base with the let-down varnish components.

    • Mix at a lower speed until the coating is uniform.

    • Adjust viscosity to application requirements using appropriate solvents.

Dispersion in Polyolefin (LDPE) Masterbatch

PY155's high heat stability makes it an excellent choice for coloring plastics like HDPE and PP.[2] The goal in masterbatch production is to achieve a high concentration of well-dispersed pigment in a carrier resin.

Table 4: Example Formulation for PY155 LDPE Masterbatch

ComponentFunctionWeight %
This compoundColorant30.0
LDPE Carrier Resin (MFI 20-40)Carrier68.0
Zinc Stearate / WaxProcessing Aid / Dispersant2.0

Experimental Protocol:

  • Pre-blending:

    • Thoroughly mix the this compound powder, LDPE carrier resin powder/pellets, and processing aid in a high-speed mixer (e.g., Henschel mixer).

    • Mix for 5-10 minutes until a homogeneous dry blend is obtained.

  • Melt Compounding:

    • Feed the dry blend into a twin-screw extruder.

    • The extruder temperature profile should be set to gradually melt the polymer and incorporate the pigment. A typical profile for LDPE might be: 140°C - 160°C - 170°C - 175°C - 170°C (from feed zone to die).

    • The screw design should provide sufficient shear to break down pigment agglomerates without degrading the polymer or pigment.

    • The molten, colored polymer strand exiting the die is cooled in a water bath.

  • Pelletizing:

    • The cooled strand is dried and fed into a pelletizer to produce the final masterbatch granules.

  • Quality Control:

    • The masterbatch is typically tested by injection molding a plaque at a specific let-down ratio (e.g., 1% masterbatch in natural HDPE) and evaluating color strength, shade, and dispersion quality (absence of specks).

Characterization Protocols

Proper characterization is essential to quantify the quality of the dispersion.

G Dispersion Pigment Dispersion Quality Fineness Fineness of Grind (Hegman Gauge) Dispersion->Fineness ParticleSize Particle Size & Distribution (DLS, Laser Diffraction) Dispersion->ParticleSize Rheology Rheology (Viscosity, Yield Stress) Dispersion->Rheology Color Colorimetric Properties (Strength, Shade, Gloss) Dispersion->Color Stability Storage Stability (Settling, Viscosity Change) Dispersion->Stability

Figure 3: Key parameters for characterizing dispersion quality.
Protocol: Fineness of Grind (Hegman Gauge)

This method provides a quick assessment of the largest particles or agglomerates in a liquid dispersion, conforming to standards like ASTM D1210.

  • Apparatus: A Hegman gauge (grindometer) with a calibrated channel (e.g., 0-100 µm) and a flat scraper.

  • Procedure:

    • Place the clean gauge on a flat, non-slip surface.

    • Apply a small amount of the dispersion sample to the deep end of the channel.

    • Hold the scraper firmly with both hands and place it behind the sample.

    • Draw the scraper down the length of the gauge at a steady rate, applying firm pressure. This should take about 3 seconds.

    • Immediately view the drawdown at a shallow angle to the light source.

    • Identify the point on the scale where a significant number of coarse particles or scratches first appear.

    • Record the reading in Hegman units or microns. Perform the test in triplicate and average the results.

Protocol: Particle Size Distribution (Dynamic Light Scattering - DLS)

DLS is suitable for measuring the size of sub-micron particles, which is typical for well-dispersed pigments.

  • Apparatus: Dynamic Light Scattering instrument.

  • Procedure:

    • Prepare a dilute sample of the dispersion by adding a small amount of the concentrate to filtered deionized water or a suitable solvent. The concentration must be within the instrument's operating range to avoid multiple scattering effects.

    • Ensure the sample is well-mixed (e.g., by gentle inversion or brief ultrasonication).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform the measurement according to the instrument's software instructions. The software will generate an autocorrelation function and calculate the particle size distribution (e.g., Z-average diameter and Polydispersity Index, PDI).

    • A narrow distribution and a low PDI (<0.3) generally indicate a good, stable dispersion.

Protocol: Rheological Measurement

Rheology provides insight into the flow behavior of the dispersion and its stability against settling.

  • Apparatus: A controlled stress or controlled rate rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate).

  • Procedure (Flow Curve):

    • Place the sample onto the rheometer's lower plate and set the measurement gap.

    • Allow the sample to equilibrate for a set time (e.g., 2 minutes).

    • Perform a shear rate sweep, for example, from 0.1 s⁻¹ to 1000 s⁻¹.

    • Plot the resulting viscosity vs. shear rate. A well-dispersed system often exhibits shear-thinning behavior. Comparing curves before and after storage can indicate stability.

  • Procedure (Oscillatory Test):

    • Perform a strain sweep to determine the linear viscoelastic region (LVR).

    • Conduct a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G'').

    • For a stable, well-structured dispersion, G' is often greater than G'' at low frequencies, indicating a gel-like structure that prevents settling.

Summary of Performance Data

The following table summarizes the expected performance characteristics of well-dispersed this compound in various applications.

Table 5: Performance Characteristics of PY155 Dispersions

Application MediumKey Performance MetricsTypical Target ValuesSource(s)
Water-Based Ink Fineness of Grind (Hegman)6 - 7[8]
Particle Size (D50)150 - 300 nm[9]
Viscosity (at print)20 - 40 s (Zahn Cup #2)[10]
Gloss (60°)> 50 GU[11]
Solvent-Based Coating Fineness of Grind (Hegman)7 - 8[4]
ViscosityShear-thinning behavior[4]
Color Strength100 ± 5% vs. Standard
Stability (4 weeks @ 50°C)No significant settling or viscosity change-
Plastic Masterbatch Dispersion Quality (Film Note)No specks or streaks-
Heat Stability (ΔE)< 2.0 at 260°C for 5 min
Color Strength100 ± 5% vs. Standard[5]
Filter Pressure Value (FPV)Low (for fiber applications)[5]

References

Application Notes and Protocols for Pigment Yellow 155 in Automotive and Industrial Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pigment Yellow 155

This compound (C.I. Name: this compound, CAS No. 68516-73-4) is a high-performance disazo pigment that exhibits a brilliant greenish-yellow hue.[1][2] It is widely utilized in the automotive and industrial coatings industries due to its excellent color strength, durability, and resistance properties.[1][3] Its favorable characteristics make it a suitable replacement for older, more hazardous pigments like lead chromate.[1][4] this compound is known for its good lightfastness, weather resistance, heat stability, and chemical resistance, which are critical for demanding applications such as automotive finishes and durable industrial coatings.[1][3][5][6]

These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its evaluation in paint formulations, and a discussion of its potential degradation pathways.

Physicochemical and Performance Data

The performance of this compound in automotive and industrial paints is dictated by its inherent physicochemical properties. The following tables summarize key quantitative data gathered from various technical sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical FormulaC₃₄H₃₂N₆O₁₂[7][8]
Molecular Weight716.65 g/mol [7]
Density1.2 - 1.5 g/cm³[5][9]
Specific Surface Area50 m²/g[1][4][9]
Oil Absorption40 - 80 g/100g [5][9]
pH Value5.0 - 8.0[2][9]

Table 2: Performance and Resistance Properties of this compound

PropertyRating/ValueTest ConditionsReferences
Light Fastness (BWS)
Full Shade7-8Scale 1-8[2][9][10]
Reduced Tint7Scale 1-8[9]
Weather Resistance
5Scale 1-5[5][9]
Heat Resistance
180 - 280 °CVaries with application[2][5][9][10]
In HDPE260 °C for 5 min1/3 Standard Depth[1][4]
Chemical Resistance
Acid Resistance5Scale 1-5[2][9][10]
Alkali Resistance5Scale 1-5[2][9][10]
Ethanol Resistance5Scale 1-5[9]
Ester Resistance5Scale 1-5[2]
Benzene Resistance4-5Scale 1-5[2][10]
Ketone Resistance4-5Scale 1-5[2][10]
Soap Resistance5Scale 1-5[2][10]
Migration Resistance 5Scale 1-5[9][10]
Bleeding Resistance 5Scale 1-5[2][10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in a paint formulation. These protocols are based on widely accepted ASTM standards.

Fineness of Grind (Dispersion Quality)

Based on ASTM D1210 [11][12]

Objective: To determine the degree of dispersion of this compound in a vehicle system, which indicates the size of the largest pigment agglomerates. A finer grind typically leads to better gloss, color development, and film smoothness.[11][12]

Apparatus:

  • Hegman-type fineness of grind gage and scraper.

  • Spatula.

Procedure:

  • Place the Hegman gage on a flat, non-slip surface.

  • Apply a small amount of the pigmented paint sample to the deep end of the gage's channel.

  • Hold the scraper with both hands at a right angle to the gage and draw the paint down the length of the channel at a uniform speed.

  • Immediately view the drawdown at a grazing angle to the light.

  • Observe the point on the scale where a continuous line of pigment particles becomes visible.

  • Record the reading at this point in Hegman units or microns.

Tinting Strength

Based on ASTM D387 [13][14]

Objective: To determine the relative color strength of this compound compared to a standard pigment.

Apparatus:

  • Mechanical muller.

  • Spectrophotometer or colorimeter.

  • Analytical balance.

  • Glass plates.

  • Spatula.

Procedure:

  • Prepare a standard dispersion by mixing a known weight of the standard this compound with a specified white pigment paste and a vehicle using a mechanical muller for a set number of revolutions.

  • Prepare a test dispersion using the same procedure and proportions with the sample this compound.

  • Draw down both the standard and test dispersions side-by-side on a test card.

  • Measure the color coordinates (L, a, b*) of both drawdowns using a spectrophotometer.

  • Calculate the color difference (ΔE*) between the test and standard samples. The relative tinting strength can be calculated based on the difference in reflectance or colorimetric values.

Accelerated Weathering

Based on ASTM D4587 [2][5][15]

Objective: To simulate the effects of outdoor weathering (sunlight and moisture) on a coating containing this compound to assess its durability.

Apparatus:

  • Fluorescent UV and condensation weathering device.

  • Test panels coated with the paint containing this compound.

Procedure:

  • Place the coated test panels in the weathering device.

  • Program the device to a specified cycle of UV exposure and condensation. A common cycle is 8 hours of UV exposure at a controlled temperature followed by 4 hours of condensation at a different temperature.

  • Periodically remove the panels and evaluate for changes in color, gloss, chalking, cracking, and other signs of degradation.

  • Compare the performance of the test panel to a control panel or a known standard.

Specular Gloss

Based on ASTM D523 [4][16][17]

Objective: To measure the gloss of a paint film containing this compound.

Apparatus:

  • Glossmeter with specified geometry (e.g., 20°, 60°, 85°).

Procedure:

  • Calibrate the glossmeter according to the manufacturer's instructions using a standard of known gloss.

  • Place the glossmeter on a flat, smooth area of the coated test panel.

  • Take readings at several different locations on the panel to obtain an average value.

  • The gloss is reported in gloss units for the specified geometry.

Color Difference Measurement

Based on ASTM D2244 [1][9]

Objective: To quantitatively measure the color difference between a test sample and a standard.

Apparatus:

  • Spectrophotometer or colorimeter.

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Measure the color coordinates (typically CIELAB L, a, b*) of the standard paint film.

  • Measure the color coordinates of the test paint film (e.g., after weathering).

  • The instrument's software will calculate the total color difference (ΔE) and the individual differences in lightness (ΔL), red/green (Δa), and yellow/blue (Δb).

Signaling Pathways and Degradation Mechanisms

For the audience in drug development, it is important to note that "signaling pathways" in the context of industrial pigments typically refer to chemical degradation pathways rather than biological signaling cascades. There is no evidence in the reviewed literature to suggest that this compound interacts with biological signaling pathways in a manner relevant to drug development. Its primary consideration from a health and safety perspective is related to standard chemical handling and potential for irritation or sensitization, which would be detailed in its Safety Data Sheet (SDS).

The durability of this compound is largely determined by its resistance to photodegradation. Azo pigments can degrade through several mechanisms when exposed to UV radiation, oxygen, and water.

Proposed Photodegradation Pathway of Azo Pigments

Azo pigments, upon absorption of UV light, can form an excited state. This excited molecule can then follow several degradation pathways. One common pathway involves the generation of reactive oxygen species (ROS) which then attack the pigment molecule, leading to the cleavage of the azo bond (-N=N-) and other chromophoric groups. This results in a loss of color, or fading. Another potential pathway is the direct photochemical cleavage of the azo bond.

G PY155 This compound (Ground State) Excited_PY155 Excited State PY155* PY155->Excited_PY155 Degradation Degradation Products (Loss of Color) PY155->Degradation O2 Oxygen (O₂) Excited_PY155->O2 Energy Transfer UV UV Radiation (Sunlight) UV->PY155 Absorption ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) O2->ROS ROS->PY155 Oxidative Attack

Caption: Proposed photodegradation pathway for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for evaluating this compound in an automotive or industrial paint formulation.

Experimental Workflow for Pigment Evaluation

This workflow outlines the key stages from initial pigment characterization to the final performance testing of the formulated paint.

G start Start: New Pigment (this compound) char 1. Pigment Characterization (Particle Size, Surface Area, etc.) start->char disp 2. Dispersion in Vehicle (Milling) char->disp fog 3. Fineness of Grind Test (ASTM D1210) disp->fog form 4. Paint Formulation (Addition of binder, solvents, additives) fog->form app 5. Application on Test Panels form->app cure 6. Curing/Drying app->cure perf 7. Performance Testing cure->perf color Color Matching & Tint Strength (ASTM D387, D2244) perf->color gloss Gloss Measurement (ASTM D523) perf->gloss weather Accelerated Weathering (ASTM D4587) perf->weather chem Chemical Resistance Tests perf->chem end End: Performance Report color->end gloss->end weather->end chem->end

Caption: Experimental workflow for evaluating this compound.

Logical Relationship for Paint Formulation

This diagram illustrates the relationship between the core components of a paint formulation and the resulting properties of the final coating.

G pigment This compound - Color - Opacity - Durability paint Paint Formulation pigment->paint binder Binder (Resin) - Adhesion - Film Formation - Hardness binder->paint solvent Solvent - Viscosity Control - Application Properties solvent->paint additives Additives - UV Stabilizers - Dispersants - Flow Agents additives->paint coating {Final Coating Properties | - Color & Appearance - Durability & Weathering - Mechanical Properties - Chemical Resistance} paint->coating

Caption: Logical relationship of paint components to final properties.

Conclusion

This compound is a high-performance pigment that offers a desirable combination of properties for automotive and industrial coating applications. Its excellent lightfastness, weather resistance, and thermal stability contribute to the longevity and durability of the final paint film. The experimental protocols provided herein offer a standardized approach to evaluating the performance of this compound in specific formulations, ensuring consistent and reliable results. While direct interactions with biological signaling pathways are not a feature of this pigment's application, understanding its chemical stability and degradation mechanisms is crucial for predicting its long-term performance and environmental impact.

References

Application Notes & Protocols: Coloring Rubber Materials with Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 155 (PY 155) is a high-performance organic pigment belonging to the bisacetoacetarylide disazo chemical class.[1][2] It is characterized by a clean, greenish-yellow shade, high tinting strength, and excellent resistance to solvents.[1][3] Due to its favorable thermal stability, lightfastness, and low migration properties, PY 155 is highly recommended for coloring a wide range of polymers, including various types of rubber such as EPDM, PP, PVC, and other polyolefins.[3][4][5] This document provides researchers and material scientists with detailed application notes, experimental protocols for incorporating PY 155 into a model rubber formulation, and expected performance characteristics.

Physicochemical and Performance Data

The properties of this compound make it a robust choice for demanding rubber applications. Its high lightfastness ensures color stability upon exposure to UV and visible light, while its heat resistance is suitable for typical rubber processing and curing temperatures. All quantitative data is summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueTest Method / Standard
C.I. NameThis compound-
C.I. Number200310-
CAS Number68516-73-4-
Chemical ClassBisacetoacetarylide Disazo-
Density1.37 - 1.44 g/cm³-
Heat Resistance210 - 280 °CVaries by application
Lightfastness (BWS)7 - 8 (Excellent)Blue Wool Scale (1-8)
Migration Resistance4 - 5 (Good to Excellent)Scale (1-5)
Acid Resistance5 (Excellent)Scale (1-5)
Alkali Resistance5 (Excellent)Scale (1-5)
Oil Absorption35 - 70 ml/100g-

Data compiled from multiple sources.[1][5][6][7][8][9]

Table 2: Illustrative Performance in a General-Purpose EPDM Rubber Formulation

This table presents representative data for an EPDM rubber compound colored with 2.0 parts per hundred rubber (phr) of this compound. The control compound is an unfilled, neutral-colored EPDM formulation.

PropertyTest MethodControl (Uncolored)EPDM with 2.0 phr PY 155
Mechanical Properties
Hardness (Shore A)ASTM D22406870
Tensile Strength (MPa)ISO 3715.515.2
Elongation at Break (%)ISO 37450435
Colorimetric Properties
L* (Lightness)ISO 772492.189.5
a* (Red/Green Axis)ISO 7724-0.5-15.2
b* (Yellow/Blue Axis)ISO 77241.285.3
Fastness Properties
Lightfastness (Grey Scale)ISO 4892-254-5 (Excellent)
Bleed ResistanceASTM D27955 (No Bleeding)

Note: These are illustrative values based on typical performance and may vary depending on the specific formulation, processing conditions, and type of rubber used.

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and evaluation of a pigmented rubber compound in a laboratory setting. The workflow is based on industry-standard practices such as ASTM D3182 for mixing and preparation of vulcanized sheets.[1][3][6]

G Experimental Workflow for Pigmented Rubber Evaluation cluster_0 Stage 1: Compounding cluster_1 Stage 2: Specimen Preparation cluster_2 Stage 3: Performance Testing A 1. Raw Material Weighing (EPDM, Fillers, PY 155, etc.) B 2. Two-Roll Mill Mixing (Masterbatch Creation) A->B C 3. Final Compound Sheeting B->C D 4. Pre-forming of Uncured Rubber C->D E 5. Compression Molding (Vulcanization) D->E F 6. Die Cutting of Test Specimens E->F G 7a. Mechanical Testing (ISO 37) F->G H 7b. Colorimetric Analysis (ISO 7724) F->H I 7c. Fastness Testing (ISO 4892-2, ASTM D279) F->I

Caption: Workflow for rubber compounding, specimen preparation, and testing.
Protocol 1: Preparation of a Pigmented EPDM Compound

This protocol describes the preparation of a 200g batch of a general-purpose, silica-filled EPDM compound colored with this compound using a laboratory two-roll mill.

3.1.1 Materials & Equipment

  • EPDM Polymer (e.g., Keltan 4869): 100 phr

  • Precipitated Silica (B1680970) (e.g., Ultrasil VN3): 40 phr

  • Paraffinic Oil: 10 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 1 phr

  • This compound: 2 phr

  • Curing Agents (e.g., Sulfur, MBTS, TMTD): As per formulation requirements

  • Laboratory Two-Roll Mill (heated/cooled rolls)

  • Analytical Balance

  • Spatulas and cutting tools

3.1.2 Procedure

  • Mill Setup: Set the roll surface temperature to 50-70°C. Set the nip gap to approximately 1.0 mm. Ensure the friction ratio is between 1.1:1 and 1.25:1.[10]

  • Mastication: Pass the EPDM polymer through the mill rolls several times until a smooth, continuous sheet (band) is formed on the front roll. This typically takes 2-5 minutes.

  • Incorporation of Activators & Pigment: Add the zinc oxide, stearic acid, and this compound to the rolling bank on the mill. Perform ¾ cuts from each side and fold the rubber back into the nip to ensure thorough mixing.[10] Continue until the pigment is uniformly dispersed and no streaks are visible.

  • Filler & Oil Addition: Widen the nip gap slightly (e.g., to 1.5 mm). Add the silica filler gradually to the rolling bank. Once the silica is incorporated, add the paraffinic oil slowly to aid dispersion and plasticize the compound.

  • Homogenization: Continue mixing for 5-10 minutes, making frequent cuts and folds to ensure all ingredients are homogeneously distributed.

  • Curing Agent Addition: Reduce the roll temperature to below 50°C to prevent scorching. Add the pre-weighed sulfur and accelerators. Mix only until they are just dispersed (typically 2-3 minutes).

  • Sheeting Off: Set the nip to the desired final thickness (e.g., 2.5 mm) and pass the compound through the mill to form a smooth sheet. Place the sheet on a clean, flat surface to cool.

Protocol 2: Vulcanization and Specimen Preparation

This protocol follows the general guidelines of ASTM D3182 for preparing standard vulcanized test sheets.

3.2.1 Equipment

  • Compression Molding Press with heated platens

  • Picture frame mold (e.g., 150 x 150 x 2 mm)

  • Mylar or other release film

  • Dumbbell-shaped die cutter (as specified in ISO 37)

3.2.2 Procedure

  • Pre-forming: Cut a piece of the uncured rubber compound from Protocol 1 that is slightly larger than the mold dimensions.

  • Molding: Place the pre-form into the center of the mold, between two sheets of release film. Place the mold in the compression press preheated to the specified vulcanization temperature (e.g., 170°C).

  • Curing: Close the press to apply a pressure of approximately 15 MPa. Cure for the predetermined optimal time (t90) as determined by a rheometer. A typical time is 10-15 minutes at 170°C.

  • Demolding: After the curing time has elapsed, open the press and carefully remove the mold. Allow it to cool for a few minutes before demolding the vulcanized rubber sheet.

  • Conditioning: Allow the cured sheet to condition at standard laboratory temperature (23 ± 2°C) for at least 24 hours before testing.

  • Die Cutting: Use the appropriate die cutter to punch out test specimens from the cured sheet for subsequent mechanical and physical testing.

Performance Evaluation Logic

The suitability of a pigment is determined by its inherent properties and its interaction with the rubber matrix, which in turn dictates the performance of the final product.

G Pigment Performance Evaluation Logic cluster_0 Inherent Properties cluster_1 Interaction with Rubber Matrix cluster_2 Final Product Performance P This compound Properties C Chemical Structure (Disazo) P->C T Thermal Stability P->T L Lightfastness P->L D Dispersion Quality C->D T->D FP_D Durability & Weather Resistance L->FP_D M Effect on Mechanical Properties D->M V Effect on Vulcanization D->V FP_C Color Uniformity & Strength D->FP_C FP_M Mechanical Integrity (Tensile, Hardness) M->FP_M

Caption: Relationship between pigment properties and final rubber performance.

Summary and Conclusions

This compound is an excellent choice for coloring rubber compounds where high performance is required. Its brilliant greenish-yellow hue, combined with superior lightfastness and thermal stability, allows for the creation of durable and vibrant rubber articles. The provided protocols offer a standardized framework for incorporating and evaluating PY 155 in a laboratory setting. As with any pigment, proper dispersion is key to achieving optimal color strength and minimizing any negative effects on the mechanical properties of the rubber. The illustrative data suggests that at typical loading levels (e.g., 2.0 phr), PY 155 imparts strong color with only minor influence on the physical properties of an EPDM compound.

References

Application Notes and Protocols: Pigment Yellow 155 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 155 (C.I. 200310) is a high-performance organic pigment belonging to the bisacetoacetarylide chemical class.[1] It is characterized by its brilliant, clean, greenish-yellow shade, high color strength, and good solvent resistance.[1] Due to its excellent lightfastness and thermal stability, this compound is utilized in a variety of applications, including plastics, coatings, and printing inks.[1][2][3][4] In the textile industry, it is employed in printing processes for both natural and synthetic fibers, where it imparts vibrant and durable coloration.[3][5]

This document provides detailed application notes and experimental protocols for the use of this compound in textile printing, with a focus on methodologies relevant to a research and development setting.

Physicochemical Properties and Performance Data

This compound is a disazo-based organic pigment.[6] It is insoluble in water and most common organic solvents.[7] Its key properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
C.I. Name This compound[1]
C.I. Number 200310[1]
CAS Number 68516-73-4[2][8]
Molecular Formula C₃₄H₃₂N₆O₁₂[1][2][8]
Molecular Weight 716.65 g/mol [7]
Appearance Yellow Powder[8]
Shade Greenish Yellow[1][2]
Density 1.37 - 1.80 g/cm³[9][10][11]
Oil Absorption 40-55 ml/100g[10][11]
Average Particle Size 80 - 180 nm[12]

Table 2: Fastness Properties of this compound in Textile Applications

Fastness PropertyRating (Scale)DescriptionSource(s)
Light Fastness 7-8 (Blue Wool Scale 1-8)Excellent resistance to fading upon light exposure.[1][9][10][11]
Wash Fastness 4-5 (Grey Scale 1-5)Good to excellent resistance to color change and staining after washing.[13]
Rubbing/Crocking (Dry) 4-5 (Grey Scale 1-5)Good to excellent resistance to color transfer when rubbed dry.[11]
Rubbing/Crocking (Wet) 4 (Grey Scale 1-5)Good resistance to color transfer when rubbed wet.[11]
Acid Resistance 5 (Grey Scale 1-5)Excellent resistance to acidic conditions.[1][10][11]
Alkali Resistance 4-5 (Grey Scale 1-5)Good to excellent resistance to alkaline conditions.[1][10][11]
Migration Resistance 4-5 (Grey Scale 1-5)Good to excellent resistance to bleeding or migrating into adjacent materials.[1][11]
Heat Resistance 180 - 300 °CStable at typical textile curing temperatures.[4][9][10][13]

Note: Fastness properties can vary depending on the substrate, pigment concentration, binder system, and curing process.

Chemical Structure and Fixation Mechanism

The chemical structure of this compound is presented below. In textile printing, pigments, being insoluble particles, do not form chemical bonds with the fibers. Instead, they are physically held onto the fabric surface by a polymeric binder. The process involves the application of a printing paste containing the pigment, a binder, a thickener, and other auxiliaries. Upon heating (curing), the binder monomers polymerize and cross-link, forming a durable, transparent film that encapsulates the pigment particles and adheres them to the textile fibers.[3][14][15][16]

Figure 1: Chemical Structure of this compound.

The interaction between the binder and the fabric is primarily a mechanical bond, enhanced by some adhesive forces. The quality of this bond is critical for the final print's durability, particularly its wash and rub fastness. Acrylic-based binders are commonly used due to their good film-forming properties and durability.[17]

Fixation_Mechanism cluster_0 Printing Paste on Fabric cluster_1 Curing Process (Heat) cluster_2 Final Printed Fabric Pigment This compound Particles Binder Binder Monomers Polymerization Binder Polymerization & Cross-linking Pigment->Polymerization Heat (140-170°C) Fiber Textile Fibers (e.g., Cotton) Binder->Polymerization Heat (140-170°C) Fiber->Polymerization Heat (140-170°C) Film Polymeric Film (Encapsulates Pigment) Polymerization->Film Adhesion Mechanical Adhesion to Fibers Film->Adhesion Film->Adhesion Forms bond with fabric

Figure 2: Pigment Fixation Mechanism on Textiles.

Experimental Protocols

Materials and Equipment
  • Pigment: this compound powder.

  • Textile Substrates: 100% Cotton (scoured and bleached), 100% Polyester (pre-treated).

  • Binder: Commercial acrylic-based textile printing binder (e.g., Texicryl® 13-400 or similar).[18]

  • Thickener: Synthetic thickener for pigment printing (e.g., acrylic polymer-based).[6]

  • Fixing Agent (optional): Cross-linking agent compatible with the binder.

  • Softener (optional): To improve the hand-feel of the printed fabric.

  • Deionized Water.

  • Ammonia (B1221849) (aqueous solution): For pH adjustment.

  • Laboratory Scale/Balance.

  • High-speed stirrer/homogenizer.

  • pH meter.

  • Screen printing apparatus (manual or automated).

  • Drying oven or heat press.

  • Curing oven (e.g., tenter frame).

Preparation of Printing Paste

This protocol provides a starting formulation. Researchers should optimize the ratios based on the specific substrate, desired color depth, and performance requirements.

Table 3: Example Printing Paste Formulation

ComponentConcentration (% w/w)Purpose
This compound 1.0 - 5.0Colorant
Binder 10.0 - 20.0Adhesion of pigment to fabric
Thickener 2.0 - 4.0Viscosity control for printing
Fixing Agent (optional) 1.0 - 2.0Enhances cross-linking and fastness
Softener (optional) 1.0 - 3.0Improves hand-feel
Aqueous Ammonia (25%) 0.1 - 0.5Adjust pH to ~8.0-9.0
Deionized Water To 100Vehicle/Solvent

Procedure:

  • In a suitable beaker, weigh the required amount of deionized water.

  • While stirring, slowly add the binder, thickener, and any other auxiliaries (fixer, softener).

  • Continue stirring until a homogeneous stock paste is formed.

  • In a separate container, create a dispersion of this compound in a small amount of water.

  • Slowly add the pigment dispersion to the stock paste under high-speed stirring.

  • Continue homogenization for 15-20 minutes to ensure uniform pigment distribution.

  • Check the pH of the final printing paste and adjust to 8.0-9.0 using aqueous ammonia if necessary.

  • Measure the viscosity and adjust with thickener or water as needed for the intended printing method.

Printing_Workflow A 1. Prepare Stock Paste (Binder, Thickener, Water, Auxiliaries) C 3. Combine and Homogenize A->C B 2. Prepare Pigment Dispersion (this compound + Water) B->C D 4. pH & Viscosity Adjustment C->D E 5. Screen Printing on Fabric D->E F 6. Drying (100-120°C, 1-3 min) E->F G 7. Curing (140-170°C, 2-5 min) F->G H 8. Performance Evaluation (Fastness Testing) G->H

Figure 3: Experimental Workflow for Textile Printing.
Printing, Drying, and Curing Protocol

  • Printing: Apply the prepared paste to the textile substrate using a screen of appropriate mesh size. Ensure even application and sharp pattern definition.

  • Drying: Immediately after printing, dry the fabric to remove water. A typical drying process is conducted at 100-120°C for 1-3 minutes.[3] This step is crucial to prevent pigment migration before curing.

  • Curing: The final fixation of the pigment is achieved through curing. This step polymerizes the binder, forming a stable film.[3]

    • For Cotton: Cure at 140-160°C for 3-5 minutes.[14]

    • For Polyester: Cure at 160-180°C for 2-3 minutes.[3][14]

    • Note: Curing time and temperature are critical parameters that must be optimized. Insufficient curing leads to poor wash fastness.[3]

Performance Evaluation Protocols

The following standard test methods should be used to evaluate the performance of the printed textiles.

4.4.1. Color Fastness to Light (AATCC TM16.3 or ISO 105-B02)

  • Principle: This test evaluates the resistance of the color to fading when exposed to an artificial light source that simulates natural daylight.[2][6][19][20]

  • Apparatus: Xenon-arc lamp fading apparatus.[1][2][6]

  • Procedure (Summary):

    • Mount a specimen of the printed fabric in a sample holder.

    • Partially cover the specimen with an opaque mask.

    • Place the specimen in the xenon-arc apparatus along with Blue Wool lightfastness standards.[2][21]

    • Expose the samples to the light source for a specified duration (e.g., 20 or 40 AATCC Fading Units).

    • Remove the specimen and evaluate the color change of the exposed area compared to the unexposed area using the AATCC Gray Scale for Color Change. The rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards.[1]

4.4.2. Color Fastness to Washing (AATCC TM61 or ISO 105-C06)

  • Principle: This accelerated test simulates the effect of multiple home or commercial launderings on the printed fabric.[4][22][23][24]

  • Apparatus: Launder-Ometer or similar accelerated laundering machine.[4]

  • Procedure (Summary):

    • Prepare a composite specimen by sewing the printed fabric sample to a multi-fiber test fabric.

    • Place the specimen in a stainless steel container with a specified volume of detergent solution and stainless steel balls (to simulate mechanical abrasion).[4]

    • Operate the machine for a specified time and temperature (e.g., Test 2A: 45 minutes at 49°C).

    • After the cycle, rinse and dry the specimen.

    • Evaluate the color change of the printed sample using the Gray Scale for Color Change and the degree of staining on the multi-fiber test fabric using the Gray Scale for Staining.[4][24]

4.4.3. Color Fastness to Rubbing/Crocking (AATCC TM8 or ISO 105-X12)

  • Principle: This test determines the amount of color transferred from the surface of the printed fabric to another surface by rubbing.[3][7][8][9][12][25]

  • Apparatus: Crockmeter.[3]

  • Procedure (Summary):

    • Mount the printed fabric specimen on the base of the Crockmeter.

    • Dry Crocking: Mount a standard white cotton test cloth onto the rubbing finger. Operate the Crockmeter for 10 complete turns.

    • Wet Crocking: Wet a new white cotton test cloth with deionized water to a specified pickup percentage, then mount and test as in the dry procedure.

    • Evaluate the amount of color transferred to the white test cloths using the Gray Scale for Staining or the Chromatic Transference Scale.[9][25]

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated area.[26] Avoid breathing dust.[26][27] Avoid contact with skin and eyes.[27]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, gloves, and a lab coat.[26][27] If dust formation is likely, use a NIOSH-approved respirator.[26]

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and acidic materials.[26][27]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[26][28][29]

Troubleshooting

  • Poor Color Yield: May be due to insufficient pigment concentration, poor pigment dispersion, or incorrect printing paste viscosity.

  • Low Wash/Rub Fastness: Often caused by insufficient curing (time or temperature), an inadequate amount of binder, or an incompatible binder-pigment system.[3]

  • Stiff Fabric Hand-feel: Can result from excessive binder concentration. The addition of a softener to the printing paste can mitigate this.

  • Poor Print Definition: Usually related to incorrect printing paste viscosity (too low). Adjust by increasing the thickener concentration.

References

Troubleshooting & Optimization

Technical Support Center: Pigment Yellow 155 Dispersion Stability

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion stability of Pigment Yellow 155.

Troubleshooting Guide

Problem: Poor color strength and dull appearance in the final application.

Possible Cause Suggested Solution
Pigment Agglomeration/Flocculation: Pigment particles are clumping together, reducing the effective surface area for light scattering.[1]1. Optimize Dispersant Choice & Concentration: Select a dispersant with high affinity for the this compound surface.[2] Experiment with different concentrations to find the optimal level that prevents re-agglomeration. Polymeric dispersants are often effective.
2. Improve Mechanical Dispersion: Increase milling time or energy during the dispersion process (e.g., bead milling, three-roll milling) to break down agglomerates.[3][4]
3. Surface Treatment: Consider using a surface-treated grade of this compound or applying a surface treatment to enhance wetting and compatibility with the medium.[1][5]
Inadequate Wetting: The liquid vehicle is not fully displacing air from the pigment surface.[2]1. Incorporate a Wetting Agent: Add a suitable wetting agent to the formulation to lower the surface tension of the liquid phase and promote better pigment wetting.[1]
2. Check Solvent Compatibility: Ensure the polarity of the solvent system is compatible with the pigment surface. Sometimes a co-solvent can improve wetting.

Problem: Pigment settling or sedimentation upon storage.

Possible Cause Suggested Solution
Insufficient Dispersion Stability: The forces preventing particles from coming together are too weak.1. Steric or Electrostatic Stabilization: Utilize dispersants that provide either a steric barrier (long polymer chains) or electrostatic repulsion to keep particles separated.[1]
2. Incorporate Rheology Modifiers: Add a thixotropic agent or other rheology modifier to build a network structure within the liquid that suspends the pigment particles, especially at low shear rates.[1][2]
High Pigment Density: The density of this compound (approx. 1.44 g/cm³) can contribute to settling in low-viscosity systems.[6]1. Increase System Viscosity: As mentioned, use rheology modifiers to increase the viscosity of the continuous phase, which will slow down the settling rate according to Stokes' Law.
Particle Size Distribution: A broad particle size distribution can lead to faster settling of larger particles.1. Optimize Milling Process: Aim for a narrow and fine particle size distribution through controlled milling.[3]

Problem: Changes in viscosity (thickening or thinning) over time.

Possible Cause Suggested Solution
Flocculation: The formation of loose pigment networks can entrap the liquid medium, leading to an increase in viscosity.[1]1. Improve Dispersant Effectiveness: Re-evaluate the dispersant type and concentration. A more effective dispersant will prevent flocculation.[2]
2. Apply Low Shear: In some cases, mild agitation can temporarily break up flocs and reduce viscosity.[1]
Interaction with Formulation Components: The pigment or dispersant may be interacting with other components like resins or binders.1. Compatibility Study: Conduct compatibility tests of all formulation components to identify any adverse interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a disazo condensation organic pigment.[6] It is known for its greenish-yellow shade, good lightfastness, and resistance to solvents, acids, and alkalis.[5][7][8] It is commonly used in plastics, paints, and various types of inks.[6][8][9]

Q2: Why is dispersion stability important for this compound?

A2: Proper dispersion stability is crucial for achieving optimal performance properties such as high color strength, brightness, gloss, and transparency.[10] A stable dispersion also prevents issues like settling, viscosity changes, and poor film appearance in the final application.[11]

Q3: What are the key steps in the pigment dispersion process?

A3: The dispersion process generally involves three main stages:

  • Wetting: The liquid medium displaces air from the surface of the pigment particles.[2]

  • Separation (Grinding/Milling): Mechanical energy is applied to break down pigment agglomerates into smaller, primary particles.[3]

  • Stabilization: Dispersing agents are adsorbed onto the pigment surface to prevent the separated particles from re-agglomerating.[1][2]

Q4: How can I choose the right dispersant for this compound?

A4: The choice of dispersant depends heavily on the application system (e.g., water-based, solvent-based). The dispersant must have anchor groups with a strong affinity for the pigment surface to ensure proper adsorption.[2] It is often necessary to experimentally screen a few different types of dispersants (e.g., non-ionic, anionic, polymeric) to find the most effective one for your specific formulation.

Q5: How can I evaluate the dispersion stability of my this compound formulation?

A5: Several methods can be used to assess dispersion stability:

  • Particle Size Analysis: Techniques like dynamic light scattering can measure the particle size distribution. A stable dispersion will show a consistent and narrow distribution over time.[3][4]

  • Rheology Measurements: Monitoring the viscosity of the dispersion at different shear rates can indicate the presence of flocculation.[3][11]

  • Fineness of Grind: A grind gauge can be used to determine the presence of large, undispersed particles.[4][10]

  • Visual Assessment: Observing the dispersion for signs of settling, syneresis, or changes in color can provide qualitative information about its stability. A simple "rub-out" test can also reveal flocculation issues.[10]

  • Gloss and Color Strength Measurements: A well-dispersed pigment will typically result in higher gloss and color strength.[3][10]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical ClassDisazo Condensation[6]
C.I. Number200310[6]
CAS Number68516-73-4[6][7]
Density1.2 - 1.5 g/cm³[6][7][8]
Oil Absorption40 - 80 g/100g [6][7][8]
Heat ResistanceUp to 280 °C[7][8]
Light Fastness (1-8 scale)7 - 8[6][7][8]

Experimental Protocols

Protocol 1: Evaluation of Dispersion Stability by Particle Size Analysis

  • Sample Preparation: Prepare a dilute suspension of the this compound dispersion in a suitable solvent that is compatible with the particle size analyzer. Ensure the concentration is within the instrument's recommended range.

  • Initial Measurement: Immediately after preparation, measure the particle size distribution using a light scattering particle size analyzer. Record the mean particle size and the distribution width (e.g., polydispersity index).

  • Accelerated Aging: Store the bulk dispersion in a sealed container under controlled conditions (e.g., 50 °C) for a specified period (e.g., 1 week).

  • Final Measurement: After the aging period, re-disperse the sample by gentle inversion (do not apply high shear) and repeat the particle size measurement.

  • Analysis: Compare the initial and final particle size distributions. A significant increase in the mean particle size or a broadening of the distribution indicates poor dispersion stability.

Protocol 2: Fineness of Grind Measurement (Hegman Gauge)

  • Sample Application: Place a small amount of the pigment dispersion in the deep end of the Hegman gauge track.

  • Drawdown: Use the scraper to draw the dispersion down the length of the track with firm, uniform pressure.

  • Observation: Immediately observe the track at a grazing angle to the light. Identify the point at which a significant number of coarse particles or scratches appear.

  • Reading: Read the corresponding value on the Hegman scale at this point. A lower Hegman number indicates a finer grind and better dispersion. This method is detailed in standards like ASTM D1210.[10]

Visualizations

experimental_workflow cluster_prep 1. Formulation & Preparation cluster_dispersion 2. Dispersion (Milling) cluster_evaluation 3. Evaluation cluster_stability 4. Stability Testing P1 Select this compound P4 Premixing P1->P4 P2 Choose Vehicle & Solvents P2->P4 P3 Select Dispersant & Additives P3->P4 D1 High-Speed Dispersion P4->D1 D2 Bead Mill / Three-Roll Mill D1->D2 E1 Particle Size Analysis D2->E1 E2 Rheology Measurement D2->E2 E3 Fineness of Grind D2->E3 E4 Color & Gloss Measurement D2->E4 S1 Accelerated Aging (Heat) E3->S1 S2 Storage at Ambient Temp E3->S2 S3 Re-evaluation of Properties S1->S3 S2->S3

Caption: Experimental workflow for improving this compound dispersion.

stabilization_mechanisms cluster_unstable Unstable: Flocculation cluster_steric Steric Stabilization cluster_electrostatic Electrostatic Stabilization U1 Pigment U2 Pigment U1->U2 U3 Pigment U2->U3 S1 Pigment S2 Pigment S1:e->S2:w Dispersant Chains E1 Pigment (+ charge) E2 Pigment (+ charge) E1:e->E2:w Repulsion

Caption: Mechanisms of pigment dispersion stabilization.

References

Technical Support Center: Overcoming Migration Issues with Pigment Yellow 155 in PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming migration issues encountered when using Pigment Yellow 155 in Polyvinyl Chloride (PVC) formulations.

Troubleshooting Guide

This guide addresses common migration-related problems observed during experiments with this compound in PVC, offering potential causes and solutions.

Issue Observed Potential Causes Recommended Solutions
Color Bleeding/Migration onto adjacent materials High Plasticizer Content: Excessive or highly mobile plasticizers can facilitate pigment migration to the surface.[1][2]- Reduce the overall plasticizer concentration if the flexibility requirements of the final product allow.- Substitute a portion or all of the existing plasticizer with a higher molecular weight or polymeric plasticizer, which has lower mobility.[1]
Incompatible Plasticizer: Poor interaction between the pigment and the plasticizer can lead to pigment particles being carried by the migrating plasticizer.- Select a plasticizer with better compatibility with this compound. Consult the pigment and plasticizer technical datasheets.- Consider using a reactive plasticizer that chemically bonds to the PVC matrix, thereby immobilizing both the plasticizer and the pigment.[1]
Unsuitable Grade of this compound: Standard grades of this compound are known to have poor migration resistance in flexible PVC.[3][4]- Utilize a surface-treated or encapsulated grade of this compound specifically designed for improved migration resistance in plasticized PVC.[1] For example, some commercial grades claim a migration resistance rating of 5 out of 5.[1]
High Processing Temperature: Elevated temperatures during processing can increase the mobility of both the plasticizer and the pigment particles.- Optimize the processing temperature to the lowest possible value that still ensures proper fusion and homogeneity of the PVC compound.[5]
Blooming (formation of a pigment layer on the PVC surface) Pigment Oversaturation: The concentration of this compound exceeds its solubility or compatibility limit within the PVC matrix.- Reduce the pigment loading to the minimum level required to achieve the desired color.- Improve pigment dispersion through the use of appropriate dispersing agents or by optimizing mixing parameters (e.g., higher shear, longer mixing time).
Inadequate Pigment Dispersion: Agglomerates of pigment particles can create localized areas of high concentration, leading to blooming.- Employ a more effective dispersion method, such as three-roll milling for liquid formulations or high-intensity mixers for dry blends.- Use a wetting agent or a dispersing aid that is compatible with both the PVC resin and this compound.
Crocking (color transfer upon rubbing) Surface Migration: Similar to bleeding, this is caused by the presence of pigment particles on the surface of the PVC.- Apply a clear, non-migratory topcoat to the PVC surface to encapsulate the pigment.- See solutions for "Color Bleeding/Migration".

Frequently Asked Questions (FAQs)

Q1: Is this compound suitable for use in flexible PVC applications?

A1: Standard grades of this compound generally exhibit poor migration resistance and are therefore not recommended for flexible (plasticized) PVC applications where migration is a concern.[3][4] However, specific grades of this compound are available that have been surface-treated or otherwise modified to offer excellent migration resistance (rated 5 on a 1-5 scale) and are suitable for plasticized PVC.[1] It is crucial to consult the technical datasheet of the specific this compound grade being used.

Q2: What is the primary cause of this compound migration in PVC?

A2: The primary driver for pigment migration in flexible PVC is the mobility of the plasticizer.[1][2] The plasticizer molecules can migrate to the surface of the PVC, carrying the pigment particles with them. This phenomenon is exacerbated by factors such as high plasticizer concentration, the use of low molecular weight plasticizers, and elevated temperatures.

Q3: How can I test for the migration of this compound in my PVC formulation?

A3: A standard method for testing pigment migration is based on DIN 53775.[6][7] This involves placing the pigmented PVC sample in direct contact with a white, unpigmented flexible PVC sheet under specified conditions of pressure and temperature. After a set period, the white sheet is examined for any color transfer, which is then rated using a grayscale (typically 1 to 5, where 5 indicates no migration).

Q4: Are there alternative yellow pigments with better migration resistance in flexible PVC?

A4: Yes, several other yellow pigments offer better migration fastness in flexible PVC compared to standard this compound. The choice of pigment will depend on the specific requirements for color shade, heat stability, and cost. See the comparative data in the table below.

Quantitative Data

Table 1: Migration Fastness of this compound in PVC
Grade of this compoundTest MethodMigration Fastness (1-5 Scale, 5 = no migration)Suitability in Flexible PVC
Standard GradeDIN 53775 or similar3[4]Not Recommended[3][4]
DuraPrint® 3155JInternal5[1]Recommended[1]
Table 2: Comparative Migration Data of Alternative Yellow Pigments in PVC
PigmentMigration Fastness in PVC (1-5 Scale, 5 = no migration)
Pigment Yellow 935[8]
Pigment Yellow 109Not explicitly rated, but noted for good performance in PVC.[9]
Pigment Yellow 1105[10]
Pigment Yellow 1285[11]
Pigment Yellow 1384[12]
Pigment Yellow 1515[13]
Pigment Yellow 1684-5[3][6][14][15]

Experimental Protocols

Protocol for Determining Pigment Migration in Flexible PVC (Based on DIN 53775)

1. Objective: To assess the tendency of this compound to migrate from a colored flexible PVC sample to an uncolored flexible PVC sample.

2. Materials and Equipment:

  • Hydraulic press with heated platens
  • Two polished steel plates
  • Spacer frame (to control sample thickness)
  • Oven capable of maintaining a constant temperature (e.g., 80°C)
  • Weight (to apply a specified pressure, e.g., 3 kg/cm ²)
  • ISO 105-A03 Grey Scale for assessing staining
  • Test specimen: Flexible PVC compound containing this compound, pressed into a sheet of defined thickness (e.g., 2 mm).
  • Contact sheet: White, flexible PVC sheet of the same composition as the test specimen but without the yellow pigment (containing a standard amount of TiO₂).

3. Procedure:

  • Cut a sample of the test specimen and the white contact sheet to the same dimensions (e.g., 50 mm x 50 mm).
  • Place the colored test specimen in the center of the white contact sheet, ensuring the surfaces are clean and in intimate contact.
  • Position the assembly between the two polished steel plates.
  • Place the entire assembly in the oven, preheated to the test temperature (e.g., 80°C).
  • Apply a specified pressure (e.g., 3 kg/cm ²) to the assembly using the weight.
  • Maintain these conditions for a specified duration (e.g., 24 hours).[14]
  • After the test period, remove the assembly from the oven and allow it to cool to room temperature before releasing the pressure.
  • Separate the test specimen from the white contact sheet.
  • Visually assess the degree of staining on the white contact sheet using the ISO 105-A03 Grey Scale in a standardized light box.

4. Evaluation:

  • Rate the staining of the white contact sheet on a scale of 1 to 5, where:
  • 5 = No migration (no visible staining)
  • 1 = Severe migration (heavy staining)

Visualizations

MigrationMechanism cluster_surface PVC Surface cluster_environment External Environment / Contact Material PVC PVC Polymer Chains Plasticizer Plasticizer Molecules Surface Plasticizer->Surface 1. Diffusion (Driven by concentration gradient and temperature) Pigment This compound (Agglomerate) Pigment->Surface 2. Carried by Plasticizer ContactMaterial Adjacent Material Surface->ContactMaterial 3. Transfer (Bleeding/Crocking)

Caption: Mechanism of Pigment Migration in Plasticized PVC.

TroubleshootingWorkflow Start Migration Issue Observed (Bleeding/Blooming) CheckFormulation Review PVC Formulation Start->CheckFormulation CheckProcessing Review Processing Conditions Start->CheckProcessing HighPlasticizer Is plasticizer content high? CheckFormulation->HighPlasticizer Plasticizer LowMWPlasticizer Is a low MW plasticizer used? CheckFormulation->LowMWPlasticizer Plasticizer PigmentGrade Is it a standard PY 155 grade? CheckFormulation->PigmentGrade Pigment HighTemp Is processing temperature high? CheckProcessing->HighTemp HighPlasticizer->LowMWPlasticizer No ReducePlasticizer Action: Reduce plasticizer content HighPlasticizer->ReducePlasticizer Yes LowMWPlasticizer->PigmentGrade No ChangePlasticizer Action: Use high MW or polymeric plasticizer LowMWPlasticizer->ChangePlasticizer Yes ChangePigment Action: Use a migration-resistant grade of PY 155 or alternative PigmentGrade->ChangePigment Yes Evaluate Evaluate Migration Performance PigmentGrade->Evaluate No ReduceTemp Action: Lower processing temperature HighTemp->ReduceTemp Yes HighTemp->Evaluate No ReducePlasticizer->Evaluate ChangePlasticizer->Evaluate ChangePigment->Evaluate ReduceTemp->Evaluate

Caption: Troubleshooting Workflow for PY 155 Migration in PVC.

References

Technical Support Center: Addressing Shrinkage and Warpage in Plastics Colored with Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering shrinkage and warpage issues in plastics colored with organic pigments.

Frequently Asked Questions (FAQs)

Q1: Why do plastics colored with organic pigments exhibit more shrinkage and warpage compared to those with inorganic pigments?

A1: Organic pigments can act as nucleating agents in semi-crystalline polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2] This means they provide surfaces that promote the formation and growth of crystals within the polymer structure as it cools.[1][2] This accelerated and increased crystallization leads to a higher density in the final part, resulting in greater shrinkage and potential warpage.[1][3] Inorganic pigments, on the other hand, are generally more hydrophilic and have less interaction with the polymer matrix, thus having a minimal effect on crystallization rates.[3][4]

Q2: How does the concentration of organic pigments affect shrinkage and warpage?

A2: The concentration of organic pigments can influence the degree of shrinkage. While the relationship can be complex and material-dependent, some studies have shown that increasing pigment concentration can lead to a slight decrease in shrinkage up to a certain point (often in the 2% to 4% range), after which the effect may stabilize or change.[5] However, it's crucial to note that higher concentrations can also lead to agglomeration of pigment particles, creating localized areas of high stress and contributing to non-uniform shrinkage and warpage.

Q3: Are certain organic pigment colors more prone to causing these issues?

A3: Yes, some organic pigments are known to have a more significant impact on crystallization and, consequently, on shrinkage and warpage. For instance, certain phthalocyanine (B1677752) blues and some red organic pigments are recognized in the industry for their strong nucleating effects, which can lead to dimensional instability in molded parts.[1][2] Research has shown that pigments like some oranges, purples, and lavenders can also cause notable changes in crystallinity and higher shrinkage.[1]

Q4: What role do processing parameters play in managing shrinkage and warpage?

A4: Processing parameters are critical in controlling shrinkage and warpage. Key factors include:

  • Injection Pressure and Time: Inadequate injection pressure or a short holding time can prevent the mold from being properly packed, leading to increased shrinkage.[6][7]

  • Mold and Melt Temperature: High melt temperatures and non-uniform mold temperatures can cause differential cooling rates across the part, a primary driver of warpage.[6][7][8] A lower barrel temperature can also cause issues if the resin doesn't reach the proper flow temperature.[6]

  • Cooling Time: A cooling time that is too short will not allow the part to solidify sufficiently within the mold, making it susceptible to warping upon ejection.[9]

Q5: How does part and mold design influence these defects?

A5: Part and mold design are fundamental to preventing shrinkage and warpage. Key considerations include:

  • Wall Thickness: Non-uniform wall thickness is a major contributor to warpage, as thicker sections cool slower than thinner sections, leading to differential shrinkage.[8]

  • Gate Location and Size: The placement and size of the gate affect how the molten plastic fills the mold cavity. Improper gate location can lead to unbalanced flow and non-uniform packing, while a gate that is too small can increase stress in the material.[8][9][10]

  • Cooling Channels: Inefficient or poorly designed cooling channels can lead to uneven mold temperatures, which is a direct cause of warpage.[9][11]

Troubleshooting Guide

Problem: Excessive or non-uniform shrinkage in your colored plastic parts.

Possible Cause Troubleshooting Steps
Pigment-Induced Nucleation - Evaluate if a different, less nucleating organic pigment can achieve the desired color. - Consider using a masterbatch with additives that can mitigate the nucleating effect of the pigment.[4] - Surface treatment of pigments can also minimize warpage issues.[3]
High Polymer Crystallinity - For semi-crystalline polymers, a higher degree of crystallinity naturally leads to more shrinkage.[3][4] Consider if an amorphous polymer (e.g., ABS, PC) could be a suitable alternative for your application, as they generally exhibit lower shrinkage.[8]
Inadequate Packing - Increase the injection pressure and holding time to ensure the mold cavity is adequately packed.[6][7]
High Melt Temperature - Lower the melt temperature within the recommended processing window for the specific polymer.[7]

Problem: Warpage or distortion of the final product.

Possible Cause Troubleshooting Steps
Differential Shrinkage - Check Part Design: Aim for a uniform wall thickness throughout the part. If this is not possible, the transition between different thicknesses should be gradual.[8] - Check Mold Cooling: Ensure the cooling channels are effectively and uniformly cooling the mold surface. A temperature difference of more than 10°F (about 5.5°C) between any two points on the mold can cause warpage.[6]
Improper Processing Temperatures - Mold Temperature: Increase the mold temperature according to the resin supplier's recommendations to allow for a more controlled cooling process.[6] - Barrel Temperature: Ensure the barrel temperature is high enough for the resin to reach its proper flow temperature.[6]
Incorrect Cooling Time - Increase the cooling time to allow the part to solidify sufficiently before ejection.[9]
Ejection Issues - Ensure the ejection system applies uniform force across the part. An uneven ejection force can mechanically induce warpage.[9]

Data Presentation

Table 1: Typical Shrinkage Rates of Common Polymers

Polymer TypePolymer ExamplesTypical Shrinkage Rate (%)
Amorphous ABS, PC, PS0.4 - 0.7
Semi-crystalline PP, POM, PA1.0 - 2.5
Glass-filled PA66+GF30, PP+GF30Shrinkage is anisotropic (less in flow direction, more across flow)

Data sourced from[8]

Experimental Protocols

Protocol 1: Determining the Effect of Organic Pigments on Polymer Crystallization via Differential Scanning Calorimetry (DSC)

Objective: To quantify the nucleating effect of an organic pigment on a semi-crystalline polymer by measuring the crystallization temperature (Tc).

Methodology:

  • Sample Preparation:

    • Prepare samples of the natural (uncolored) polymer.

    • Prepare samples of the polymer compounded with the organic pigment at the desired concentration (e.g., 1% by weight). Ensure homogenous dispersion.

  • DSC Analysis:

    • Use a differential scanning calorimeter (DSC) to analyze the thermal behavior of the samples.

    • Heat the sample to a temperature well above its melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the exothermic crystallization curve during cooling represents the crystallization temperature (Tc).

    • A higher Tc for the pigmented sample compared to the natural polymer indicates that the pigment is acting as a nucleating agent.[1]

Visualizations

G cluster_cause Cause cluster_effect Effect A Organic Pigment (Hydrophobic Surface) C Nucleation Sites A->C Acts as B Polymer Chains B->C Align on D Increased Crystallization Rate and Degree of Crystallinity C->D Promotes E Differential Shrinkage D->E Leads to F Internal Stresses E->F Creates G Warpage F->G Results in

Caption: Mechanism of organic pigment-induced warpage.

G start Warpage or Shrinkage Issue Identified q1 Is wall thickness uniform? start->q1 a1_yes Redesign part for uniform thickness q1->a1_yes No q2 Is mold cooling uniform? q1->q2 Yes a1_yes->q2 a2_yes Optimize cooling channels q2->a2_yes No q3 Are processing parameters optimized? q2->q3 Yes a2_yes->q3 a3_yes Adjust injection pressure, holding time, and temperatures q3->a3_yes No q4 Is the pigment known to be highly nucleating? q3->q4 Yes a3_yes->q4 a4_yes Consider alternative pigment or additives q4->a4_yes Yes end Issue Resolved q4->end No a4_yes->end

References

Optimizing dispersant levels for Pigment Yellow 155 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with comprehensive guidance on optimizing dispersant levels for Pigment Yellow 155 (PY 155). Below you will find troubleshooting guides and frequently asked questions to address common challenges during the dispersion process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and analysis of this compound dispersions.

Problem Potential Cause Recommended Solution
High Viscosity Insufficient dispersant, causing poor wetting and particle aggregation.Perform a dispersant ladder study to find the optimal concentration where viscosity is at a minimum.[1][2][3]
Excessive dispersant, leading to bridging flocculation or increased viscosity from the dispersant itself.Reduce the dispersant concentration. The optimal level is typically at or slightly above the point of minimum viscosity.[4][5][6]
Pigment loading is too high for the system.Reduce the pigment concentration and re-optimize the dispersant level for the new formulation.
Low Color Strength / Poor Gloss Pigment flocculation, where particles re-agglomerate after dispersion.[7][8]This indicates poor stabilization. Verify that the dispersant concentration is optimal. An insufficient amount will not fully cover particle surfaces, leading to flocculation.[8][9]
Inadequate dispersion energy or time.Increase the dispersion time or the energy of the milling/mixing equipment (e.g., higher speed, more grinding media).[10]
Color Shift or Inconsistency Flocculation or separation of the pigment within the formulation.[10][11]Ensure the chosen dispersant provides robust steric or electrostatic stabilization to prevent re-agglomeration over time.[8][9]
Batch-to-batch variation in raw materials.Test new batches of pigment or dispersant to ensure they meet specifications before use in a large-scale formulation.[11]
Sedimentation / Settling Poor dispersion stability, leading to pigment particles settling out of the solution.[10]The dispersant is not adequately stabilizing the particles. Re-evaluate the dispersant type and concentration. The optimal dosage should prevent flocculation, which is a precursor to settling.[8]
Mismatched density between pigment and vehicle.While difficult to change, ensuring a well-stabilized, deflocculated dispersion is the primary way to combat settling.[8]

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting point for dispersant concentration?

A1: A good starting point can be calculated based on the pigment's physical properties, specifically its oil absorption number (OAN) or specific surface area (SSA). Pigments with a higher SSA generally require more dispersant to wet out the entire particle surface.[9] A common method is to perform a dispersant demand curve (or ladder study) where viscosity is measured at incremental dispersant additions to find the minimum.[1]

Q2: What is a dispersant demand curve and why is it important?

A2: A dispersant demand curve is a graph of viscosity versus dispersant concentration for a given pigment formulation. It is a critical experiment used to identify the Optimal Dispersant Concentration (ODC).[9] As dispersant is added, it wets the pigment particles, allowing them to de-agglomerate, which causes a sharp decrease in viscosity. The lowest point on the curve represents the most efficient dispersion. Adding dispersant beyond this point may cause the viscosity to increase again.[1]

Q3: What are the signs of poor pigment dispersion?

A3: Poor dispersion manifests in several ways, including high viscosity, low gloss, reduced color strength, and visible defects like specks or streaks.[10] During storage, issues like pigment settling, phase separation, or a significant change in viscosity can also indicate an unstable dispersion.[8][10]

Q4: Can I use too much dispersant? What happens?

A4: Yes, using an excess of dispersant can be detrimental. It can lead to an increase in viscosity, compatibility issues with the binder system, and potential problems with final film properties like water sensitivity.[4] In some cases, very high concentrations can cause "bridging flocculation," where dispersant molecules link pigment particles together, harming stability.

Q5: Does the type of dispersion equipment matter?

A5: Absolutely. The goal of dispersion is to break down pigment agglomerates into primary particles.[10] High-energy equipment like media mills (e.g., bead mills) or high-speed dissolvers are necessary to provide enough mechanical force for de-agglomeration.[7][12] The choice of equipment can affect the required dispersion time and the final quality of the dispersion.

Data Presentation

This compound: Typical Properties

This table summarizes typical physical properties for this compound, which are essential for initial formulation calculations. Data is aggregated from multiple technical datasheets.

PropertyValue RangeSignificance
Density (g/cm³)1.2 - 1.5Affects settling and volume calculations.[13][14]
Specific Surface Area (m²/g)~50Higher surface area requires more dispersant for complete wetting.[13][14]
Oil Absorption ( g/100g )40 - 80A key indicator of dispersant demand; higher values suggest more dispersant is needed.[13][14][15]
pH Value5 - 8Important for stability in aqueous systems.[13][14][15]
Example: Dispersant Optimization Ladder Study

This table presents hypothetical data from a ladder study to find the optimal dispersant concentration for a PY 155 formulation. The goal is to identify the concentration that yields the lowest viscosity.

Sample IDPigment Loading (% weight)Dispersant Level (% on Pigment Weight)Viscosity (cP at 100 s⁻¹)Particle Size (D50, nm)
PY155-A30101500450
PY155-B3015850320
PY155-C 30 20 420 210
PY155-D3025480215
PY155-E3030600230

In this example, Sample PY155-C demonstrates the optimal dispersant concentration at 20% based on the lowest viscosity and smallest particle size.

Experimental Protocols

Protocol 1: Determining Optimal Dispersant Concentration via Viscosity Curve

Objective: To identify the dispersant concentration that provides the minimum viscosity for a this compound dispersion, indicating the most efficient stabilization.

Materials & Equipment:

  • This compound

  • Selected Dispersant

  • Formulation vehicle (solvent, water, resin, etc.)

  • High-speed disperser or shaker (e.g., Red Devil)

  • Grinding media (if using a shaker/mill)

  • Viscometer (e.g., Brookfield or Cone and Plate)

  • Analytical balance

Methodology:

  • Prepare a Master Pigment Slurry: Create a slurry of this compound in the chosen vehicle without any dispersant. A typical starting point for organic pigments is 30% pigment by weight.[1] Mix for ~30 minutes with a dissolver.

  • Initial Viscosity: Measure the viscosity of the master slurry. It will likely be very high or paste-like.

  • Incremental Dispersant Addition: Add the dispersant in small, precise increments (e.g., 2-5% based on pigment weight).

  • Mix and Equilibrate: After each addition, mix the slurry thoroughly for 10-15 minutes to ensure the dispersant is fully incorporated and has adsorbed onto the pigment surface.[1]

  • Measure Viscosity: Measure the viscosity at a consistent shear rate after each dispersant addition.

  • Repeat: Continue adding dispersant and measuring viscosity until the viscosity passes through a clear minimum and begins to rise again.

  • Plot Data: Create a graph of Viscosity vs. % Dispersant. The lowest point on this curve is the Optimal Dispersant Concentration (ODC).

Protocol 2: Assessing Dispersion Quality with a Hegman Gauge

Objective: To determine the fineness of grind and identify the presence of large agglomerates or undispersed particles.

Materials & Equipment:

  • Prepared pigment dispersion

  • Hegman gauge (fineness of grind gauge) and scraper blade

  • Solvent for cleanup

Methodology:

  • Place Gauge on Flat Surface: Ensure the Hegman gauge is clean and placed on a stable, horizontal surface.

  • Apply Sample: Place a small amount of the pigment dispersion in the deep end of the gauge's channel.

  • Draw Down: Hold the scraper blade firmly with both hands at a perpendicular angle to the gauge. Draw the blade down the length of the channel at a steady pace, pulling the dispersion towards the shallow end.

  • Immediate Evaluation: Immediately view the gauge at a low angle. Look for the point in the channel where coarse particles or a "scratchy" appearance becomes concentrated.

  • Read the Scale: The Hegman value is read from the scale at the point where the particles are no longer finely dispersed. A higher Hegman number indicates a finer dispersion. For many applications, a value of 7 or higher is considered effective.[7]

Visualizations

Dispersant_Optimization_Workflow Workflow for Optimizing Dispersant Levels cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_result Outcome start 1. Define Formulation (Pigment, Vehicle, Loading %) char 2. Characterize Pigment (SSA, OAN) start->char disp 3. Select Dispersant Type char->disp ladder 4. Perform Dispersant Ladder Study disp->ladder visc 5. Measure Viscosity at each step ladder->visc plot 6. Plot Viscosity vs. Dispersant % visc->plot odc 7. Identify Optimal Dose (Viscosity Minimum) plot->odc qc 8. Quality Control Tests (Fineness, Stability, Color) odc->qc final Final Formulation qc->final

Caption: A step-by-step workflow for optimizing dispersant concentration.

Troubleshooting_Guide Troubleshooting Common Dispersion Issues start Dispersion Problem Identified issue_visc High Viscosity? start->issue_visc issue_color Low Color Strength / Gloss? start->issue_color cause_disp_low Cause: Insufficient Dispersant issue_visc->cause_disp_low Yes cause_disp_high Cause: Excessive Dispersant issue_visc->cause_disp_high Check if past viscosity minimum cause_floc Cause: Flocculation issue_color->cause_floc Yes cause_energy Cause: Low Dispersion Energy issue_color->cause_energy No Flocculation Observed sol_ladder Solution: Perform Ladder Study cause_disp_low->sol_ladder sol_reduce_disp Solution: Reduce Dispersant Level cause_disp_high->sol_reduce_disp sol_check_odc Solution: Verify Optimal Dispersant Concentration cause_floc->sol_check_odc sol_increase_energy Solution: Increase Milling Time/Speed cause_energy->sol_increase_energy

Caption: A decision tree for troubleshooting common dispersion problems.

References

Technical Support Center: Preventing Pigment Flocculation in Coating Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent pigment flocculation in coating systems.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental work related to pigment flocculation.

Q1: My coating shows poor color development and low gloss. Could this be due to flocculation?

A1: Yes, poor color development and reduced gloss are common indicators of pigment flocculation.[1][2][3] Flocculation is the process where pigment particles, after initial dispersion, re-agglomerate to form loose clusters.[1][2][3] This increases the effective particle size, which negatively impacts light scattering and absorption properties, leading to weaker color strength and a less uniform, glossy surface.

To confirm flocculation, you can perform a "rub-out" test on the wet film. A significant color change in the rubbed area compared to the unrubbed area indicates flocculation.[4][5]

Q2: I've observed settling of pigments in my coating upon storage. What are the likely causes?

A2: Pigment settling is often a consequence of inadequate dispersion stability, which can be linked to flocculation.[6] Several factors can contribute to this issue:

  • Inadequate Wetting and Dispersion: The initial dispersion process may not have sufficiently broken down pigment agglomerates.

  • Improper Dispersant Selection or Concentration: The choice and amount of dispersing agent are critical for maintaining particle separation.[7]

  • System Viscosity: Low viscosity can allow pigment particles to move more freely and re-agglomerate.[8][9]

  • Particle Size and Density: Larger or denser particles will settle more readily, especially if not properly stabilized.[8][9]

  • Binder-Pigment Interactions: Poor affinity between the binder and the pigment surface can lead to desorption of the dispersant and subsequent flocculation.

Q3: My water-based coating system is showing signs of flocculation, but the same pigment is stable in my solvent-based system. Why is this happening?

A3: Water-based and solvent-based systems have different stabilization mechanisms.[1][2] Water-based systems primarily rely on electrostatic stabilization , where like charges on the pigment surfaces create repulsive forces.[1][2] Solvent-based systems more commonly utilize steric stabilization , where adsorbed polymer chains on the pigment surfaces create a physical barrier preventing close approach.[1][2]

The issue in your water-based system could stem from:

  • Incorrect Dispersant Type: A dispersant designed for steric stabilization may not be effective in an aqueous environment. Anionic dispersants are often used in water-based systems to impart a negative charge to the pigment particles.

  • pH of the System: The pH can significantly affect the surface charge of the pigments and the effectiveness of ionic dispersants.

  • Presence of Salts: High concentrations of electrolytes can compress the electrical double layer around the pigment particles, reducing the repulsive forces and leading to flocculation.

Q4: I added a universal colorant to my base paint, and now I see streaks and color variations. What is causing this?

A4: This phenomenon, often referred to as "color acceptance," is a form of flocculation that can occur when a colorant is introduced to a base paint with which it is not fully compatible.[10] The issue can arise from:

  • Dispersant Incompatibility: The dispersant used in the universal colorant may not be compatible with the resin system or other additives in the base paint.

  • Pigment Shock: The sudden change in the chemical environment upon adding the colorant can destabilize the pigment dispersion, leading to flocculation.

  • Insufficient Mixing: Inadequate shear during the mixing of the colorant into the base paint may not be enough to overcome any initial incompatibilities and properly distribute the pigment.

Performing a rub-out test can help diagnose this issue. A color change will indicate that the pigments in the colorant have flocculated.[10]

Frequently Asked Questions (FAQs)

What is the difference between flocculation and agglomeration?

Agglomerates are collections of primary pigment particles held together by strong forces, often formed during the manufacturing and drying of the pigment. The dispersion process aims to break down these agglomerates. Flocculation, on the other hand, is the re-clustering of dispersed primary particles or smaller aggregates into loose, reversible structures due to weaker attractive forces.[3]

How do I select the right dispersing agent?

The selection of a dispersing agent depends on several factors:

  • Coating System: Whether it is water-based or solvent-based will determine the required stabilization mechanism (electrostatic vs. steric).[1][2]

  • Pigment Type: The surface chemistry of the pigment (e.g., organic or inorganic, acidic or basic) will influence its affinity for different dispersant anchoring groups.[11]

  • Binder Chemistry: The dispersant must be compatible with the resin system to ensure it remains adsorbed to the pigment surface.[11]

What is the optimal concentration of a dispersing agent?

The optimal concentration is the amount needed to fully cover the surface of the pigment particles. Using too little will result in incomplete stabilization and potential flocculation. Conversely, an excess of dispersant can lead to issues like decreased water resistance, plasticization of the dried film, and even can cause flocculation itself by depleting dispersant from other particles. The optimal dosage is often determined experimentally by creating a "ladder" of dispersant concentrations and measuring the viscosity of the pigment dispersion; the point of minimum viscosity typically corresponds to the optimal concentration.

How does pigment particle size affect flocculation?

Smaller pigment particles have a larger surface area-to-volume ratio, which can increase the tendency for flocculation due to stronger van der Waals attractive forces.[3][8] However, very small particles can also lead to an increase in the viscosity of the system, which can hinder particle movement and reduce the rate of flocculation.[8][9]

Can viscosity be too high or too low during dispersion?

Yes, the viscosity of the mill base is critical. If the viscosity is too low, there will not be enough shear to effectively break down pigment agglomerates. If the viscosity is too high, it can impede the movement of the grinding media and lead to excessive heat generation, potentially degrading the binder or dispersant.

Data Presentation

Table 1: Influence of Dispersant Concentration on the Viscosity of a Titanium Dioxide Dispersion

Dispersant Concentration (% on Pigment Weight)Viscosity (mPa·s)Observations
0.51500High viscosity, poor flow
1.0800Viscosity decreasing
1.5450Approaching optimal dispersion
2.0300Minimum viscosity, optimal dispersion
2.5350Viscosity increasing, potential for excess dispersant issues
3.0450Higher viscosity, likely excess dispersant

Table 2: Effect of Pigment Volume Concentration (PVC) on Coating Properties

PVC (%)Gloss (60°)Hiding Power (%)Flocculation Tendency
108592Low
208095Moderate
307097High
405598Very High

Experimental Protocols

Rub-Out Test for Flocculation Assessment

Objective: To visually assess the degree of pigment flocculation in a wet paint film.

Materials:

  • Test paint

  • Applicator bar for consistent film thickness

  • Non-porous substrate (e.g., glass panel or sealed chart)

  • Gloved finger

Procedure:

  • Apply a uniform film of the test paint onto the substrate using the applicator bar.

  • Allow the film to flash off for a short period (typically 30 seconds to 5 minutes, depending on the drying time of the coating), ensuring the film is still wet but has started to become tacky.[4]

  • With a gloved finger, gently rub a small, circular area of the wet film. Apply consistent, light pressure to avoid disturbing the film down to the substrate.[4]

  • Observe the rubbed area in comparison to the adjacent, unrubbed area under good lighting.

  • Interpretation of Results:

    • No Color Change: The pigment dispersion is stable, and there is no significant flocculation.

    • Color Becomes Darker/Stronger: The rubbing action has broken down flocculates, leading to better dispersion and increased color strength. This indicates flocculation of the colored pigment.[4]

    • Color Becomes Lighter/Whiter: In a multi-pigment system (e.g., a tint), this suggests that the white pigment (often TiO₂) was flocculated and has been redispersed.[4]

Simplified Rheological Evaluation for Dispersion Stability

Objective: To assess the stability of a pigment dispersion by measuring its rheological properties over time or under varying shear conditions.

Materials:

  • Rotational rheometer with appropriate geometry (e.g., cone and plate or parallel plate)

  • Test sample (pigment dispersion or coating)

Procedure:

  • Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped. Trim any excess sample.

  • Equilibration: Allow the sample to rest for a defined period (e.g., 5 minutes) to reach thermal equilibrium and allow for any structural recovery after loading.

  • Flow Curve Measurement:

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and then back down to the low shear rate.

    • Plot viscosity as a function of shear rate.

  • Thixotropy Assessment:

    • Compare the upward and downward shear rate curves from the flow curve measurement. A significant difference between the two curves (a thixotropic loop) indicates a time-dependent change in structure, which can be related to flocculation.

  • Oscillatory Measurement (Optional, for more detailed analysis):

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

    • Perform a frequency sweep within the LVER. A stable dispersion will typically show a higher storage modulus (G') than loss modulus (G'') at low frequencies, indicating a more solid-like, structured system that resists settling.

Interpretation of Results:

  • Shear Thinning Behavior: Most stable dispersions will exhibit shear-thinning behavior, where viscosity decreases as shear rate increases.

  • Thixotropy: A large thixotropic loop can suggest a flocculated structure that breaks down under shear and slowly rebuilds at rest.

  • Low Shear Viscosity: A higher viscosity at low shear rates can indicate a more structured system that is less prone to settling.

Mandatory Visualizations

Flocculation_Mechanism cluster_0 Dispersion Process cluster_1 Stabilization vs. Flocculation cluster_2 Consequences of Flocculation A Pigment Agglomerates B Wetting & Mechanical Shear A->B Input C Primary Particles B->C Output F Addition of Dispersant C->F G Insufficient Dispersant or Incompatible System C->G D Stabilized Dispersion (Repulsive Forces > Attractive Forces) E Flocculated System (Attractive Forces > Repulsive Forces) H Reduced Gloss E->H I Poor Color Strength E->I J Settling & Instability E->J F->D G->E

Caption: The process from pigment dispersion to either a stable or flocculated system and its consequences.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Flocculation start Problem Observed: Poor Color, Low Gloss, Settling q1 Perform Rub-Out Test start->q1 flocculation_confirmed Flocculation Confirmed (Color Change Observed) q1->flocculation_confirmed Yes no_flocculation No Flocculation (No Color Change) q1->no_flocculation No check_dispersant 1. Review Dispersant: - Correct type for system? - Optimal concentration? flocculation_confirmed->check_dispersant check_dispersion Investigate Other Causes: - Pigment Quality - Binder Degradation - Contamination no_flocculation->check_dispersion check_process 2. Review Dispersion Process: - Sufficient shear? - Correct mill base viscosity? check_dispersant->check_process check_compatibility 3. Check System Compatibility: - Binder-pigment interaction? - Solvent effects? check_process->check_compatibility solution Implement Corrective Actions: - Adjust dispersant - Modify process parameters - Reformulate check_compatibility->solution

Caption: A logical workflow for troubleshooting pigment flocculation in coating systems.

References

Enhancing the heat stability of Pigment Yellow 155 in HDPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working on enhancing the heat stability of Pigment Yellow 155 (PY155) in high-density polyethylene (B3416737) (HDPE).

Frequently Asked Questions (FAQs)

Q1: What is the typical heat stability of this compound in HDPE?

This compound generally exhibits good heat stability in HDPE, withstanding temperatures up to 260°C for a dwell time of 5 minutes without significant color change.[1][2][3] However, the exact heat stability can be influenced by the concentration of the pigment, the specific grade of HDPE, and the processing conditions.

Q2: What are the common signs of thermal degradation of this compound in HDPE?

Common signs of thermal degradation include a color shift (e.g., browning or yellowing), loss of color strength, and the potential for undesirable odors or fumes to be produced.[4] These issues can arise when processing temperatures exceed the pigment's stability threshold or when the residence time at a high temperature is too long.

Q3: What factors can influence the heat stability of this compound in HDPE?

Several factors can affect the heat stability of PY155 in HDPE:

  • Processing Temperature: Higher temperatures increase the risk of degradation.[4]

  • Dwell Time: Longer exposure to high temperatures can lead to color changes.[5][6][7]

  • Pigment Concentration: The concentration of the pigment can sometimes affect its heat stability.[8]

  • HDPE Grade: Different HDPE grades can have varying melt flow indices and additive packages that may interact with the pigment.

  • Presence of Other Additives: Other additives in the formulation, such as stabilizers or fillers, can impact the overall thermal stability.[9]

  • Dispersion Quality: Poor dispersion can lead to localized high concentrations of pigment, which may degrade more easily.[4]

Q4: Can the addition of stabilizers improve the heat stability of this compound in HDPE?

Yes, incorporating heat stabilizers can help protect both the pigment and the polymer during processing. Antioxidants are commonly used in HDPE to prevent thermal degradation.[10][11] These can be categorized as primary (phenolic) and secondary (phosphite) antioxidants, which work to scavenge free radicals and decompose peroxides, respectively.[11] Hindered Amine Light Stabilizers (HALS) can also offer protection against both thermal and photo-oxidative degradation.[12]

Troubleshooting Guide

Issue: Color shift or fading of this compound during HDPE processing.

This guide provides a step-by-step approach to troubleshooting color stability issues with this compound in your HDPE experiments.

start Start: Color Shift Observed process_params Step 1: Review Processing Parameters start->process_params temp_check Is processing temperature > 260°C? process_params->temp_check dwell_check Is dwell time > 5 minutes? temp_check->dwell_check No reduce_temp Action: Reduce processing temperature. temp_check->reduce_temp Yes reduce_dwell Action: Reduce dwell time in the extruder. dwell_check->reduce_dwell Yes formulation_review Step 2: Review Formulation dwell_check->formulation_review No end End: Problem Resolved reduce_temp->end reduce_dwell->end stabilizer_check Are heat stabilizers (e.g., antioxidants) present? formulation_review->stabilizer_check add_stabilizer Action: Incorporate a suitable heat stabilizer package. stabilizer_check->add_stabilizer No dispersion_check Step 3: Evaluate Pigment Dispersion stabilizer_check->dispersion_check Yes add_stabilizer->end improve_dispersion Action: Optimize mixing parameters or use a wetting/dispersing agent. dispersion_check->improve_dispersion improve_dispersion->end

Caption: Troubleshooting workflow for color stability issues.

Quantitative Data Summary

The following table summarizes the heat stability data for this compound in HDPE as found in the literature.

PigmentPolymerPigment ConcentrationTemperature (°C)Dwell Time (min)Observation
This compoundHDPE1/3 Standard Depth2605No significant color change
This compoundHDPE1/3 Standard Depth with 1% TiO2--Lightfastness of 7-8 (on a scale of 1-8)

Data compiled from multiple sources.[1][2][3][8]

Experimental Protocols

Protocol 1: Evaluation of this compound Heat Stability in HDPE

Objective: To determine the heat stability of this compound in a specific grade of HDPE at various temperatures.

Materials:

  • This compound

  • HDPE resin (specific grade to be tested)

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Spectrocolorimeter

Methodology:

  • Compounding:

    • Prepare a masterbatch of this compound in the HDPE resin at a specified concentration (e.g., 1%).

    • Let down the masterbatch with additional HDPE resin to achieve the final desired pigment concentration (e.g., 0.1%).

    • Homogenize the mixture using a two-roll mill or a twin-screw extruder.

  • Injection Molding:

    • Set the injection molding machine to the initial test temperature (e.g., 220°C).

    • Purge the machine with the pigmented HDPE compound.

    • Inject samples at the set temperature with a dwell time of 5 minutes.

    • Increase the temperature in increments of 10°C or 20°C and repeat the injection process at each temperature, maintaining the 5-minute dwell time.

  • Color Measurement:

    • Allow the molded samples to cool to room temperature.

    • Measure the color of each sample using a spectrocolorimeter (Lab* values).

    • Calculate the color difference (ΔE) between the sample molded at the lowest temperature (reference) and the samples molded at higher temperatures.

  • Determination of Heat Stability:

    • The heat stability is defined as the highest temperature at which the color change (ΔE) is less than or equal to a specified value (e.g., 3.0).[6][7][13]

Signaling Pathways and Mechanisms

Potential Thermal Degradation and Stabilization Pathways

The following diagram illustrates the potential pathways for the thermal degradation of the polymer and pigment, and the intervention points for heat stabilizers.

heat High Temperature (Processing) polymer HDPE Polymer Chain heat->polymer Initiation pigment This compound heat->pigment Direct Degradation free_radicals Polymer Free Radicals (R.) polymer->free_radicals color_shift Color Shift / Fading pigment->color_shift peroxy_radicals Peroxy Radicals (ROO.) free_radicals->peroxy_radicals + O2 primary_ao Primary Antioxidant (Phenolic) free_radicals->primary_ao hydroperoxides Hydroperoxides (ROOH) peroxy_radicals->hydroperoxides + RH peroxy_radicals->primary_ao degradation_products Degradation Products (e.g., Carbonyls) hydroperoxides->degradation_products Decomposition secondary_ao Secondary Antioxidant (Phosphite) hydroperoxides->secondary_ao degradation_products->color_shift stabilized_radicals Stabilized Radicals primary_ao->stabilized_radicals Scavenges stable_products Stable Products secondary_ao->stable_products Decomposes

Caption: Polymer and pigment degradation and stabilization.

References

Technical Support Center: Troubleshooting Poor Gloss in Plastic Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues of poor gloss in plastic products colored with masterbatch.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor gloss when using masterbatch?

Poor gloss in plastic products can stem from several factors, which can be broadly categorized into three areas: the masterbatch itself, the processing conditions, and the base resin. Issues with the masterbatch often relate to poor pigment dispersion, incompatibility between the masterbatch carrier and the base resin, or the type and concentration of the pigment.[1][2][3][4] Processing parameters such as melt temperature, mold temperature, injection speed, and pressure play a critical role.[5][6][7] Finally, the characteristics of the base resin, including its inherent properties and the presence of moisture or recycled content, can also adversely affect the surface gloss.[6][8][9]

Q2: How does pigment dispersion in the masterbatch affect gloss?

The uniformity of pigment particle distribution within the plastic matrix is crucial for achieving a high-gloss surface.[10] When pigments are not properly dispersed, they can form agglomerates.[11] These clumps create microscopic surface roughness, which scatters light diffusely instead of reflecting it specularly, resulting in a dull or matte appearance.[12][13] Poor dispersion can manifest as streaks, color spots, and an overall lack of brilliance in the final product.[10][14]

Q3: Can the masterbatch carrier resin impact the gloss of the final product?

Yes, the carrier resin is a critical component.[2] The carrier resin acts as the vehicle for the pigment and must be highly compatible with the base polymer being colored.[4][15] If the carrier resin is incompatible, it can lead to phase separation at the microscopic level, resulting in surface imperfections and reduced gloss.[2] Furthermore, the melt flow characteristics of the carrier should be similar to the base resin to ensure uniform mixing and a homogenous melt.[15][16] A significant mismatch can lead to flow marks and areas of differential gloss.

Q4: What is the influence of processing temperature on surface gloss?

Both melt temperature and mold temperature have a significant impact on gloss.[6][7]

  • Melt Temperature: A higher melt temperature generally reduces the viscosity of the polymer, allowing it to flow more easily and replicate the mold surface more accurately, which can enhance gloss.[5][17] However, excessively high temperatures can lead to material degradation, which can negatively affect surface appearance.[11]

  • Mold Temperature: A higher mold temperature allows the plastic surface to remain molten for longer upon contacting the mold, enabling better replication of the mold surface's smoothness and thus increasing gloss.[6][17] Conversely, a cold mold can cause the polymer to "freeze" too quickly, trapping microscopic imperfections and resulting in a duller surface.[6]

Q5: How do injection speed and pressure affect gloss?

Injection speed and pressure are key factors in achieving a high-gloss finish.

  • Injection Speed: A faster injection speed can lead to a higher gloss by ensuring the mold cavity is filled quickly and the polymer melt has less time to cool before fully conforming to the mold surface.[5][17] However, excessive speed can introduce shear stress, leading to defects like flow marks.[5]

  • Injection and Holding Pressure: Adequate injection and holding pressure are necessary to ensure the plastic is fully packed into the mold cavity, accurately replicating the surface finish of the mold.[13] Insufficient pressure can result in a less dense surface and, consequently, lower gloss.[11]

Q6: Can the mold itself be a cause of poor gloss?

Absolutely. The surface of the plastic part is a direct replication of the mold's surface.[6] A highly polished, defect-free mold cavity is essential for producing high-gloss parts.[1][6] Scratches, corrosion, or any texture on the mold surface will be transferred to the final product, reducing its gloss. Additionally, inadequate venting in the mold can trap gases, leading to surface imperfections and dull spots.[18]

Quantitative Data on Factors Affecting Gloss

The following tables summarize the quantitative effects of various parameters on the gloss of plastic parts.

Table 1: Effect of Injection Molding Parameters on Gloss of Acrylonitrile Butadiene Styrene/Polycarbonate (ABS/PC)

Parameter ChangeConditionsChange in Gloss Level (at 60°)
Mold Temperature Increase From 40 °C to 80 °C (Melt Temp: 280 °C, Holding Pressure: 80 bar)-39%
Melt Temperature Increase From 260 °C to 300 °C-25%
Holding Pressure Increase From 40 bar to 120 bar-13%

Source: Adapted from a study on the influence of injection molding parameters on the quality of structured surfaces.[9]

Table 2: Qualitative Effects of Processing Parameters on Gloss of Pigmented Polypropylene

ParameterEffect on GlossReason
Increasing Filling Rate IncreaseBetter replication of the mold texture due to lower melt viscosity at high shear rates.
Increasing Mold Temperature IncreaseBetter replication of the mold texture.
Increasing Holding Pressure Increase (smaller effect)Improved packing of the material against the mold surface.

Source: Based on a study of the effects of injection-molding conditions on the gloss and color of pigmented polypropylene.[13]

Experimental Protocols

1. Measurement of Specular Gloss

This protocol outlines the standard method for measuring the specular gloss of plastic surfaces, adhering to ASTM D523 and ISO 2813 standards.[1][5][12][19]

  • Objective: To quantify the specular gloss of a flat, nonmetallic plastic surface.

  • Apparatus: A gloss meter with geometries of 20°, 60°, and 85°. The 60° geometry is suitable for most applications. For high-gloss surfaces (above 70 gloss units), the 20° geometry is recommended, and for low-gloss or matte surfaces (below 10 gloss units), the 85° geometry is preferred.[19][20]

  • Procedure:

    • Calibration: Calibrate the gloss meter according to the manufacturer's instructions using the supplied high-gloss standard (typically polished black glass).[10]

    • Sample Preparation: Ensure the sample surface is clean, dry, and free of any defects or contaminants. The surface should be flat and large enough for the measurement aperture of the gloss meter.[14][21]

    • Measurement: a. Place the gloss meter firmly on the sample surface. b. Take a reading. c. Repeat the measurement at a minimum of three different locations on the sample to obtain an average value and assess uniformity.[14]

    • Reporting: Report the average gloss value and the geometry used for the measurement (e.g., 85 GU at 60°).

2. Assessment of Pigment Dispersion

This protocol provides methods for evaluating the quality of pigment dispersion in a masterbatch.

  • Objective: To determine the uniformity of pigment distribution within the plastic matrix.

  • Methods:

    • Method A: Microscopic Analysis [3]

      • Sample Preparation: Prepare a thin section of the plastic part (typically 10-20 µm thick) using a microtome.

      • Analysis: Examine the thin section under a light microscope.

      • Evaluation: Look for pigment agglomerates, streaks, or areas of uneven color concentration. A good dispersion will show uniformly distributed individual pigment particles with no large clusters.[22]

    • Method B: Filter Pressure Test (FPT) [23]

      • Principle: This method, based on standards like DIN EN ISO 23900-5, measures the quality of dispersion by determining the pressure increase as a polymer melt containing the masterbatch is passed through a fine screen.[23]

      • Apparatus: A laboratory extruder equipped with a melt pump and a filter test system.

      • Procedure: a. The masterbatch is mixed with the natural base resin and melted in the extruder. b. The homogenized melt is conveyed at a constant rate through a screen of a defined mesh size (e.g., 10 µm). c. A pressure sensor measures the pressure buildup in front of the screen over time.

      • Evaluation: A rapid and significant pressure increase indicates the presence of undispersed pigment agglomerates clogging the filter. The result is often expressed as a Filter Pressure Value (FPV). A lower FPV signifies better pigment dispersion.[23]

Troubleshooting Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate logical troubleshooting workflows for diagnosing the root cause of poor gloss.

Caption: Initial troubleshooting workflow for poor gloss.

Caption: Detailed masterbatch investigation workflow.

Caption: Troubleshooting processing parameters for poor gloss.

References

Technical Support Center: Photodegradation of Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation of azo pigments, with a specific focus on Pigment Yellow 155 (PY 155). Here you will find practical guidance to anticipate, identify, and resolve common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during photodegradation experiments.

Issue / Observation Potential Cause(s) Recommended Solution(s) & Troubleshooting Steps
Inconsistent or Non-Reproducible Results 1. Uncontrolled Light Exposure: Ambient or fluorescent laboratory lighting can initiate premature or variable degradation.[1][2]2. Variable Experimental Conditions: Fluctuations in light source intensity, temperature, or solvent composition between experiments.[2][3]3. Sample Concentration Effects: At high concentrations, dye molecules can aggregate or cause a "light screening" effect, inhibiting the photolytic process.[4]1. Implement Light-Protective Measures: Use amber-colored glassware/vials or wrap standard glassware in aluminum foil.[1][2] Perform sample preparation in a dimly lit room.2. Standardize Your Workflow: Ensure all samples (including controls) are subjected to identical light conditions (source, intensity, duration).[2] Use a temperature-controlled environment and maintain consistent solvent composition for all assays.[2]3. Optimize Concentration: Work with concentrations that are low enough to prevent self-screening but high enough for accurate detection.
Unexpected Peaks in HPLC/LC-MS Chromatogram 1. Formation of Degradation Products: The appearance of new peaks, often with shorter retention times, is a direct indicator of pigment breakdown.[1]2. Solvent or Reagent Contamination: Impurities in solvents can interfere with analysis or even accelerate degradation.[2]1. Confirm Degradation: Analyze a freshly prepared, light-protected sample to establish a baseline chromatogram. A comparison will confirm that the new peaks are a result of photodegradation.[2]2. Protect Samples: Ensure samples are rigorously protected from light from the moment of preparation until injection into the analytical system.[1]3. Run Blanks: Analyze your solvent/reagents alone to rule out contamination as the source of the extraneous peaks.
No or Very Slow Degradation Observed 1. Incorrect Wavelength: The light source may not be emitting at the absorption maximum (λmax) of the pigment, where light energy is most effectively absorbed.[5]2. Inert Atmosphere: The presence of oxygen can be crucial for many photodegradation pathways, particularly those involving photosensitized oxidation.[5][6]3. High Chemical Stability: Azo dyes are synthetically designed to be resistant to light and chemicals; the azo bond (-N=N-) is highly stable.[7]1. Match Light Source to Pigment: Use a UV-Vis spectrophotometer to determine the λmax of your pigment in the chosen solvent. Select a light source that has a strong emission in this region. UV radiation is often required to cleave the stable azo bond.[6][8]2. Ensure Aerobic Conditions: Unless specifically studying anaerobic degradation, ensure the sample solution is exposed to air or is actively aerated to facilitate oxidative degradation pathways.[6]3. Consider a Photocatalyst: Introduce a photocatalyst, such as TiO₂, to accelerate the reaction.[9][10]
Hydrophobic Pigment Powder Floating on Aqueous Solution Poor Wettability: The pigment particles are not being properly wetted by the aqueous medium due to high surface tension, preventing a uniform dispersion necessary for consistent light exposure and reaction.[11]1. Add a Surfactant: Introduce a small amount of a suitable surfactant to lower the surface tension of the aqueous phase.[11]2. Use a Co-Solvent: Add a water-miscible organic solvent with a lower surface tension (e.g., ethanol, isopropanol) to the medium to improve wetting and dispersion.[11]3. Prepare a Stable Dispersion First: Create a concentrated, stable dispersion of the pigment using a solvent or surfactant before diluting it into the final reaction medium.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general photodegradation pathway for an azo pigment like PY 155? A1: The photodegradation of azo pigments is a complex process, but it is generally initiated by the absorption of light energy, particularly UV radiation, which excites the molecule.[12] This leads to the cleavage of the most vulnerable part of the molecule: the azo bond (-N=N-).[7][8] This initial step breaks the chromophore responsible for the color, leading to decolorization. The cleavage results in the formation of various smaller aromatic intermediates, such as aromatic amines, which can be toxic.[13][14] These intermediates can undergo further oxidation, often involving hydroxyl radicals (HO•), leading to ring-opening and the formation of smaller organic acids.[15][16] Ultimately, under ideal conditions (e.g., with a photocatalyst), these can be fully mineralized into CO₂, H₂O, and inorganic ions.[14]

Q2: What are the primary factors that influence the rate of photodegradation? A2: Several key parameters govern the rate and efficiency of photodegradation.[17] These include the light source (wavelength and intensity), the presence of oxygen, the pH of the medium, pigment concentration, and the presence of catalysts or other substances in the solution.[3][5] UV light is generally more effective than visible light due to its higher energy.[6][8]

Q3: Why are my degradation byproducts more toxic than the original pigment? A3: This is a known and significant concern with azo dye degradation. The initial cleavage of the azo bond often produces aromatic amines (e.g., benzidine (B372746) derivatives).[13] Many of these breakdown products are known to be more toxic, mutagenic, and/or carcinogenic than the parent dye molecule.[13][18] Therefore, it is critical not only to decolorize the pigment but also to ensure the complete degradation of these hazardous intermediates.

Q4: How can I monitor the degradation process in my experiment? A4: A common and effective method is to use UV-Visible (UV-Vis) spectroscopy to track the decolorization of the solution over time.[9] You would monitor the decrease in absorbance at the pigment's maximum absorption wavelength (λmax).[6][8] To identify the intermediate products formed during the reaction, more advanced techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are essential.[14][15][19]

Q5: What is the role of a photocatalyst like TiO₂? A5: A photocatalyst like titanium dioxide (TiO₂) significantly accelerates the degradation process.[20] When irradiated with UV light, TiO₂ generates highly reactive oxygen species (ROS), such as hydroxyl radicals (HO•).[4] These radicals are powerful oxidizing agents that can non-selectively attack and break down the azo pigment and its intermediate products, leading to more efficient and complete mineralization.[4][10]

Experimental Protocols

Protocol: Analysis of PY 155 Photodegradation Products by HPLC-MS

This protocol outlines a method to monitor the degradation of PY 155 and identify its breakdown products.

1. Materials and Reagents:

  • This compound (PY 155)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • Amber HPLC vials

  • Syringe filters (0.22 µm)

  • Controlled light source (e.g., Xenon arc lamp with UV filter)

2. Sample Preparation and Exposure:

  • Prepare a stock solution of PY 155 in a suitable organic solvent (e.g., methanol or a mixture that ensures solubility). Store this stock solution in an amber flask, wrapped in foil, at 4°C.[2]

  • Dilute the stock solution to the desired experimental concentration in your reaction vessel.

  • Take an initial sample (Time = 0). Immediately filter it through a 0.22 µm syringe filter into an amber HPLC vial and store it in the dark, preferably at a low temperature, until analysis.[1]

  • Place the reaction vessel under the controlled light source.

  • At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Immediately filter each aliquot into a separate amber HPLC vial and store it as described in step 3.

3. HPLC-MS Analysis:

  • Instrumentation: Use a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Triple Quadrupole) with an Electrospray Ionization (ESI) source.[21][22]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[21]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to separate the parent pigment from its more polar degradation products (e.g., start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate).

    • Flow Rate: e.g., 0.3 mL/min.

    • Column Temperature: e.g., 30°C.

    • Detector: Diode Array Detector (DAD) or UV detector to monitor the chromatogram at multiple wavelengths, including the λmax of PY 155.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Range: e.g., m/z 50 - 1000.

    • Data Acquisition: Acquire full scan data to screen for all potential products. Simultaneously, acquire MS/MS (fragmentation) data for the parent ion and any significant new peaks to aid in structural elucidation.[23]

4. Data Analysis:

  • Compare the chromatograms from different time points. A decrease in the peak area of the parent PY 155 compound and the corresponding appearance and evolution of new peaks will be observed.

  • Examine the mass spectra for the new peaks to determine their mass-to-charge ratio (m/z) and propose molecular formulas.

  • Analyze the MS/MS fragmentation patterns of the parent compound and the intermediates to propose chemical structures and establish a degradation pathway.[14][15]

Visualizations

Photodegradation Pathway of an Azo Pigment

G Simplified Photodegradation Pathway of an Azo Pigment Azo Azo Pigment (e.g., PY 155) -N=N- Chromophore Excited Excited State Pigment* Azo->Excited Light Absorption (hν) Intermediates Aromatic Intermediates (e.g., Aromatic Amines) Excited->Intermediates Azo Bond Cleavage Acids Smaller Organic Molecules (e.g., Carboxylic Acids) Intermediates->Acids Oxidative Ring Opening Mineral Mineralization Products (CO₂, H₂O, Inorganic Ions) Acids->Mineral Further Oxidation Light Light (UV Radiation) ROS Reactive Oxygen Species (e.g., •OH)

Caption: Simplified photodegradation pathway of an azo pigment.

Troubleshooting Workflow for Experimental Inconsistency

G Troubleshooting Workflow for Inconsistent Results Start Start: Inconsistent or Non-Reproducible Results CheckLight Review Light Exposure Protocol Start->CheckLight IsLightControlled Is Light Exposure Identical for All Samples? CheckLight->IsLightControlled ImplementLight Action: Standardize Light Source, Duration, and Intensity. Use Amber Vials / Foil. IsLightControlled->ImplementLight No CheckEnv Review Environmental Conditions IsLightControlled->CheckEnv Yes ImplementLight->CheckEnv IsEnvControlled Are Temperature and Solvent Composition Constant? CheckEnv->IsEnvControlled ImplementEnv Action: Use Temperature-Controlled Apparatus. Ensure Consistent Solvent Batches. IsEnvControlled->ImplementEnv No ReRun Re-run Experiment with Controls and Re-evaluate IsEnvControlled->ReRun Yes ImplementEnv->ReRun End Results are Now Reproducible ReRun->End

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

Comparing Pigment Yellow 155 with benzidine yellow pigments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Formulation Scientists.

This guide provides a detailed comparison between Pigment Yellow 155 (P.Y. 155), a high-performance disazo pigment, and the traditional class of benzidine (B372746) yellow pigments, often referred to as diarylide yellows. The focus is on objective performance metrics, safety profiles, and application suitability, supported by established experimental protocols. P.Y. 155 is frequently positioned as a modern, safer alternative to benzidine-based colorants, making this comparison critical for formulation decisions in plastics, coatings, and inks.[1][2]

Chemical Structure Overview

This compound is a disazo condensation pigment, not derived from benzidine or its congeners.[3][4] Benzidine yellows, such as the common Pigment Yellow 12, are diarylide pigments typically synthesized from 3,3'-dichlorobenzidine, a derivative of benzidine.[5] This fundamental structural difference is the primary reason for their distinct performance and toxicological profiles.

G Chemical Structure Comparison: Core Moieties cluster_0 This compound (Non-Benzidine) cluster_1 Benzidine Yellow Pigments (e.g., P.Y. 12) cluster_2 Key Distinction PY155_core p-Phenylenediamine Coupling Component PY155_diazo Dimethyl 2-aminoterephthalate (Diazo Component) PY155_diazo->PY155_core Couples to Benzidine_core 3,3'-Dichlorobenzidine (Tetrazo Component) Benzidine_coupler Acetoacetarylide (Coupling Component) Benzidine_core->Benzidine_coupler Couples to distinction The central backbone of P.Y. 155 is structurally distinct and avoids the toxicological concerns associated with the benzidine moiety found in diarylide yellows.

Caption: Core chemical differences between P.Y. 155 and Benzidine Yellows.

Quantitative Performance Data

The performance of a pigment is critical for its application. The following table summarizes typical performance data for this compound against common benzidine yellow pigments.

PropertyThis compoundBenzidine Yellow (P.Y. 12)Benzidine Yellow (P.Y. 83)Test Standard
Colour Index 2003102109021108N/A
Shade Greenish YellowReddish YellowReddish YellowVisual
Lightfastness (Full Shade) 856-7ISO 105-B02
Lightfastness (Tint) 7-84-56ISO 105-B02
Heat Stability 260-280°C160-180°C200°CISO 787-21
Migration Resistance 5 (Excellent)3-4 (Moderate-Good)4 (Good)ISO 787-22
Acid Resistance 5 (Excellent)5 (Excellent)5 (Excellent)ISO 787-9 (pH)
Alkali Resistance 5 (Excellent)5 (Excellent)5 (Excellent)ISO 787-9 (pH)
Tinting Strength HighVery HighVery HighASTM D387
Opacity OpaqueTransparentSemi-transparentVisual

Data compiled from multiple sources.[1][2][6][7][8] Lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (outstanding). Resistance properties are rated on a scale of 1 (poor) to 5 (excellent).

Detailed Performance Comparison

This compound

This compound is a high-performance organic pigment offering a bright, greenish-yellow shade.[1] Its key advantages lie in its excellent fastness properties. It demonstrates outstanding lightfastness and weather fastness, making it suitable for durable applications like industrial and automotive coatings.[1][6] Its high heat stability allows for its use in plastics processing at elevated temperatures, such as in HDPE up to 260°C without significant color change.[1][7] Furthermore, it exhibits excellent resistance to chemicals (acids, alkalis, solvents) and migration, which is crucial for applications like food packaging and toys where bleeding of the colorant is unacceptable.[1][6] P.Y. 155 is often recommended as an ideal replacement for both lead chromate (B82759) and diarylide (benzidine) pigments.[1][2]

Benzidine Yellow Pigments

Benzidine yellow pigments, such as P.Y. 12 and P.Y. 83, are known for their very high tinting strength, brilliance, and good transparency.[5][8][9] These properties have made them historically popular, especially in the printing ink industry, where high color strength and transparency are valued for creating vibrant four-color process inks.[9] However, their performance in terms of durability is generally lower than that of P.Y. 155. Their lightfastness and heat stability are moderate, limiting their use in outdoor applications or high-temperature plastics.[5][8] While they offer good resistance to chemicals, their resistance to migration (bleed) can be a concern in plasticized PVC and other systems.[9]

Health, Safety, and Regulatory Considerations

The most significant differentiator between these pigment classes is their toxicological profile.

  • Benzidine Yellows : Benzidine and some of its derivatives, like 3,3'-dichlorobenzidine, are classified as known or reasonably anticipated human carcinogens.[10][11][12] While the pigments themselves are large, generally insoluble molecules with low bioavailability, there is a well-established concern that under certain conditions (e.g., metabolic action, high heat, strong UV exposure), the azo bonds can cleave, releasing the carcinogenic precursor amines.[13][14] This has led to significant regulatory scrutiny. The EU, through REACH, has banned azo dyes that can release specific carcinogenic amines in textiles and leather articles.[14] The EPA has also expressed concern and has taken steps to regulate benzidine-based substances.[11][14]

  • This compound : As P.Y. 155 is not manufactured from benzidine or its regulated congeners, it does not carry the same health concerns.[1][2] It represents a safer, modern alternative that allows formulators to avoid the regulatory and safety liabilities associated with benzidine-based colorants.

G cluster_choices cluster_py155_props P.Y. 155 Attributes cluster_benzidine_props Benzidine Yellow Attributes start Select Pigment Type py155 This compound start->py155 Priority: Durability & Safety benzidine Benzidine Yellow start->benzidine Priority: Tint Strength & Cost p1 High Performance (Light/Heat Fastness) py155->p1 b1 High Tinting Strength benzidine->b1 p2 Excellent Safety Profile p3 Regulatory Compliance p4 Higher Cost b2 Lower Cost b3 Health & Safety Concerns b4 Regulatory Scrutiny

Caption: Decision workflow for pigment selection based on key priorities.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key protocols.

Lightfastness (ISO 105-B02)

This is the most common method for testing the colorfastness of textiles and pigments to light.[15][16]

  • Principle: A specimen of the pigmented material is exposed to a xenon-arc lamp, which simulates the spectral distribution of natural daylight filtered through window glass.[15][17]

  • Procedure:

    • Prepare test specimens (e.g., plastic plaques, coated panels) of a specified size.

    • Simultaneously expose the specimens and a set of eight standardized blue wool references to the xenon-arc light source under controlled conditions of temperature and humidity.[17][18]

    • Periodically mask a portion of the specimens and references to create an unexposed area for comparison.

    • The test ends when the color contrast on the specimen matches a specific grade on the Grey Scale for assessing change in colour.

  • Evaluation: The lightfastness is rated by comparing which blue wool reference shows a similar degree of fading to the test specimen. The rating is given on a scale of 1 (very low fastness) to 8 (very high fastness).[17][19]

Heat Stability (ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium.[20][21][22][23][24]

  • Principle: The pigment is dispersed in a binder system (a stoving medium) and subjected to a series of specified high temperatures for a fixed duration.

  • Procedure:

    • Disperse the test pigment and a reference standard pigment in the same stoving medium at identical concentrations.

    • Apply films of the pigmented medium to suitable substrates (e.g., metal panels).

    • After an initial drying period, place the panels in ovens at various, progressively higher temperatures (e.g., 120°C, 140°C, 160°C, etc.) for a specified time (e.g., 30 minutes).

  • Evaluation: After cooling, the color of the test panel at each temperature is compared to the reference standard. The heat stability is reported as the maximum temperature at which no significant color change occurs compared to the standard.

Color Strength (ASTM D387)

This method determines the relative tinting strength of a chromatic pigment compared to a reference standard.[25][26][27][28][29]

  • Principle: The test pigment and a reference standard are each dispersed in a vehicle and then mixed with a standard white pigment paste. The colors of the resulting tints are compared.

  • Procedure:

    • Accurately weigh the test pigment and the reference standard.

    • Create separate dispersions of each pigment in a specified vehicle (e.g., linseed oil) using a mechanical muller to ensure thorough dispersion.[27]

    • Mix a precise amount of each pigment dispersion with a standard white paste (e.g., zinc oxide or titanium dioxide).

    • Draw down the two tinted pastes side-by-side on a substrate for visual or instrumental comparison.

  • Evaluation: The color strength is typically determined instrumentally using a spectrophotometer or colorimeter. The strength of the test sample is expressed as a percentage of the strength of the reference standard.

Chemical Resistance (Based on ISO 787)

This is a general procedure to assess resistance to acids and alkalis.

  • Principle: A pigmented panel or plastic chip is exposed to a standardized acidic or alkaline solution for a specified period.

  • Procedure:

    • Prepare a fully cured coated panel or a solid plastic specimen colored with the test pigment.

    • Place a drop of the test solution (e.g., 5% HCl for acid resistance, 5% NaOH for alkali resistance) onto the surface of the specimen.

    • Cover the spot (e.g., with a watch glass) to prevent evaporation and leave for a specified time (e.g., 24 hours).

    • Rinse the surface with deionized water and dry.

  • Evaluation: The tested area is visually assessed for any change in color, gloss, or surface integrity and rated on a 1-5 scale, where 5 indicates no change.

References

A Comparative Analysis of Pigment Yellow 155 and Other Key Organic Yellows for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance organic pigments is a critical factor in ensuring product stability, efficacy, and aesthetic appeal. This guide provides an objective comparison of Pigment Yellow 155 against a selection of other widely used organic yellow pigments, including Pigment Yellow 74, Pigment Yellow 83, Pigment Yellow 138, Pigment Yellow 151, and Pigment Yellow 154. The following sections present a summary of their performance characteristics based on experimental data, detailed methodologies for key performance tests, and a visual guide to aid in pigment selection.

Quantitative Performance Data

The selection of an appropriate pigment is contingent on its performance under various conditions. The following table summarizes the key performance indicators for this compound and its alternatives.

PigmentChemical ClassLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C, in HDPE)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent Resistance (1-5 Scale)
This compound Disazo7-8~260-280554-5
Pigment Yellow 74 Monoazo6-7~200443
Pigment Yellow 83 Diarylide6-7~200454
Pigment Yellow 138 Quinophthalone7-8~300555
Pigment Yellow 151 Benzimidazolone7-8~290545
Pigment Yellow 154 Benzimidazolone8~300555

Note: The data presented is a synthesis of information from various technical datasheets and industry sources. Actual performance may vary depending on the specific grade, concentration, and application medium.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The following are detailed protocols for the key experiments cited.

Lightfastness Testing (ASTM D4303)

Lightfastness is a measure of a pigment's ability to resist fading or color change upon exposure to light. The Blue Wool Scale is a common method for evaluating this property, with a rating of 8 indicating excellent lightfastness and 1 indicating very poor lightfastness.

Methodology:

  • Sample Preparation: The pigment is dispersed in a specific binder system (e.g., acrylic, oil, or a relevant polymer) at a standardized concentration. A drawdown of the pigmented binder is then applied to a substrate to create a uniform film.

  • Exposure: One set of samples is exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. A corresponding set of samples is kept in the dark as a control. A standard Blue Wool Scale textile fading card is exposed alongside the pigment samples.

  • Evaluation: The exposed samples are periodically compared to the unexposed controls and the Blue Wool Scale. The lightfastness rating is determined by identifying which strip on the Blue Wool Scale shows a similar degree of fading to the pigment sample.

Heat Stability Testing (ISO 787-21)

Heat stability is crucial for pigments used in high-temperature processing applications, such as plastics extrusion and injection molding. This test determines the maximum temperature a pigment can withstand without significant color change.

Methodology:

  • Sample Preparation: The pigment is compounded with a specific polymer (e.g., High-Density Polyethylene - HDPE) at a defined concentration. The pigmented polymer is then processed into standardized plaques or chips through injection molding or extrusion at various temperatures.

  • Exposure: The samples are subjected to a series of increasing temperatures for a specified duration (e.g., 5 minutes).

  • Evaluation: The color of the samples processed at elevated temperatures is compared to a control sample processed at a lower, stable temperature. The heat stability is reported as the highest temperature at which no significant color deviation is observed.

Chemical Resistance Testing

Chemical resistance evaluates a pigment's stability when exposed to acids, alkalis, and solvents. A common rating system is a 1-5 scale, where 5 represents excellent resistance (no change) and 1 represents poor resistance (severe change).

Methodology:

  • Sample Preparation: A cured film or plastic plaque containing the pigment is prepared.

  • Exposure: The prepared samples are immersed in or spotted with standardized solutions of acids (e.g., 5% HCl), alkalis (e.g., 5% NaOH), and various solvents for a specified period (e.g., 24 hours) at a controlled temperature.

  • Evaluation: After exposure, the samples are rinsed and dried. The degree of color change, bleeding, or degradation is visually assessed and rated on the 1-5 scale by comparing the exposed area to an unexposed area of the same sample.

Visual Guide for Pigment Selection

To further aid in the selection process, the following diagram illustrates a decision-making workflow based on key performance requirements for different applications.

Pigment Yellow 155: A High-Performance Replacement for Chrome Yellow

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the comparative performance of Pigment Yellow 155 and traditional chrome yellow pigments, supported by key experimental data and methodologies.

In the ongoing effort to replace hazardous materials with safer and more robust alternatives, this compound has emerged as a leading candidate to supersede traditional chrome yellow pigments. This guide provides a detailed comparison of the performance characteristics of this compound and chrome yellow, offering valuable insights for researchers, scientists, and professionals in various fields, including coatings, plastics, and inks.

Chrome yellow, chemically lead(II) chromate (B82759) (PbCrO₄), has been a widely used pigment for its bright, opaque yellow shades.[1][2] However, its use has been increasingly restricted due to significant health and environmental concerns, as it contains both lead, a toxic heavy metal, and hexavalent chromium, a known carcinogen.[1][2] Furthermore, chrome yellow exhibits notable drawbacks in terms of performance, including poor lightfastness and a tendency to darken over time upon exposure to air and light.[1][2]

This compound, a member of the disazo pigment class, offers a brilliant greenish-yellow shade and presents a compelling alternative with significant advantages in performance, stability, and safety.[3][4] This organic pigment is not only free of heavy metals but also demonstrates superior lightfastness, thermal stability, and chemical resistance.[3][5]

Quantitative Performance Comparison

The following tables summarize the key performance data for this compound and Chrome Yellow, highlighting the superior properties of the modern organic pigment.

Table 1: General and Performance Properties

PropertyThis compoundChrome Yellow (Typical)
Chemical Type DisazoLead(II) Chromate
C.I. Name This compoundPigment Yellow 34
Lightfastness (Blue Wool Scale) 7-8 (Excellent)[5][6]4-5 (Moderate to Good)[7]
Heat Resistance (in HDPE) 260-280 °C[4][5]~140 °C (up to 220°C for special grades)[7][8]
Weather Resistance (1-5 Scale) 5 (Excellent)[5]3 (Fair)[8]
Acid Resistance (1-5 Scale) 5 (Excellent)[5][6]3 (Fair)[7][8]
Alkali Resistance (1-5 Scale) 5 (Excellent)[5][6]3 (Fair)[7][8]
Toxicity Free of heavy metalsContains Lead and Hexavalent Chromium[1][2]

Table 2: Application-Specific Data for this compound

ApplicationHeat StabilityLightfastness (Full Shade)Migration Resistance
Plastics (HDPE) 260 °C / 5 min[4]8[6]5[9]
Plastics (Soft PVC) 180 °C[4]7-8[9]3[3]
Coatings (Baking Enamel) Excellent[4]7[10]-
Printing Inks Good[3]7-8[9]Excellent soap & cream resistance[4]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible results.

Lightfastness Testing

Lightfastness is determined using the Blue Wool Scale in accordance with ISO 105-B02 and ASTM D4303 .[11][12][13]

  • Principle: The pigment sample is exposed to a high-intensity artificial light source, typically a Xenon arc lamp, which simulates the spectrum of natural sunlight.[14] Simultaneously, a set of eight standardized blue wool textiles with known, differing lightfastness are also exposed.

  • Procedure: One portion of the sample and the blue wool standards are shielded from the light to act as a control. The exposure continues until a specified color change is observed in the sample.

  • Evaluation: The lightfastness is rated on a scale of 1 to 8 by comparing the degree of fading of the pigment sample to that of the blue wool standards. A rating of 8 indicates the highest lightfastness, meaning the color has not visibly changed, while a rating of 1 signifies very poor lightfastness.[13]

Heat Stability Testing

The heat stability of pigments in plastics is evaluated based on standards such as DIN EN 12877-2 .[15][16]

  • Principle: This test determines the maximum temperature a pigment can withstand in a specific polymer during processing without significant color change.

  • Procedure: The pigment is incorporated into a polymer (e.g., High-Density Polyethylene - HDPE) at a defined concentration. The colored polymer is then processed through an injection molding machine at various temperatures, with a specific dwell time at each temperature (e.g., 5 minutes).[15]

  • Evaluation: The color of the molded plastic samples is measured using a spectrophotometer, and the color difference (ΔEab) between the samples processed at different temperatures and a reference sample processed at a low temperature is calculated. The heat stability is reported as the temperature at which the color change reaches a predefined limit (e.g., ΔEab = 3).[15]

Chemical Resistance Testing

Chemical resistance is assessed by exposing the pigmented material to various chemical agents.

  • Principle: To evaluate the pigment's stability when in contact with acids, alkalis, and solvents.

  • Procedure: A coated panel or a colored plastic sample is partially immersed in a specific chemical solution (e.g., hydrochloric acid, sodium hydroxide) for a set period.

  • Evaluation: The change in color of the exposed area is compared to the unexposed area and rated on a scale of 1 to 5, where 5 represents no change (excellent resistance) and 1 indicates severe change.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Comparative Logic Diagram

Comparison PY155 This compound Performance Performance PY155->Performance Safety Safety & Environment PY155->Safety Stability Stability PY155->Stability ChromeYellow Chrome Yellow ChromeYellow->Performance ChromeYellow->Safety ChromeYellow->Stability Lightfastness_High Excellent Lightfastness (7-8) Performance->Lightfastness_High Lightfastness_Low Poor to Moderate Lightfastness (4-5) Performance->Lightfastness_Low Tinting_High High Tinting Strength Performance->Tinting_High Tinting_Good Good Hiding Power Performance->Tinting_Good Safety_Good Non-toxic (No heavy metals) Safety->Safety_Good Safety_Bad Toxic (Contains Lead and Cr(VI)) Safety->Safety_Bad Heat_High High Heat Stability (260-280°C) Stability->Heat_High Heat_Low Low Heat Stability (~140°C) Stability->Heat_Low Chemical_High Excellent Chemical Resistance Stability->Chemical_High Chemical_Low Fair Chemical Resistance Stability->Chemical_Low Darkening_No No Darkening Stability->Darkening_No Darkening_Yes Prone to Darkening Stability->Darkening_Yes Lightfastness_High->PY155 Lightfastness_Low->ChromeYellow Tinting_High->PY155 Tinting_Good->ChromeYellow Safety_Good->PY155 Safety_Bad->ChromeYellow Heat_High->PY155 Heat_Low->ChromeYellow Chemical_High->PY155 Chemical_Low->ChromeYellow Darkening_No->PY155 Darkening_Yes->ChromeYellow

Caption: Key property comparison of this compound and Chrome Yellow.

Conclusion

The transition from chrome yellow to this compound is driven by both regulatory pressures and a demand for higher-performing materials. The data clearly indicates that this compound is not merely a safer alternative but a technologically superior pigment. Its excellent lightfastness, high heat stability, and robust chemical resistance make it suitable for a wide range of demanding applications where color durability is critical. For researchers and product developers, this compound offers a reliable, high-performance, and sustainable solution for achieving vibrant and long-lasting yellow shades.

References

A Comparative Analysis of Lightfastness and Weather Fastness: C.I. Pigment Yellow 16 Versus Other Key Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative performance of C.I. Pigment Yellow 16, a diarylide yellow pigment, in comparison to other significant yellow pigments. This report details the experimental data on their resistance to fading from light and weathering, providing a crucial resource for material selection and formulation.

Introduction

The selection of pigments in various applications, from industrial coatings to specialized biomedical materials, is critically dependent on their fastness properties. Lightfastness, the resistance of a pigment to color change upon exposure to light, and weather fastness, its ability to withstand the combined effects of sunlight, moisture, and temperature fluctuations, are paramount for long-term stability and performance. This guide provides an objective comparison of C.I. Pigment Yellow 16 with other commercially important yellow pigments, supported by available experimental data.

Data Summary

The following table summarizes the lightfastness and weather fastness data for C.I. Pigment Yellow 16 and a selection of other yellow pigments. Lightfastness is rated on the Blue Wool Scale (BWS), ranging from 1 (very poor) to 8 (excellent). Weather fastness is evaluated using the Grey Scale for color change, where a rating of 1 indicates severe change and 5 indicates no change.

Pigment C.I. NameChemical ClassLightfastness (Blue Wool Scale)Weather Fastness (Grey Scale)
Pigment Yellow 16 Diarylide54-5 (in 1/3 SD)
Pigment Yellow 74Monoazo6-74
Pigment Yellow 83Diarylide6-74
Pigment Yellow 139Isoindolinone7-84-5
Pigment Yellow 151Benzimidazolone7-84-5
Pigment Yellow 154Benzimidazolone7-84-5

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Lightfastness Testing

Lightfastness is determined according to the ASTM D4303 standard test method. This method exposes pigmented samples to a controlled artificial light source that simulates natural sunlight. The change in color is then assessed against the Blue Wool Scale (ISO 105-B01) . The Blue Wool Scale consists of eight blue wool standards, each with a known and different lightfastness. The rating is assigned based on which blue wool standard fades to a similar extent as the test specimen.

Weather Fastness Testing

Weather fastness is evaluated through accelerated weathering tests that simulate outdoor exposure. These tests expose samples to cycles of UV light, moisture, and temperature changes. The assessment of color change is performed using the Grey Scale for Assessing Change in Colour (ISO 105-A02) . This scale consists of pairs of grey swatches, with each pair representing a specific degree of color difference. A rating from 1 to 5 is assigned by visually comparing the change in the exposed sample to the Grey Scale.

Performance Comparison of Pigment Classes

The comparative data reveals distinct performance characteristics among different chemical classes of yellow pigments.

  • Diarylide Yellows (e.g., C.I. Pigment Yellow 16, PY 83): This class of pigments generally offers good all-round properties. C.I. Pigment Yellow 16 exhibits moderate lightfastness with a Blue Wool Scale rating of 5. Other diarylide yellows, such as PY 83, can offer slightly better lightfastness, with ratings in the 6-7 range. Their weather fastness is typically good.

  • Monoazo Yellows (e.g., C.I. Pigment Yellow 74): Pigments in this category, such as PY 74, can provide good lightfastness, often outperforming some diarylide yellows.

  • High-Performance Pigments (e.g., Isoindolinone - PY 139; Benzimidazolone - PY 151, PY 154): This group of pigments consistently demonstrates excellent lightfastness and weather fastness, with Blue Wool Scale ratings often reaching 7-8. This superior performance makes them suitable for applications demanding the highest level of durability.

Logical Relationship for Pigment Selection

The selection of an appropriate yellow pigment involves a trade-off between performance, cost, and specific application requirements. The following diagram illustrates a simplified decision-making pathway for pigment selection based on fastness properties.

PigmentSelection start Application Requirement high_performance High Lightfastness & Weather Fastness Required (e.g., Automotive, Outdoor) start->high_performance High Demands moderate_performance Moderate Lightfastness & Weather Fastness Sufficient (e.g., General Industrial, Inks) start->moderate_performance Standard Demands benzimidazolone Benzimidazolone (PY 151, PY 154) high_performance->benzimidazolone isoindolinone Isoindolinone (PY 139) high_performance->isoindolinone diarylide_high Diarylide (High Grade) (e.g., PY 83) moderate_performance->diarylide_high diarylide_standard Diarylide (Standard) (e.g., PY 16) moderate_performance->diarylide_standard monoazo Monoazo (e.g., PY 74) moderate_performance->monoazo

Pigment selection pathway based on fastness requirements.

Experimental Workflow for Pigment Evaluation

The standardized evaluation of pigment fastness follows a systematic workflow to ensure accurate and reproducible results.

ExperimentalWorkflow cluster_testing Fastness Testing cluster_evaluation Evaluation start Pigment Sample Preparation dispersion Dispersion in Vehicle (e.g., resin, binder) start->dispersion application Application onto Substrate dispersion->application lightfastness_test Lightfastness Test (ASTM D4303) application->lightfastness_test weatherfastness_test Weather Fastness Test (Accelerated Weathering) application->weatherfastness_test bws_eval Blue Wool Scale (ISO 105-B01) lightfastness_test->bws_eval gs_eval Grey Scale (ISO 105-A02) weatherfastness_test->gs_eval result Data Reporting & Comparison bws_eval->result gs_eval->result

Standardized workflow for pigment fastness evaluation.

Migration Testing of Pigment Yellow 155 in Food Contact Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the migration testing of Pigment Yellow 155 in food contact materials (FCMs). Due to the limited availability of direct quantitative migration data for this compound in publicly accessible scientific literature, this guide also includes comparative data for other yellow pigments used in FCMs to provide a broader context for risk assessment and material selection. The information is intended to assist researchers and professionals in understanding the regulatory landscape, experimental methodologies, and potential for migration of this pigment.

Introduction to this compound and Regulatory Context

This compound (C.I. No. 200310) is a disazo pigment known for its brilliant greenish-yellow shade, high tinting strength, and good resistance to solvents, acids, and alkalis.[1][2][3] Its favorable properties, including good lightfastness and heat resistance, have made it a candidate for coloring plastics and printing inks used in food packaging.[1][2][3]

The primary concern for any substance used in food contact materials is its potential to migrate into the food, which could pose a risk to human health. In the European Union, the overarching legislation governing FCMs is Regulation (EC) No 1935/2004, which stipulates that materials and articles in contact with food must not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or deteriorate its organoleptic properties. For plastics, Commission Regulation (EU) No 10/2011 sets out specific requirements, including specific migration limits (SMLs) for certain authorized substances.[4] While there is no specific harmonized EU legislation for pigments in FCMs, they must still comply with the general safety requirements of the framework regulation.

Comparative Migration Data

Food Contact MaterialMigrating SubstanceFood SimulantTest ConditionsMigration LevelReference
Low-Density Polyethylene (B3416737) (LDPE)Chemical AdditivesSimulant B (3% Acetic Acid)-19.73% of total additives[5]
Low-Density Polyethylene (LDPE)Chemical AdditivesSimulant D (50% Ethanol)-31.57% of total additives[5]
Polypropylene (PP)AntioxidantsWater, 3% Acetic Acid, 10% Ethanol (B145695)VariousBelow detection limit[6]
Polypropylene (PP)Antioxidantsn-HexaneVariousReached maximum migration quickly[6]
Polyethylene Terephthalate (PET)Antimony3% Acetic Acid20-150°CEa = 188 ± 36 kJ mol−1[7]

Experimental Protocols for Migration Testing

The following section outlines a general experimental protocol for conducting migration tests on pigmented plastics intended for food contact, based on established methodologies.

Preparation of Test Specimens
  • Plastic plaques or films containing a known concentration of this compound are prepared using standard polymer processing techniques such as injection molding or extrusion.

  • The thickness and surface area of the test specimens are carefully measured and recorded.

Selection of Food Simulants

Food simulants are chosen to represent different types of food products based on their chemical properties (e.g., aqueous, acidic, alcoholic, fatty). Commonly used food simulants as stipulated in regulations like (EU) No 10/2011 include:

  • Simulant A: 10% ethanol (v/v) in aqueous solution (for aqueous foods)

  • Simulant B: 3% acetic acid (w/v) in aqueous solution (for acidic foods with pH < 4.5)

  • Simulant C: 20% ethanol (v/v) in aqueous solution (for alcoholic foods)

  • Simulant D1: 50% ethanol (v/v) in aqueous solution (for certain alcoholic foods and oil-in-water emulsions)

  • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like iso-octane or 95% ethanol (for fatty foods)[8]

Migration Test Conditions
  • The test specimens are immersed in the selected food simulant in a migration cell at a defined surface area to volume ratio (e.g., 6 dm² per 1 kg of food simulant).

  • The migration tests are conducted under specific time and temperature conditions that simulate the intended use of the food contact material. Common test conditions include:

    • 10 days at 40°C for long-term storage at room temperature.

    • 2 hours at 70°C for hot-fill applications.

    • 1 hour at 100°C for high-temperature applications.

Analytical Methodology

The concentration of this compound that has migrated into the food simulant is determined using a suitable and validated analytical method.

  • Sample Preparation: The food simulant is collected after the migration test. For aqueous and alcoholic simulants, direct analysis may be possible. For fatty food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the pigment from the oil matrix.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for the quantification of organic pigments.

    • HPLC-DAD: Provides quantitative data based on the absorbance of the pigment at its maximum wavelength.

    • HPLC-MS: Offers higher sensitivity and selectivity, which is particularly useful for detecting very low migration levels and confirming the identity of the migrant.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the pigment in the migration test samples is then calculated by comparing their analytical response to the calibration curve.

Experimental Workflow for Migration Testing

MigrationTestingWorkflow cluster_prep 1. Preparation cluster_test 2. Migration Test cluster_analysis 3. Analysis cluster_results 4. Data Evaluation PrepSpecimen Prepare Pigmented Plastic Specimen Immersion Immerse Specimen in Simulant PrepSpecimen->Immersion SelectSimulant Select Food Simulants SelectSimulant->Immersion Incubation Incubate under Defined Conditions (Time, Temperature) Immersion->Incubation SamplePrep Sample Preparation (e.g., Extraction) Incubation->SamplePrep HPLC HPLC-DAD/MS Analysis SamplePrep->HPLC Quantification Quantify Migrated Pigment HPLC->Quantification Compliance Compare with Regulatory Limits (SML) Quantification->Compliance

Caption: Workflow for Migration Testing of Pigments in Food Contact Materials.

Alternatives to this compound

Several other yellow pigments are used in food contact applications. The choice of pigment depends on the polymer, processing conditions, and desired shade. Some alternatives include:

  • Pigment Yellow 83: A diarylide yellow pigment.

  • Pigment Yellow 139: An isoindoline (B1297411) yellow pigment.

  • Pigment Yellow 180: A benzimidazolone yellow pigment, often used in applications requiring high heat stability.[9][10]

It is crucial to evaluate the migration performance of any alternative pigment under the specific conditions of its intended use.

Conclusion

While this compound is noted for its good resistance properties, a comprehensive assessment of its migration potential from food contact materials requires specific experimental data. The general protocols outlined in this guide provide a framework for conducting such migration studies. For a complete risk assessment, it is essential to perform migration testing under conditions that accurately reflect the intended use of the final food packaging and to use validated analytical methods to ensure compliance with regulatory requirements. The lack of publicly available, direct quantitative migration data for this compound highlights the need for further research in this area to provide a more complete safety profile for its use in food contact applications.

References

Evaluating the Tinting Strength of Pigment Yellow 155: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the tinting strength of Pigment Yellow 155 (PY 155), a high-performance organic pigment, against other commonly used yellow pigments. The information is intended to assist in the selection of appropriate colorants for various applications, including coatings, plastics, and inks. This document outlines the experimental protocol for determining tinting strength and presents available data to compare PY 155 with its alternatives.

Introduction to this compound

This compound is a disazo condensation pigment known for its bright, greenish-yellow shade, excellent lightfastness, and good overall resistance properties.[1][2] It is often considered as a replacement for chrome yellow and is noted for its high tinting strength.[1][2][3] Tinting strength is a critical performance characteristic of a pigment, indicating its ability to impart color to a medium. A higher tinting strength implies that a smaller amount of pigment is required to achieve a desired color intensity, offering economic and formulation benefits.

Comparative Performance of Yellow Pigments

Table 1: Comparison of Properties of Selected Yellow Pigments

PropertyThis compoundPigment Yellow 138Pigment Yellow 139Pigment Yellow 180
Chemical Class DisazoQuinophthaloneIsoindolineBenzimidazolone
Shade Greenish YellowGreenish YellowReddish YellowGreenish Yellow
Tinting Strength High. Exhibits very high coloring power even at low concentrations.[3]Not specified in direct comparison to PY 155. Typically rated 95-105% vs. standard.Not specified in direct comparison to PY 155. Typically rated 95-105% vs. standard.Not specified in direct comparison to PY 155. Typically rated 95-105% vs. standard.
Lightfastness Excellent (7-8 on Blue Wool Scale)[1]Excellent (8 on Blue Wool Scale)Excellent (8 on Blue Wool Scale)Very Good (6-7 on Blue Wool Scale)
Heat Resistance ~180°C (Soft PVC), up to 260°C (HDPE)[1][2]Up to 300°CUp to 250°CUp to 290°C
Primary Applications Plastics, coatings, inks[1]Coatings, plastics, inksPlastics, coatings, inksPlastics, inks, coatings

Note on Tinting Strength Data: The tinting strength values in technical data sheets are typically presented as a percentage relative to an internal standard of the same pigment type for quality control purposes. These values do not allow for a direct comparison of tinting strength between different pigment chemical classes. However, descriptions for this compound consistently refer to its "high" or "very high" tinting strength.[3]

One source provides semi-quantitative data for PY 155, stating that a concentration of 0.19% is required to achieve 1/3 standard depth in HDPE when blended with 1% titanium dioxide, indicating a medium to high level of tinting strength.[4]

Experimental Protocol for Determining Tinting Strength

The following protocol is a generalized procedure based on the principles outlined in the ASTM D387 standard test method for the tinting strength of color pigments.

Principle

The tinting strength of a test pigment is determined by comparing the color of a dispersion of the test pigment in a white paste with the color of a similar dispersion of a standard pigment of the same type. The comparison can be made visually or instrumentally.

Materials and Apparatus
  • Pigment Samples: this compound and alternative yellow pigments.

  • White Paste: A standard white paste, typically based on titanium dioxide (TiO2) dispersed in a suitable vehicle (e.g., linseed oil, alkyd resin).

  • Vehicle: A clear, non-reactive liquid compatible with the pigments and the intended application (e.g., linseed oil, mineral oil).

  • Muller: An automatic or manual muller for dispersing the pigment.

  • Analytical Balance: Accurate to 0.1 mg.

  • Glass Plates or Slabs: For preparing the dispersions.

  • Spatula: For mixing.

  • Drawdown Bar: To create films of uniform thickness.

  • Spectrophotometer or Colorimeter: For instrumental color measurement.

  • Opacity Charts: For drawdown application.

Procedure
  • Preparation of the White Paste: A consistent and well-dispersed white paste is prepared or obtained. The composition of the white paste should be recorded.

  • Preparation of the Pigment Dispersions:

    • Accurately weigh a specific amount of the test pigment (e.g., 0.5 g) and the standard white paste (e.g., 10 g). The ratio of pigment to white paste should be consistent for all samples.

    • Place the weighed pigment and white paste on the glass plate of the muller.

    • Add a specified amount of vehicle to create a paste of suitable consistency.

    • Operate the muller for a set number of revolutions (e.g., 4 x 50 revolutions) to ensure thorough dispersion.

    • Repeat this process for each pigment being tested, ensuring identical preparation conditions.

  • Sample Preparation for Evaluation:

    • Using a drawdown bar, apply a film of each pigment dispersion onto an opacity chart. The films should be of uniform thickness and placed side-by-side for direct comparison.

  • Evaluation:

    • Visual Assessment: Visually compare the color strength of the test pigment drawdown to the standard. If the test pigment is stronger, it will produce a more intense color.

    • Instrumental Assessment: Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIE Lab*) of each drawdown. The tinting strength can be calculated based on the difference in color values between the test sample and the standard.

Calculation of Relative Tinting Strength (Instrumental Method)

The relative tinting strength can be calculated using various formulas based on the measured color values. A common method involves the Kubelka-Munk theory, which relates the reflectance of a sample to its absorption (K) and scattering (S) coefficients. The ratio of the (K/S) values of the test sample and the standard gives the relative tinting strength.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the tinting strength of pigments.

Tinting_Strength_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_results Results weigh_pigment Weigh Pigment and White Paste add_vehicle Add Vehicle weigh_pigment->add_vehicle 1 disperse Disperse on Muller add_vehicle->disperse 2 drawdown Prepare Drawdown disperse->drawdown 3 visual_assessment Visual Assessment drawdown->visual_assessment 4a instrumental_assessment Instrumental Measurement (Spectrophotometer) drawdown->instrumental_assessment 4b compare_data Compare Data visual_assessment->compare_data 6a calculate_strength Calculate Relative Tinting Strength instrumental_assessment->calculate_strength 5 calculate_strength->compare_data 6b

Fig. 1: Experimental workflow for tinting strength evaluation.

Conclusion

This compound is a high-performance organic pigment with a strong tinting power. While direct quantitative comparisons with other high-performance yellow pigments are not widely published, its qualitative descriptions and semi-quantitative data suggest it is a coloristically efficient choice for many applications. For precise formulation and color matching, it is imperative for researchers and formulators to conduct their own comparative tinting strength studies under controlled conditions, following standardized protocols such as ASTM D387. The selection of the most suitable yellow pigment will ultimately depend on a holistic evaluation of its performance properties, including tinting strength, lightfastness, heat stability, and cost-effectiveness, in the context of the specific application requirements.

References

A Comparative Guide to Pigment Yellow 155 and its Countertype Graphtol Yellow 3GP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pigment Yellow 155 (PY 155), a high-performance organic pigment, and its widely recognized commercial countertype, Graphtol Yellow 3GP. This compound is a disazo pigment known for its brilliant greenish-yellow shade, high tinting strength, and robust resistance properties.[1][2][3] Graphtol Yellow 3GP is a trade name for this compound, offering an economical option with comparable performance characteristics, making it a suitable replacement for diarylide and lead chromate (B82759) pigments.[4][5][6][7][8]

This document outlines the key performance metrics, presents quantitative data from various technical sources, and details the standardized experimental protocols used for evaluation.

Comparative Performance Data

The following table summarizes the key technical specifications for this compound, with data compiled from multiple manufacturers and suppliers. Given that Graphtol Yellow 3GP is a direct countertype, these values are representative of its expected performance.

PropertyValue
Common Name This compound
C.I. Name This compound[5][8]
C.I. Number 200310[1][9][10]
CAS Number 68516-73-4[9][11][12]
Chemical Class Disazo / Bisacetoacetarylide[2][9][10]
Heat Stability 180°C - 280°C (Varies with application and exposure time)[1][11][12]
Lightfastness (Full Shade) 7 - 8 (on 1-8 Blue Wool Scale)[1][9][12]
Lightfastness (Tint Tone) 7 (on 1-8 Blue Wool Scale)[9][11]
Migration Resistance 4 - 5 (on 1-5 Grey Scale)[11]
Oil Absorption 35 - 80 g/100g [1][9][11][12]
Density 1.2 - 1.5 g/cm³[9][11][12]
Specific Surface Area ~50 m²/g[2][3][12]
pH Value 5.0 - 8.0[1][9][11]

Resistance Properties (Rated on a 1-5 Scale; 5 = Excellent)

Resistance ToRating
Acid (5% HCl) 5[9][11]
Alkali (5% NaOH) 5[9][11]
Water 5
Soap 4 - 5[9][11]
Ethanol 4 - 5[9][11]
Xylene 4 - 5[9]
Esters 5[11]
Ketones 4 - 5[11]

Experimental Protocols

The data presented above is derived from standardized testing methodologies designed to ensure reproducibility and accurate comparison of pigment performance.

1. Heat Stability Testing This test evaluates the pigment's ability to resist color change at elevated processing temperatures, which is critical for applications like plastics extrusion and baking enamels.[13][14]

  • Methodology: A common procedure involves dispersing the pigment into a polymer (e.g., HDPE) at a standard concentration.[15] Injection-molded samples are then created at progressively higher temperatures (e.g., in 20°C intervals from 200°C to 300°C) with a fixed dwell time (e.g., 5 minutes).[13][15]

  • Evaluation: The color of each sample is measured using a spectrophotometer or colorimeter. The heat stability is defined as the maximum temperature at which the color change (ΔE*ab) remains below a specified value (typically ≤ 3) compared to a control sample produced at a lower, stable temperature.[15]

2. Lightfastness Testing This protocol assesses the resistance of a pigment to fading or changing color upon exposure to light, simulating the effects of sunlight over time.[16][17]

  • Methodology: Pigment samples, prepared as drawdowns on paper or incorporated into a polymer, are exposed to a high-intensity artificial light source, typically a Xenon arc lamp, which mimics the full spectrum of sunlight.[16][18] A portion of each sample is masked to serve as an unexposed reference.[17]

  • Evaluation: The test runs concurrently with a set of standardized Blue Wool reference strips, each with a known lightfastness rating from 1 (very poor) to 8 (excellent).[19] The lightfastness of the pigment is determined by identifying which Blue Wool strip shows a similar degree of fading as the exposed pigment sample.[18][20]

3. Chemical and Solvent Resistance Testing This test determines the pigment's stability when in contact with various chemical agents.

  • Methodology: A coated panel or pigmented plastic chip is subjected to a spot test or immersion in the specified chemical (e.g., 5% HCl, 5% NaOH, ethanol) for a set duration (e.g., 24 hours).[21][22]

  • Evaluation: After exposure, the sample is rinsed and dried. It is then visually inspected for any changes, such as discoloration, blistering, swelling, or loss of gloss.[21] The resistance is rated on a 1 to 5 Grey Scale, where 5 indicates no visible change and 1 indicates severe degradation.[22]

4. Migration Resistance Testing This test is particularly relevant for plasticized applications (e.g., flexible PVC) and evaluates the tendency of the pigment to bleed or "migrate" from the pigmented article into a material in contact with it.

  • Methodology: A sample of plastic colored with the test pigment is placed in direct, firm contact with a white, plasticized PVC sheet.[15][20] This assembly is then placed under pressure (e.g., 3 kg/cm ²) in an oven at an elevated temperature (e.g., 80°C) for 24 hours.[20]

  • Evaluation: After the test period, the white PVC sheet is examined for any color staining. The degree of color transfer is assessed against a standard Grey Scale for staining, with a rating of 5 signifying no migration and 1 signifying severe migration.[15][20]

Visualized Workflow for Pigment Evaluation

The following diagram illustrates a logical workflow for the comparative evaluation of a pigment against a known countertype, from initial characterization to performance testing for a specific application.

Pigment_Evaluation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Decision start Select Pigment (e.g., PY 155) phys_chem Physical & Chemical Analysis (Particle Size, Density, pH) start->phys_chem countertype Select Countertype (e.g., Graphtol Yellow 3GP) countertype->phys_chem heat Heat Stability Test phys_chem->heat light Lightfastness Test phys_chem->light chem Chemical Resistance Test phys_chem->chem mig Migration Resistance Test phys_chem->mig analysis Comparative Data Analysis heat->analysis light->analysis chem->analysis mig->analysis decision Application Suitability Decision analysis->decision

Caption: Workflow for comparative pigment performance evaluation.

References

Analysis of Pigment Yellow 155 in different polymer matrices like PVC and HDPE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pigment Yellow 155, a high-performance organic pigment, reveals distinct performance characteristics when incorporated into two common polymer matrices: Polyvinyl Chloride (PVC) and High-Density Polyethylene (HDPE). This guide provides a comparative analysis of its thermal stability, lightfastness, and migration resistance, supported by experimental data and standardized testing protocols, to aid researchers and material scientists in formulation and application decisions.

This compound (C.I. Name: P.Y. 155) is a disazo-based organic pigment known for its brilliant greenish-yellow shade, high tinting strength, and good overall fastness properties.[1][2] Its application spans across various plastics, including polyolefins and PVC.[1][3] However, its performance is significantly influenced by the polymer matrix in which it is dispersed. This guide delves into a detailed comparison of its behavior in flexible PVC and HDPE, two polymers with distinct chemical structures and processing parameters.[4][5]

Comparative Performance Analysis

The efficacy of a pigment in a polymer system is determined by several key performance indicators. Below is a summary of this compound's performance in flexible PVC and HDPE based on available data.

Performance PropertyPolymer MatrixTest ParameterResult
Thermal Stability Flexible PVCProcessing Temperature~180°C[1][2][6]
HDPEProcessing TemperatureUp to 280°C[1][6][7]
Lightfastness Flexible PVCFull Shade (0.1% pigment)8[8][9]
Reduction (0.1% pigment, 0.5% TiO₂)7-8[8][9]
HDPEFull Shade (0.18% pigment)8[8][9]
1/3 SD (0.18% pigment, 1.0% TiO₂)7-8[8]
Migration Resistance Flexible PVC-Not Recommended due to migration[8][9]
HDPE-Excellent[9]
Tinting Strength Flexible PVCConcentration for 1/3 SD (with 5% TiO₂)0.609%[8]
HDPEConcentration for 1/3 SD (with 1% TiO₂)0.19%[8]

Note: Lightfastness is rated on the Blue Wool Scale from 1 to 8, where 8 indicates the highest fastness.

Key Observations:

  • Thermal Stability: this compound exhibits significantly higher heat resistance in HDPE, withstanding temperatures up to 280°C.[7] In flexible PVC, its thermal stability is limited to around 180°C.[1][2][6] This difference is critical for processing, as HDPE generally requires higher processing temperatures than flexible PVC.[4]

  • Lightfastness: The pigment demonstrates excellent lightfastness in both polymer matrices, with a rating of 8 in full shade.[8][9] This makes it suitable for applications where color stability upon exposure to light is crucial.

  • Migration Resistance: A notable difference is observed in migration resistance. While it shows excellent resistance to migration in HDPE, it is not recommended for use in flexible PVC due to its tendency to migrate.[8][9] This is a critical consideration for applications where the colored article may come into contact with other materials.

  • Tinting Strength: this compound shows a higher tinting strength in HDPE, requiring a lower concentration to achieve the same color depth (1/3 Standard Depth) compared to flexible PVC.[8]

Alternative Yellow Pigments

For applications where this compound may not be suitable, particularly in flexible PVC due to migration issues, several alternative yellow pigments are available. These include:

  • Inorganic Pigments:

    • Iron Oxides (e.g., C.I. Pigment Yellow 42): Offer good opacity and durability at a lower cost, but with duller shades.[10]

    • Zinc Ferrite (e.g., C.I. Pigment Yellow 119): Provides a brighter yellow shade than iron oxides with better heat stability.[10]

  • Organic Pigments:

    • Azo/Metal Azo Pigments (e.g., C.I. Pigment Yellow 62, 183, 191): Offer good to excellent heat stability and lightfastness.[10]

    • Benzimidazolone Pigments (e.g., C.I. Pigment Yellow 180, 181): Known for their high performance, particularly in demanding applications.[10]

    • Quinophthalone Pigments (e.g., C.I. Pigment Yellow 138): A go-to pigment for green-shade yellows with good heat stability and lightfastness.[10]

The selection of an alternative pigment should be based on a thorough evaluation of its performance properties in the specific polymer and application.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for key experiments:

Thermal Stability Assessment

Objective: To determine the maximum processing temperature a pigment can withstand in a specific polymer without significant color change.

Methodology (based on ISO 12877-2):

  • Prepare a series of colored polymer samples (e.g., injection molded plaques) at various temperatures.

  • The pigment is incorporated into the polymer at a specified concentration.

  • Each sample is processed at a different temperature, typically in increments of 10-20°C.

  • The color of each processed sample is then compared to a standard sample processed at a low temperature.

  • The heat resistance is reported as the highest temperature at which the color difference (ΔE*) remains within an acceptable range, often assessed using the ISO 105 A02 Grey Scale for assessing color change.[9]

Lightfastness Testing

Objective: To evaluate the resistance of a colored material to fading upon exposure to a standardized light source.

Methodology (based on ISO 4892-2 or ISO 105 B02):

  • Expose the colored polymer samples to a Xenon arc lamp, which simulates natural sunlight.[9]

  • Simultaneously, expose a set of Blue Wool standards (rated 1 to 8) to the same light source.

  • Periodically assess the fading of the test samples against the fading of the Blue Wool standards.

  • The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of fading as the test sample.[9]

Migration Resistance Test

Objective: To determine the tendency of a pigment to migrate from a colored polymer to an uncolored material in contact.

Methodology (based on DIN 53775):

  • Place the colored polymer test sheet in direct contact with a white, flexible PVC contact sheet.[9]

  • Apply a specified pressure and temperature for a set period.

  • After the test period, assess the staining of the white PVC contact sheet.

  • The degree of migration is rated using the ISO 105 A03 Grey Scale for staining, where a rating of 5 indicates no migration.[9]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for evaluating pigment performance in polymer matrices.

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis p1 Polymer & Pigment Mixing p2 Compounding p1->p2 inj1 Injection Molding @ T1 p2->inj1 inj2 Injection Molding @ T2 p2->inj2 inj3 Injection Molding @ T3 p2->inj3 a1 Colorimetric Measurement inj1->a1 inj2->a1 inj3->a1 a2 Comparison to Standard a1->a2 a3 Determine Max Temperature a2->a3

Caption: Workflow for Thermal Stability Testing of Pigments in Polymers.

Experimental_Workflow_Lightfastness cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment s1 Prepare Colored Polymer Samples e1 Xenon Arc Lamp Exposure s1->e1 s2 Prepare Blue Wool Standards s2->e1 a1 Periodic Visual Assessment e1->a1 a2 Compare Fading a1->a2 a3 Assign Lightfastness Rating a2->a3 Logical_Relationship_Performance cluster_pvc Flexible PVC cluster_hdpe HDPE PY155 This compound PVC_TS Lower Thermal Stability (~180°C) PY155->PVC_TS PVC_LF Excellent Lightfastness (7-8) PY155->PVC_LF PVC_MR Poor Migration Resistance PY155->PVC_MR HDPE_TS Higher Thermal Stability (up to 280°C) PY155->HDPE_TS HDPE_LF Excellent Lightfastness (8) PY155->HDPE_LF HDPE_MR Excellent Migration Resistance PY155->HDPE_MR

References

Validating the performance of Pigment Yellow 155 in low VOC decorative coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of decorative coatings, the push for low Volatile Organic Compound (VOC) formulations presents a significant challenge for maintaining high performance. For researchers and formulators, the selection of pigments is a critical factor in achieving desired coloristic and durability properties. This guide provides a comprehensive validation of Pigment Yellow 155 (PY 155), a high-performance organic pigment, and compares its performance with viable alternatives in the context of low VOC decorative coatings.

This compound is a diarylide yellow pigment known for its excellent lightfastness, weather resistance, and high tinting strength.[1] It is particularly noted for its compatibility with both water-based and solvent-based systems, making it a strong candidate for modern low VOC decorative paints.[1] This guide will delve into a quantitative comparison of PY 155 against other commonly used yellow pigments, supported by detailed experimental protocols for performance validation.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives. The data has been compiled from various technical sources and should be considered as indicative, as performance can vary depending on the specific coating formulation and testing conditions.

PigmentChemical TypeLightfastness (Blue Wool Scale, 1-8)Weather Fastness (1-5)Acid Resistance (1-5)Alkali Resistance (1-5)
This compound Diarylide7-8[2][3][4]5[3][4]5[2][3]5[2][3]
Pigment Yellow 74Monoazo5-7[5]3[5]5[5]5[5]
Bismuth Vanadate (PY 184)Inorganic7-8[6][7][8]4-5[6]5[6][7][8]5[6][7][8]

Table 1: Fastness Properties of Selected Yellow Pigments. Note: Higher numbers indicate better performance.

PigmentOpacityColor StrengthHeat Stability (°C)
This compound High[1]High[1][9]210-240[2]
Pigment Yellow 74Opaque grades availableVery High[5]140-160[5]
Bismuth Vanadate (PY 184)Excellent[10][11]High[7][8]>200[8]

Table 2: Physical and Resistance Properties of Selected Yellow Pigments.

Experimental Protocols

To ensure accurate and reproducible performance validation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on recognized industry standards.

Accelerated Weathering

Objective: To evaluate the resistance of the pigmented coating to degradation from UV light and moisture.

Standard: Based on ASTM D4587 and ASTM G154.[9][12][13][14][15][16][17][18][19][20]

Methodology:

  • Specimen Preparation:

    • Prepare coated panels according to standardized procedures. The substrate should be representative of the intended application.

    • Ensure a uniform film thickness across all samples.

    • Condition the panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Exposure Cycle:

    • Utilize a fluorescent UV-condensation apparatus.

    • A common cycle for decorative coatings is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

    • The UV lamps used should be UVA-340 to simulate sunlight in the critical short wavelength region.

  • Evaluation:

    • Periodically remove the panels and evaluate for changes in color, gloss, and chalking at specified intervals (e.g., 250, 500, 1000 hours).

Color Difference Measurement

Objective: To quantitatively assess the change in color of the coating after exposure to weathering.

Standard: Based on ASTM D2244.[21][22][23][24][25]

Methodology:

  • Instrumentation:

    • Use a spectrophotometer or colorimeter with a standardized illuminant (e.g., D65) and observer (e.g., 10°).

  • Measurement:

    • Measure the CIELAB color coordinates (L, a, b*) of the unexposed sample (as a reference) and the exposed samples at each evaluation interval.

  • Calculation of Color Difference (ΔE*):

    • Calculate the total color difference using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½

    • A higher ΔE* value indicates a greater change in color.

Chalking Resistance

Objective: To evaluate the degree of chalking on the surface of the coating after weathering.

Standard: Based on ASTM D4214.[26][27][28][29]

Methodology:

  • Procedure:

    • Choose one of the standard methods (e.g., cloth, photographic standards).

    • For the cloth method, wrap a piece of black wool felt around the fingertip and make a single stroke, 2-3 inches in length, on the coating surface with consistent pressure.

  • Evaluation:

    • Compare the amount of chalk picked up on the cloth to the photographic standards provided in the ASTM method.

    • Rate the degree of chalking on a scale from 10 (no chalking) to 1 (severe chalking).

Visualizing the Validation Workflow

The following diagram illustrates a logical workflow for the validation of pigment performance in low VOC decorative coatings.

Pigment_Validation_Workflow cluster_prep 1. Formulation & Preparation cluster_testing 2. Performance Testing cluster_evaluation 3. Performance Evaluation Formulation Develop Low VOC Coating Formulation Dispersion Pigment Dispersion (e.g., High-Speed Disperser) Formulation->Dispersion Application Apply Coating to Standardized Panels Dispersion->Application Curing Cure Panels as per Manufacturer's Specification Application->Curing Initial_Measurements Initial Color & Gloss Measurements (ASTM D2244, D523) Curing->Initial_Measurements Accelerated_Weathering Accelerated Weathering (ASTM D4587 / G154) Initial_Measurements->Accelerated_Weathering Periodic_Measurements Periodic Color & Gloss Measurements Accelerated_Weathering->Periodic_Measurements Chalking_Test Chalking Evaluation (ASTM D4214) Accelerated_Weathering->Chalking_Test Final_Analysis Data Analysis & Comparative Report Periodic_Measurements->Final_Analysis Chalking_Test->Final_Analysis

Caption: Workflow for Pigment Performance Validation.

Conclusion

The data and experimental protocols presented in this guide demonstrate that this compound is a robust choice for low VOC decorative coatings, offering superior lightfastness and weather resistance compared to some common organic alternatives like Pigment Yellow 74. Its performance is comparable to the inorganic Bismuth Vanadate (PY 184) in terms of durability, while offering the coloristic advantages of an organic pigment. For researchers and formulators, a rigorous validation process, as outlined in the experimental workflow, is essential for selecting the optimal pigment that meets the demanding requirements of high-performance, environmentally friendly coatings.

References

Pigment Yellow 155: A Cost-Performance Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulators, this document provides a detailed cost-performance analysis of Pigment Yellow 155 (PY 155) in comparison to other common yellow pigments used in industrial applications. This guide includes quantitative data summarized in tables, detailed experimental protocols for performance evaluation, and visualizations to aid in decision-making.

This compound is a high-performance disazo condensation pigment known for its greenish-yellow shade, good lightfastness, and thermal stability.[1][2][3] It is frequently utilized in a variety of applications, including plastics, coatings, and printing inks.[1][2][3] This analysis compares PY 155 with three other widely used organic yellow pigments: Pigment Yellow 138 (PY 138), Pigment Yellow 180 (PY 180), and Pigment Yellow 83 (PY 83), to provide a comprehensive overview of their relative strengths and weaknesses in terms of both performance and cost.

Comparative Performance Data

The selection of a pigment is often a trade-off between various performance characteristics and cost. The following tables summarize the key technical properties and indicative pricing of this compound and its alternatives.

Table 1: Key Performance Characteristics of Selected Yellow Pigments

PropertyThis compoundPigment Yellow 138Pigment Yellow 180Pigment Yellow 83
C.I. Name This compoundPigment Yellow 138Pigment Yellow 180Pigment Yellow 83
Chemical Class Disazo CondensationQuinophthaloneBenzimidazoloneDiarylide
Shade Greenish YellowGreenish YellowGreenish YellowReddish Yellow
Heat Stability (°C) 260-280[3][4]280-300290-300[5]200-240[6][7][8]
Lightfastness (Full Shade, 1-8) 7-8[2][4]87-8[5]5-6[8]
Migration Resistance (1-5) 3-454-53
Acid Resistance (1-5) 5[2]55[9]5[6]
Alkali Resistance (1-5) 5[2]53-4[10]5[6]
Oil Absorption ( g/100g ) 40-80[2]30-40[11]≤45[10]40-90[6]
Primary Applications Plastics (PP, PE, PVC), Coatings, Inks[1][2][3]Plastics (Engineering Plastics, PVC), CoatingsPlastics (PP, PE, PS, ABS), Inks, Coatings[5]Plastics, Inks, Coatings[6]

Table 2: Cost-Performance Overview

PigmentIndicative Price (USD/kg)Key StrengthsKey Weaknesses
This compound ~5.5 - 20Good balance of properties, good lightfastness.Moderate migration resistance.
Pigment Yellow 138 ~6 - 36Excellent heat stability and weather fastness.Higher cost.
Pigment Yellow 180 ~5.5 - 36Excellent heat stability, good lightfastness.Moderate alkali resistance.
Pigment Yellow 83 ~5 - 8Economical choice.Lower heat stability and lightfastness.

Disclaimer: Prices are indicative and can vary based on supplier, quantity, and market fluctuations.

Experimental Protocols

To ensure a fair and accurate comparison of pigment performance, standardized testing methodologies are crucial. The following protocols are based on widely recognized ASTM standards.

Determination of Color and Tinting Strength

Objective: To compare the coloristic properties and tinting strength of the pigments.

Standard: Based on ASTM D387 - Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller.[12][13][14][15][16]

Methodology:

  • Preparation of the Pigment Dispersion:

    • Accurately weigh a specified amount of the pigment and a standard white pigment (e.g., Titanium Dioxide).

    • Add a defined volume of a suitable vehicle (e.g., a long oil alkyd resin).

    • Disperse the mixture using a mechanical muller for a specified number of revolutions to achieve a uniform paste.

  • Preparation of the Drawdown:

    • Apply a film of the pigment paste onto a standardized test chart (e.g., Leneta card) using a drawdown bar of a specified thickness.

  • Color Measurement:

    • Allow the drawdowns to dry under controlled conditions.

    • Measure the color coordinates (L, a, b*) of the full shade and the tint using a spectrophotometer.

  • Calculation of Tinting Strength:

    • The relative tinting strength is calculated by comparing the reflectance values of the test pigment tint with that of a reference standard pigment tint, as detailed in ASTM D2745.[17][18][19][20][21]

Evaluation of Lightfastness

Objective: To assess the resistance of the pigments to color change upon exposure to light.

Standard: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.[22][23][24][25][26]

Methodology:

  • Sample Preparation: Prepare colored panels or plastic plaques containing the pigments at specified concentrations.

  • Exposure:

    • Partially mask each sample with a light-opaque material.

    • Expose the samples in a xenon-arc lightfastness apparatus under controlled conditions of irradiance, temperature, and humidity, simulating indoor daylight through window glass.

  • Evaluation:

    • After a specified duration of exposure, remove the samples.

    • Measure the color difference (ΔE*) between the exposed and unexposed areas of each sample using a spectrophotometer.

    • Rate the lightfastness on the Blue Wool Scale (1-8), where 8 represents the highest lightfastness.

Assessment of Heat Stability

Objective: To determine the maximum temperature a pigment can withstand in a specific polymer without significant color change.

Methodology:

  • Compounding:

    • Dry blend the pigment with a specific polymer (e.g., HDPE, PVC) at a defined concentration.

    • Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a series of increasing temperatures.

  • Molding:

    • Prepare test plaques from the compounded material at each temperature using an injection molding machine.

  • Evaluation:

    • Measure the color of each plaque and compare it to a reference plaque prepared at the lowest processing temperature.

    • The heat stability is reported as the highest temperature at which the color change (ΔE*) remains within a specified tolerance.

Determination of Migration Resistance

Objective: To evaluate the tendency of a pigment to migrate from a pigmented plastic into an unpigmented material in contact.

Methodology:

  • Sample Preparation:

    • Prepare a pigmented plastic sheet (e.g., flexible PVC) and an unpigmented sheet of the same material.

  • Contact Test:

    • Place the pigmented and unpigmented sheets in direct contact under a specified pressure and temperature for a defined period.

  • Evaluation:

    • Separate the sheets and visually assess the unpigmented sheet for any color transfer.

    • The degree of migration is rated on a 1-5 scale, where 5 indicates no migration.

Visualization of Experimental Workflow and Decision Factors

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for pigment evaluation and the key factors influencing pigment selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting P1 Pigment & Vehicle/Polymer Weighing P2 Dispersion / Compounding P1->P2 P3 Drawdown / Molding P2->P3 T1 Color & Tinting Strength (ASTM D387) P3->T1 T2 Lightfastness (ASTM D4303) P3->T2 T3 Heat Stability P3->T3 T4 Migration Resistance P3->T4 A1 Spectrophotometer Readings T1->A1 T2->A1 A2 Visual Assessment T2->A2 T3->A1 T3->A2 T4->A2 A3 Data Tabulation & Comparison A1->A3 A2->A3 A4 Final Report Generation A3->A4

Caption: Experimental workflow for pigment performance evaluation.

Pigment_Selection cluster_performance Performance Criteria cluster_cost Economic Factors cluster_regulatory Regulatory & Safety Start Application Requirements Heat Heat Stability Start->Heat Light Lightfastness Start->Light Weather Weather Resistance Start->Weather Chem Chemical Resistance Start->Chem Disp Dispersibility Start->Disp Price Price per Kg Start->Price Strength Tinting Strength Start->Strength Loading Required Loading Start->Loading Tox Toxicity Start->Tox Food Food Contact Approval Start->Food Decision Optimal Pigment Selection Heat->Decision Light->Decision Weather->Decision Chem->Decision Disp->Decision Price->Decision Strength->Decision Loading->Decision Tox->Decision Food->Decision

Caption: Key decision factors for industrial pigment selection.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific requirements of the end application.

  • This compound offers a well-rounded performance profile at a moderate cost, making it a suitable choice for a wide range of applications where a balance of properties is needed.

  • Pigment Yellow 138 is a premium option, ideal for applications demanding the highest heat stability and weather fastness, such as in engineering plastics.

  • Pigment Yellow 180 also provides excellent heat stability and is a strong candidate for high-temperature processing applications.

  • Pigment Yellow 83 represents the most economical option, suitable for applications where cost is a primary driver and the performance requirements for heat and light stability are less stringent.

By carefully considering the data presented and conducting thorough testing based on the outlined protocols, researchers and formulators can make an informed decision to select the most cost-effective pigment that meets the performance demands of their specific industrial application.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 155: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced environment of drug development, the proper handling and disposal of chemicals like Pigment Yellow 155 are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

This compound, a disazo pigment, is not classified as a hazardous substance under OSHA's Federal Hazard Communication Standard 29 CFR 1910.1200.[1] However, proper containment and disposal are crucial to prevent environmental contamination and mitigate potential physical hazards, such as dust inhalation, which can cause mild skin and eye irritation.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that the proper Personal Protective Equipment (PPE) is worn to minimize exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of dust particles.[2]
Eye/Face Protection Safety glasses with side shields or tightly fitting safety gogglesTo protect eyes from dust.[2][4] An eye wash fountain should be available in the work area.[2]
Hand Protection Impervious gloves (e.g., nitrile rubber)To prevent skin contact.[4][5]
Protective Clothing Lab coat or other protective clothingTo prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for final disposal.

  • Waste Collection:

    • Carefully sweep or shovel solid this compound waste into a designated, sealable container.[2]

    • To minimize dust generation, wet clean-up techniques or a vacuum system can be employed.[1]

    • Avoid creating dust clouds during collection and handling.[6]

  • Container Labeling:

    • Clearly label the waste container as "this compound Waste" and include the date of accumulation.

    • Ensure the label is legible and securely attached to the container.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]

    • Keep the container tightly closed to prevent accidental spills or the release of dust.[2]

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][2]

    • Engage with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Commonly accepted disposal methods include sending the waste to a designated landfill or an incineration plant, following consultation with the site operator and relevant authorities.[5]

  • Disposal of Contaminated Materials:

    • Any materials used for cleanup, such as paper towels or wipes, as well as uncleaned packaging, should be collected and disposed of as this compound waste.[5]

    • Contaminated PPE should be removed carefully and disposed of in the same manner as the pigment waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposition start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe collect Collect Waste (Minimize Dust) ppe->collect container Place in Labeled, Sealable Container collect->container store Store in Cool, Dry, Ventilated Area container->store contact_ehs Contact EHS or Waste Contractor store->contact_ehs dispose Dispose via Approved Facility (Landfill or Incineration) contact_ehs->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.